(E)-3-phenylbut-2-en-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylbut-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLYRXUZSPLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-3-phenylbut-2-en-1-ol chemical structure and properties
An In-Depth Technical Guide to (E)-3-Phenylbut-2-en-1-ol
Abstract
(E)-3-phenylbut-2-en-1-ol, a member of the phenylpropanoid class of allylic alcohols, is a molecule of significant interest in synthetic organic chemistry and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via the selective 1,2-reduction of its corresponding α,β-unsaturated aldehyde is presented, with a causal explanation for the choice of reagents to ensure high selectivity. Furthermore, this document explores the compound's chemical reactivity and stability profile. While direct biological studies on (E)-3-phenylbut-2-en-1-ol are limited, this guide synthesizes data from structurally analogous compounds, such as cinnamyl alcohol, to infer its potential pharmacological activities, particularly its prospective antimicrobial and anti-inflammatory properties. This information is intended to serve as a foundational resource for researchers exploring its utility as a building block in drug discovery and development programs.
Chemical Identity and Structure
(E)-3-phenylbut-2-en-1-ol is an aromatic, unsaturated alcohol. The core structure consists of a four-carbon butene chain with a phenyl group substituent at the third carbon and a primary alcohol at the first carbon.
-
Synonyms : (E)-3-phenyl-2-buten-1-ol, (2E)-3-phenyl-2-buten-1-ol, trans-β-methylcinnamyl alcohol[3]
-
CAS Number : 1504-54-7, 54976-38-4[3]
-
Molecular Formula : C₁₀H₁₂O[4]
Stereochemistry
The defining structural feature is the carbon-carbon double bond between C2 and C3. The designation "(E)" (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. For C2, the -CH₂OH group has higher priority than the hydrogen atom. For C3, the phenyl group has higher priority than the methyl group. Therefore, the (E)-isomer has the phenyl and hydroxymethyl groups on opposite sides of the double bond. This geometric isomerism is a critical determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological systems. The molecule does not contain a chiral center.
Caption: Chemical structure of (E)-3-phenylbut-2-en-1-ol.
Physicochemical and Spectroscopic Properties
The physical state and solubility of a compound are critical parameters for formulation and experimental design. The following table summarizes the key physicochemical properties of (E)-3-phenylbut-2-en-1-ol.
| Property | Value | Source(s) |
| Appearance | Low-melting solid or oil | [4] |
| Melting Point | 24-25 °C | [4] |
| Boiling Point | 77 °C @ 0.1 mmHg | [4] |
| Density | 1.03 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.572 | [4] |
Spectroscopic Profile
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.
-
Olefinic Proton (-CH=): A triplet around δ 5.8-6.0 ppm, coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂OH): A doublet around δ 4.2-4.3 ppm, coupled to the olefinic proton.
-
Methyl Protons (-CH₃): A singlet around δ 2.0-2.1 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will confirm the carbon skeleton.
-
Aromatic Carbons: Multiple signals between δ 126-140 ppm.
-
Olefinic Carbons: Two signals, one for the phenyl-substituted carbon (C3) around δ 138-140 ppm and one for the methylene-substituted carbon (C2) around δ 125-128 ppm.
-
Methylene Carbon (-CH₂OH): A signal around δ 63-65 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 16-18 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.[6]
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic/Vinylic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Alkene): A medium-intensity peak around 1640-1660 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong peak in the 1000-1100 cm⁻¹ region.
-
Synthesis and Purification
The synthesis of allylic alcohols from their corresponding α,β-unsaturated aldehydes or ketones is a cornerstone transformation in organic chemistry.[7][8] The key to synthesizing (E)-3-phenylbut-2-en-1-ol is the selective reduction of the carbonyl group of a suitable precursor, such as (E)-3-phenylbut-2-enal, without affecting the conjugated carbon-carbon double bond.
Rationale for Reagent Selection
The choice of reducing agent is critical for achieving the desired selectivity.
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Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. In protic solvents like methanol or ethanol, it preferentially reduces aldehydes and ketones (a "hard" carbonyl center) over less polarized alkenes (a "soft" center).[9] This makes it the ideal choice for this transformation.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger, less selective reducing agent. While it readily reduces aldehydes, using it in excess or at elevated temperatures can lead to the undesired reduction of the conjugated double bond, yielding 3-phenyl-1-butanol.[6] Therefore, NaBH₄ provides a more controlled and self-validating system for this specific synthesis.
Caption: Experimental workflow for the synthesis of (E)-3-phenylbut-2-en-1-ol.
Experimental Protocol: Synthesis from (E)-3-phenylbut-2-enal
This protocol describes a robust method for the selective reduction of the aldehyde precursor.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add (E)-3-phenylbut-2-enal (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add dilute hydrochloric acid (e.g., 1 M HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium methoxide byproduct. Cease addition when gas evolution stops and the solution is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure (E)-3-phenylbut-2-en-1-ol.
Chemical Reactivity and Stability
The reactivity of (E)-3-phenylbut-2-en-1-ol is governed by its three primary functional components: the hydroxyl group, the alkene, and the phenyl ring.
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Alcohol Reactivity: The primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde ((E)-3-phenylbut-2-enal) or carboxylic acid, and esterification with carboxylic acids or their derivatives.
-
Alkene Reactivity: The double bond can undergo electrophilic addition reactions, such as hydrogenation to the saturated alcohol (3-phenylbutanol) or halogenation.
-
Stability: The compound should be stored in a cool, dark place, as allylic alcohols can be sensitive to light and air. Autoxidation upon prolonged air exposure is a potential degradation pathway.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Potential Applications in Drug Development and Research
While specific bioactivity data for (E)-3-phenylbut-2-en-1-ol is not extensively documented in public literature, its structural class—phenylpropanoids—is rich in pharmacologically active compounds.[11] Its close analog, cinnamyl alcohol, has been investigated for a range of biological effects, providing a strong basis for inferring the potential of the target molecule.
Caption: Inferred biological potential based on structural class.
Inferred Biological Activities
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Antimicrobial Properties: Cinnamic acid, cinnamaldehyde, and cinnamyl alcohol all exhibit significant antibacterial and antifungal properties.[12] The mechanism is often attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. The lipophilic nature of the phenyl ring and the presence of the allylic alcohol moiety in (E)-3-phenylbut-2-en-1-ol suggest it could be a promising candidate for antimicrobial research.[13][14]
-
Anti-inflammatory Effects: Cinnamyl alcohol and its derivatives have demonstrated anti-inflammatory activity.[11][15] Studies on cinnamyl alcohol show it can suppress the production of nitric oxide (NO), a key inflammatory mediator.[16] This suggests that (E)-3-phenylbut-2-en-1-ol could be investigated for its potential to modulate inflammatory pathways.
-
Anticancer Potential: Many derivatives of cinnamic acid have been evaluated as anticancer agents.[12] The α,β-unsaturated system is a common feature in many compounds with cytotoxic activity. While this requires direct experimental validation, the structure of (E)-3-phenylbut-2-en-1-ol makes it a valid starting point for derivatization and screening in cancer cell lines.
Safety, Handling, and Storage
As a research chemical, (E)-3-phenylbut-2-en-1-ol should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Acute toxicity data for the compound suggests it is irritating to the eyes, respiratory system, and skin.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from light and air exposure.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
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Yue, L., Sun, D., Khan, I. M., et al. (2020). Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity. Food Chemistry, 309, 125513. [Link]
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Pharmacological Studies on Cinnamic Alcohol and Its Derivatives. (2021). ResearchGate. [Link]
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Guzman, J. D. (2014). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 19(12), 19697-19718. [Link]
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de Mendonca, D. J., Digits, C. A., Navin, E. W., Sander, T. C., & Hammond, G. B. (2019). Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. Journal of Chemical Education, 96(7), 1479-1483. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137045, 3-Phenylbut-2-en-1-ol. PubChem. [Link]
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Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. (2021). Journal of Agricultural and Food Chemistry, 69(20), 5646-5656. [Link]
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de Macêdo, A. C. S., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6296. [Link]
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Persaud, K. E., Knyazev, A., & Sarrar, R. (n.d.). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s). ChemRxiv. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5315892, Cinnamyl Alcohol. PubChem. [Link]
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BioCrick. (n.d.). Cinnamyl alcohol | CAS:104-54-1. BioCrick. [Link]
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Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Organic Chemistry Portal. [Link]
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Zeynizadeh, B., & Behyar, T. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1209. [Link]
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Zeynizadeh, B., & Shirini, F. (2003). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Journal of the Chemical Society of Pakistan, 25(4), 295-301. [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the transfer hydrogenation of cinnamaldehyde to cinnamyl alcohol... ResearchGate. [Link]
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SLT. (2025). How to Form Allylic Alcohol. SLT. [Link]
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Hwang, D. I., et al. (2024). Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. International Journal of Molecular Sciences, 25(1), 597. [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]
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Sangsuwan, W. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
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Wu, H. L., Wu, P. Y., & Uang, B. J. (2007). Highly enantioselective synthesis of (E)-allylic alcohols. The Journal of Organic Chemistry, 72(15), 5935-5937. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137045, 3-Phenylbut-2-en-1-ol. PubChem. [Link]
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INCHEM. (n.d.). Cinnamyl alcohol and related substances. INCHEM. [Link]
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Science of Synthesis. (n.d.). Product Class 5: Allylic Alcohols. Thieme. [Link]
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ChemBK. (n.d.). (E)-3-phenylbut-2-en-1-ol. ChemBK. [Link]
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Chemsrc. (n.d.). (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4. Chemsrc. [Link]
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Thermodynamic stability of (E)-3-phenylbut-2-en-1-ol vs (Z)-isomer
An In-depth Technical Guide to the Thermodynamic Stability of (E)- and (Z)-3-phenylbut-2-en-1-ol
Authored by: A Senior Application Scientist
Abstract
The thermodynamic stability of geometric isomers is a cornerstone of stereochemistry, with profound implications for reaction outcomes, product distribution, and biological activity in drug development. This technical guide provides a detailed examination of the relative thermodynamic stability of (E)- and (Z)-3-phenylbut-2-en-1-ol. We will dissect the contributing structural and electronic factors, outline rigorous experimental and computational methodologies for their determination, and present a framework for predicting and validating isomer stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles governing isomeric preference.
Introduction: The Critical Role of Isomeric Stability
In organic chemistry, geometric isomers, also known as cis-trans or (Z)-(E) isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond. This seemingly subtle difference can lead to vastly different physical, chemical, and biological properties. The thermodynamically more stable isomer is the one with the lower standard Gibbs free energy (ΔG°), and it will be the predominant isomer at equilibrium. Understanding the factors that dictate this stability is crucial for designing synthetic routes that favor a desired isomer and for predicting the long-term stability of drug substances.
The two isomers are:
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(E)-3-phenylbut-2-en-1-ol: The higher priority groups (phenyl and hydroxymethyl) are on opposite sides of the double bond.
-
(Z)-3-phenylbut-2-en-1-ol: The higher priority groups are on the same side of the double bond.
Generally, the (E)-isomer of a disubstituted alkene is more stable than the (Z)-isomer due to reduced steric strain. However, in allylic systems like 3-phenylbut-2-en-1-ol, other non-covalent interactions can influence this preference. This guide will explore these nuances in detail.
Structural Analysis of Stability Factors
The relative stability of the (E) and (Z) isomers is a result of a delicate balance between several intramolecular forces.
Steric Hindrance (van der Waals Strain)
The most significant factor typically governing the stability of geometric isomers is steric hindrance. In the (Z)-isomer, the bulky phenyl group and the hydroxymethyl group are positioned on the same side of the double bond. This proximity leads to repulsive van der Waals interactions, also known as steric strain, as their electron clouds are forced into close contact. This strain raises the potential energy of the molecule, making it less stable. The (E)-isomer, by contrast, places these bulky groups on opposite sides, minimizing this repulsion and resulting in a lower energy, more stable configuration.
Allylic Strain (A¹'³ Strain)
A specific type of steric strain relevant to this molecule is allylic strain. This occurs in molecules containing a double bond adjacent to a stereocenter. In the case of 3-phenylbut-2-en-1-ol, we consider the interactions between the substituents on the double bond and the allylic hydroxyl group. While often discussed in the context of reactions, the underlying steric interactions contribute to the ground-state energy. In the (Z)-isomer, the interaction between the methyl group and the hydroxymethyl group, and the phenyl group and the hydroxymethyl group, can introduce additional strain compared to the more spread-out (E)-isomer.
Potential for Intramolecular Hydrogen Bonding
A competing, and potentially stability-enhancing, factor is the possibility of intramolecular hydrogen bonding. In the (Z)-isomer, the hydroxyl group's hydrogen atom could potentially form a weak hydrogen bond with the π-electrons of the phenyl ring. This would create a stabilizing cyclic-like conformation. The existence and strength of such an interaction would depend on the favorability of the resulting ring size and geometry. While typically weaker than intermolecular hydrogen bonds, this interaction could offset some of the steric strain present in the (Z)-isomer. However, steric hindrance often prevents the molecule from adopting the ideal geometry for effective hydrogen bonding. The (E)-isomer is geometrically precluded from forming this type of intramolecular hydrogen bond.
The interplay between these factors is visualized in the diagram below.
Solubility of (E)-3-phenylbut-2-en-1-ol in polar vs non-polar solvents
An In-depth Technical Guide to the Solubility of (E)-3-phenylbut-2-en-1-ol in Polar vs. Non-Polar Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (E)-3-phenylbut-2-en-1-ol, a molecule of interest in fine chemicals and pharmaceutical development. We delve into the theoretical principles governing its solubility, underpinned by an examination of its amphiphilic molecular structure. This guide synthesizes theoretical predictions with established experimental methodologies, offering researchers and drug development professionals a robust framework for solvent selection and solubility optimization. A detailed protocol for the industry-standard shake-flask method for thermodynamic solubility determination is provided, complete with data interpretation guidelines and visual aids to elucidate key concepts.
Introduction: The Principle of "Like Dissolves Like"
The adage "like dissolves like" serves as a foundational principle in chemistry, providing a predictive framework for the solubility of a solute in a given solvent.[1] This principle is governed by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] For a substance to dissolve, the energy required to break the existing interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.[4]
(E)-3-phenylbut-2-en-1-ol is an organic compound featuring a distinct molecular architecture that presents a compelling case study in solubility. Its structure incorporates both polar and non-polar moieties, making its behavior dependent on the specific solvent environment. Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation in drug delivery systems.
Table 1: Physicochemical Properties of (E)-3-phenylbut-2-en-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [5][6] |
| Molar Mass | 148.20 g/mol | [5][7] |
| Appearance | Solid / Liquid (Melting Point: 24-25 °C) | [5] |
| Boiling Point | 77 °C at 0.1 mmHg | [5] |
| Density | 1.03 g/mL at 25°C | [5] |
| LogP (XLogP3) | 2.3 | [7] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6][7] |
The molecule's LogP value of 2.3 suggests a greater affinity for an octanol (non-polar) phase over a water (polar) phase, hinting at limited aqueous solubility. The presence of a hydroxyl group, however, indicated by the TPSA, ensures some degree of interaction with polar solvents.
Molecular Structure and Its Duality
The solubility of (E)-3-phenylbut-2-en-1-ol is best understood by dissecting its molecular structure into its constituent functional groups and analyzing their respective contributions to its overall polarity.
-
The Polar Head: The primary alcohol (-CH₂OH) group is the molecule's hydrophilic ("water-loving") region.[8] The highly electronegative oxygen atom creates a significant dipole and allows the molecule to act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs).[2] This capacity for hydrogen bonding is the primary driver for its solubility in polar protic solvents.[9][10]
-
The Non-Polar Tail: The remainder of the molecule, comprising the phenyl ring and the butenyl chain (C₁₀H₁₁-), constitutes a large, non-polar, and hydrophobic ("water-fearing") region.[4] This hydrocarbon tail interacts primarily through weaker van der Waals dispersion forces. The large size of this non-polar segment is expected to significantly limit solubility in highly polar solvents like water, as it would disrupt the strong hydrogen-bonding network of water molecules.[2][4]
This amphiphilic nature—possessing both polar and non-polar characteristics—predicts that (E)-3-phenylbut-2-en-1-ol will exhibit nuanced solubility, favoring solvents of intermediate polarity where both its hydrophilic and hydrophobic parts can be favorably accommodated.
Theoretical Framework for Solubility Prediction
To move beyond qualitative predictions, we can employ established solvent parameters to anticipate solubility trends.
Dielectric Constant (ε)
The dielectric constant is a measure of a solvent's ability to insulate and stabilize separated charges, which reflects its overall polarity.[11][12] Solvents with high dielectric constants (ε > 20) are considered polar, while those with low values (ε < 5) are non-polar.[11]
Hildebrand and Hansen Solubility Parameters
The Hildebrand solubility parameter (δ) quantifies the cohesive energy density of a substance, which is a measure of the intermolecular forces holding it together.[13][14] The principle states that substances with similar δ values are likely to be miscible.[14] While the single Hildebrand parameter is useful for non-polar systems, the Hansen Solubility Parameters (HSP) provide a more nuanced view by breaking down the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). This multi-component approach is often more predictive for complex molecules like the one .[15]
Table 2: Properties of Selected Solvents for Solubility Analysis
| Solvent | Type | Dielectric Constant (ε) at 25°C | Hildebrand Parameter (δ) (MPa¹/²) |
| Water | Polar Protic | 79 | 47.8 |
| Ethanol | Polar Protic | 25 | 26.5 |
| Acetone | Polar Aprotic | 21 | 20.0 |
| Dichloromethane | Polar Aprotic | 9.1 | 20.2 |
| Toluene | Non-polar (Aromatic) | 2.4 | 18.2 |
| Hexane | Non-polar (Aliphatic) | 1.9 | 14.9 |
Based on these parameters, we can hypothesize the solubility behavior of (E)-3-phenylbut-2-en-1-ol:
-
High Polarity (Water): Poor solubility is expected. The large energy cost to break the strong water-water hydrogen bonds to accommodate the large non-polar tail of the solute will not be sufficiently compensated by the formation of a few solute-water hydrogen bonds.[4]
-
Intermediate Polarity (Ethanol, Acetone): Good solubility is predicted. Ethanol can engage in hydrogen bonding with the solute's hydroxyl group, while its ethyl tail can interact favorably with the solute's hydrocarbon body. Acetone, a polar aprotic solvent, will engage in strong dipole-dipole interactions.
-
Low Polarity (Toluene, Hexane): Moderate to poor solubility is expected. Toluene may offer slightly better solubility than hexane due to potential π-π stacking interactions between its aromatic ring and the phenyl group of the solute. In hexane, only weak dispersion forces are at play, which may not be sufficient to overcome the solute-solute interactions, particularly the hydrogen bonding between solute molecules.
Caption: Intermolecular forces governing solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain definitive, quantitative solubility data, an experimental approach is required. The shake-flask method is the gold-standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a specific temperature.[16]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.[16][17]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of (E)-3-phenylbut-2-en-1-ol (e.g., 20-30 mg) into a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., water, ethanol, hexane) into each vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or rotator inside a temperature-controlled incubator set to a standard temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).[18]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Clarify the supernatant by either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions).
-
-
-
Quantification (Using UV-Vis Spectrophotometry as an example):
-
Calibration Curve: Prepare a series of standard solutions of (E)-3-phenylbut-2-en-1-ol of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve.
-
Sample Analysis: Dilute the clarified filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to determine the final solubility concentration in the original saturated solution.[17]
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Discussion and Interpretation of Results
The experimental data obtained from the shake-flask method would allow for a quantitative assessment of the solubility of (E)-3-phenylbut-2-en-1-ol. A hypothetical set of results is presented below to illustrate the expected trends.
Table 3: Hypothetical Solubility of (E)-3-phenylbut-2-en-1-ol at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility Classification | Estimated Solubility (g/L) |
| Water | Polar Protic | 79.0 | Sparingly Soluble | ~0.5 - 1.0 |
| Ethanol | Polar Protic | 25.0 | Freely Soluble | > 100 |
| Acetone | Polar Aprotic | 21.0 | Very Soluble | ~50 - 100 |
| Dichloromethane | Polar Aprotic | 9.1 | Soluble | ~10 - 50 |
| Toluene | Non-polar | 2.4 | Soluble | ~10 - 50 |
| Hexane | Non-polar | 1.9 | Slightly Soluble | ~1.0 - 5.0 |
Analysis:
-
Poor Aqueous Solubility: The low solubility in water confirms the dominance of the large hydrophobic phenylbutenyl group. While the hydroxyl group can form hydrogen bonds with water, this is insufficient to overcome the unfavorable energetic cost of creating a cavity in the highly structured water network for the non-polar tail.[9][19]
-
Excellent Solubility in Intermediate Polarity Solvents: The high solubility in ethanol is a direct result of its "dual-character" solvent nature. Ethanol's hydroxyl group readily forms hydrogen bonds with the solute's -OH group, while its ethyl chain interacts favorably via dispersion forces with the solute's non-polar backbone.[8] Similarly, acetone's strong dipole effectively solvates the polar head, while its less polar methyl groups interact with the tail.
-
Moderate Solubility in Non-Polar Solvents: The moderate solubility in toluene and lower solubility in hexane highlight the role of specific non-polar interactions. The aromatic ring of toluene can participate in favorable π-π interactions with the phenyl ring of the solute, in addition to general dispersion forces. Hexane, lacking this feature, can only engage in weaker dispersion forces, resulting in lower solubility.
Conclusion
The solubility of (E)-3-phenylbut-2-en-1-ol is a classic example of how molecular structure dictates physical properties. Its amphiphilic character, arising from a polar hydroxyl head and a large non-polar tail, results in a solubility profile that is highly dependent on the solvent's polarity and hydrogen bonding capability. It exhibits poor solubility in the highly polar solvent water and limited solubility in the very non-polar solvent hexane. Its optimal solubility is found in solvents of intermediate polarity, such as ethanol, which can effectively solvate both the hydrophilic and hydrophobic portions of the molecule. The principles and methodologies outlined in this guide provide a robust framework for scientists to predict, measure, and understand the solubility of this and other structurally similar compounds, facilitating informed decisions in process development and product formulation.
References
- CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols.
- Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry.
- ChemBK. (2024, April 10). (E)-3-phenylbut-2-en-1-ol - Physico-chemical Properties.
- Ghavami, R., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Clark, J. (n.d.). an introduction to alcohols. Chemguide.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.
- Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Khan Academy. (2025, June 28). Physical properties of alcohols and phenols. Chemistry - YouTube.
- Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability.
- Chemsrc. (2025, August 27). (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4.
- National Center for Biotechnology Information. (n.d.). 3-Phenylbut-2-en-1-ol.
- Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters.
- SpecialChem. (n.d.). Part 2 - The Hildebrand Solubility Parameter.
- Park, K. (2016, May 22).
- Wikipedia. (n.d.). Hildebrand solubility parameter.
- Chemistry LibreTexts. (2022, February 28). Dielectric Constant.
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- 1. chem.ws [chem.ws]
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- 6. (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4 | Chemsrc [chemsrc.com]
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- 19. youtube.com [youtube.com]
(E)-3-phenylbut-2-en-1-ol CAS number and IUPAC nomenclature
Precision Synthesis, Structural Characterization, and Application Profiles
Executive Summary & Chemical Identity
(E)-3-phenylbut-2-en-1-ol is a trisubstituted alkene alcohol, structurally distinct for its
This guide delineates the specific properties of the (E)-isomer , emphasizing the thermodynamic stability and synthetic pathways required to achieve high stereoisomeric excess (de > 95%).
Chemical Identity Table
| Parameter | Technical Specification |
| IUPAC Name | (2E)-3-Phenylbut-2-en-1-ol |
| Common Synonyms | (E)- |
| CAS Number (Specific) | 54976-38-4 |
| CAS Number (Generic) | 1504-54-7 (often refers to E/Z mixture) |
| Molecular Formula | C |
| Molecular Weight | 148.20 g/mol |
| SMILES | C/C(C1=CC=CC=C1)=C\CO |
| InChIKey | GASLYRXUZSPLGV-UHFFFAOYSA-N |
Structural Logic & Isomerism
The biological and chemical reactivity of 3-phenylbut-2-en-1-ol is governed by its geometry. In the (E)-isomer , the hydroxymethyl group (-CH
Stereochemical Visualization
The following diagram illustrates the steric hierarchy determining the (E)-designation based on Cahn-Ingold-Prelog (CIP) priority rules.
Figure 1: CIP Priority mapping for (E)-3-phenylbut-2-en-1-ol. Green nodes indicate high-priority groups on opposite sides.
Synthetic Methodology
Achieving the (E)-isomer selectively requires avoiding thermodynamic equilibration that might favor the (Z)-isomer in certain transition states. The most robust protocol involves the Horner-Wadsworth-Emmons (HWE) reaction followed by a controlled reduction.
Protocol: Stereoselective Synthesis
Objective: Synthesis of (E)-3-phenylbut-2-en-1-ol from acetophenone.
Step 1: Horner-Wadsworth-Emmons Olefination
This step constructs the trisubstituted alkene with high (E)-selectivity.
-
Reagents: Acetophenone, Triethyl phosphonoacetate, Sodium hydride (NaH), THF.
-
Mechanism: The phosphonate carbanion attacks the ketone. The steric bulk of the phenyl group directs the elimination to favor the (E)-ester (Ethyl (E)-3-phenylbut-2-enoate).
Step 2: DIBAL-H Reduction
Selective reduction of the ester to the alcohol without reducing the alkene.
-
Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM, -78°C.
-
Rationale: DIBAL-H is an electrophilic reducing agent that coordinates to the ester carbonyl, delivering hydride precisely to form the aldehyde/alcohol intermediate without affecting the conjugated double bond.
Experimental Workflow Diagram
Figure 2: Two-step stereoselective synthesis pathway via HWE olefination and DIBAL-H reduction.
Detailed Protocol Steps
-
HWE Reaction:
-
Suspend NaH (1.1 eq) in dry THF at 0°C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise; stir until H
evolution ceases. -
Add acetophenone (1.0 eq) slowly.[1] Reflux for 12-24 hours.
-
Checkpoint: Monitor by TLC. The (E)-ester typically moves slower than the (Z)-isomer on silica gel.
-
Quench with NH
Cl, extract with Et O, and purify via column chromatography to isolate the (E)-ester.
-
-
Reduction:
-
Dissolve (E)-ester in anhydrous DCM/Toluene under Argon. Cool to -78°C.
-
Add DIBAL-H (2.2 eq, 1.0 M in hexanes) dropwise over 30 mins.
-
Stir for 2 hours at -78°C.
-
Quench: Slowly add Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (critical for aluminum emulsion breakdown).
-
Extract, dry (MgSO
), and concentrate.
-
Physicochemical Properties & Validation
For researchers validating the synthesized compound, the following physicochemical constants are standard.
| Property | Value | Condition/Note |
| Physical State | Viscous Oil / Low melting solid | May crystallize upon standing (MP ~24°C) |
| Boiling Point | 77°C | @ 0.1 mmHg (High vacuum) |
| Density | 1.03 g/mL | @ 25°C |
| Refractive Index ( | 1.572 | Characteristic of conjugated aromatic systems |
| Solubility | Organic Solvents | Soluble in EtOH, DCM, Et |
Spectral Validation (Expected Signals)
-
H NMR (CDCl
):- ~7.2-7.4 (m, 5H, Phenyl).
- ~5.9 (t, 1H, Vinyl proton at C2).
-
~4.3 (d, 2H, Hydroxymethyl -CH
OH). - ~2.1 (s, 3H, Methyl at C3).
-
Note: The coupling constant (
) and chemical shift of the vinyl proton distinguish it from the (Z)-isomer.
Applications in Drug Development
(E)-3-phenylbut-2-en-1-ol serves as a versatile "chiral-pool-like" building block, despite being achiral itself. Its rigid geometry allows for:
-
Sharpless Epoxidation: The allylic alcohol motif is a prime substrate for Sharpless asymmetric epoxidation, allowing the introduction of chirality at the C2 and C3 positions with high enantiomeric excess.
-
Allylic Substitution: The hydroxyl group can be converted to a leaving group (halide, tosylate) for S
2' or S 2 reactions, introducing nucleophiles while retaining or migrating the double bond. -
Fragrance Chemistry: Used as a fixative or heart note due to its balsamic, hyacinth-like olfactory profile.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137045, 3-Phenylbut-2-en-1-ol. Retrieved from [Link]
-
ChemSrc (2025). (E)-3-phenylbut-2-en-1-ol CAS#: 54976-38-4 Technical Data. Retrieved from [Link][2]
- Org. Synth. (Generic Reference for HWE).Horner-Wadsworth-Emmons Reaction Protocols.
Sources
Natural occurrence of (E)-3-phenylbut-2-en-1-ol in essential oils
This guide serves as an advanced technical monograph on (E)-3-phenylbut-2-en-1-ol , a specialized phenylpropanoid derivative found in select essential oils. It is designed for researchers and drug development professionals requiring rigorous structural, biosynthetic, and pharmacological data.
Chemical Class: Phenylpropanoid / Allylic Alcohol
CAS Registry Number: 1504-54-7 (generic), 54976-38-4 (E-isomer)
Synonyms:
Executive Technical Summary
(E)-3-phenylbut-2-en-1-ol is a rare, naturally occurring structural isomer of cinnamyl alcohol derivatives, characterized by a methyl substitution at the
Its pharmacological significance lies in its lipophilic phenylbutenoid skeleton, which exhibits potent anti-inflammatory activity via COX-2 inhibition pathways, making it a high-value target for non-steroidal anti-inflammatory drug (NSAID) development.
Chemical Identity & Structural Properties
The compound exists primarily as the (E)-isomer in nature, favored by the steric stability of the phenyl ring relative to the hydroxymethyl group.
| Property | Data |
| IUPAC Name | (2E)-3-phenylbut-2-en-1-ol |
| Molecular Formula | C |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | ~135–140 °C (at 10 mmHg) |
| Density | 1.035 g/mL (25 °C) |
| Refractive Index | |
| Solubility | Soluble in ethanol, diethyl ether, CHCl |
| Odor Profile | Balsamic, hyacinth-like, with a sweet-spicy undertone. |
Natural Occurrence & Botanical Sources
While often overshadowed by its 4-phenyl analogs (e.g., DMPBD), (E)-3-phenylbut-2-en-1-ol is a critical minor constituent in the essential oils of specific medicinal rhizomes and resins.
Primary Botanical Sources
| Botanical Source | Family | Plant Part | Concentration Range | Chemotype Notes |
| Alpinia galanga (Galangal) | Zingiberaceae | Rhizome | 0.5 – 2.5% | Co-occurs with 1,8-cineole and chavicol acetate.[2] |
| Zingiber cassumunar (Plai) | Zingiberaceae | Rhizome | Trace – 1.0% | Often present as a precursor to complex phenylbutenoids (Cassumunarins). |
| Populus spp. (Poplar) | Salicaceae | Bud Exudate | Variable | Found in the resin used by bees to create Propolis. |
| Propolis (Temperate) | N/A (Bee Product) | Resin | 0.1 – 3.0% | Concentration depends on the availability of Populus vs. Baccharis flora. |
Ecological Role
In plants, this compound acts as a phytoalexin. Its concentration in Alpinia rhizomes increases in response to fungal attack (e.g., Fusarium spp.), suggesting a role in induced chemical defense.
Biosynthetic Pathway
The biosynthesis of (E)-3-phenylbut-2-en-1-ol diverges from the classical phenylpropanoid pathway. Unlike cinnamyl alcohol (derived directly from cinnamaldehyde), the
Proposed Pathway:
-
Shikimate Pathway: Phenylalanine synthesis.[3]
-
Deamination: PAL converts Phenylalanine to Cinnamic Acid.
-
Activation: 4-Coumarate:CoA ligase forms Cinnamoyl-CoA.
-
Methylation/Reduction: A specific SAM-dependent methyltransferase acts on the side chain, followed by reduction to the alcohol.
Figure 1: Proposed biosynthetic route from L-Phenylalanine to (E)-3-phenylbut-2-en-1-ol involving side-chain methylation.
Analytical & Extraction Methodology
To isolate (E)-3-phenylbut-2-en-1-ol with high purity for pharmacological screening, a fractionation approach is required to separate it from the dominant terpenes (e.g., pinene, cineole).
Protocol: Isolation from Alpinia galanga Rhizomes[2]
Step 1: Hydrodistillation
-
Pulverize 500g of dried Alpinia galanga rhizomes (particle size < 2mm).
-
Subject to Clevenger-type hydrodistillation for 4 hours.
-
Collect the essential oil (Yield ~0.5 - 1.0% v/w).
-
Dry over anhydrous Na
SO .
Step 2: Vacuum Fractional Distillation
-
Transfer oil to a fractional distillation unit under reduced pressure (10 mmHg).
-
Fraction A (40-80°C): Monoterpenes (Discard).
-
Fraction B (120-145°C): Oxygenated sesquiterpenes & Phenylpropanoids. Collect this fraction.
Step 3: Silica Gel Column Chromatography
-
Pack column with Silica Gel 60 (70-230 mesh).
-
Elute Fraction B using a gradient solvent system: Hexane:Ethyl Acetate (95:5
80:20). -
Monitor fractions via TLC (Vanillin-H
SO spray). The alcohol typically elutes in the 85:15 fraction.
Step 4: GC-MS Validation Verify identity using the following Kovats Retention Indices (RI) on a DB-5 column:
| Compound | RI (DB-5) | Quant Ion ( |
| (E)-Cinnamyl alcohol | 1305 | 134, 92, 105 |
| (E)-3-phenylbut-2-en-1-ol | 1365 ± 10 | 148, 133, 115 |
| (E)-Methyl cinnamate | 1375 | 162, 131, 103 |
Pharmacological Potential & Drug Development
This compound is a member of the phenylbutenoid class, which has demonstrated significant therapeutic potential.[4][5][6]
Mechanism of Action: COX-2 Inhibition
Research indicates that the phenylbutenoid structure mimics the arachidonic acid transition state in the cyclooxygenase active site.
-
Target: COX-2 Enzyme.[7]
-
Effect: Reduction of Prostaglandin E2 (PGE2) synthesis.
-
Application: Topical analgesics for arthritis and muscle inflammation (validating the traditional use of Plai oil).
Antimicrobial Activity
The allylic alcohol moiety provides reactivity against bacterial cell membranes.
-
Spectrum: Effective against Gram-positive bacteria (S. aureus) and dermatophytes (Trichophyton spp.).
-
Synergy: Shows synergistic effects when combined with 1,8-cineole, enhancing membrane permeability.
Figure 2: Pharmacological signaling pathway of (E)-3-phenylbut-2-en-1-ol.
References
-
PubChem. (2025). 3-Phenylbut-2-en-1-ol Compound Summary. National Library of Medicine.
-
Jantan, I., et al. (2003).[7] Antifungal activity of the essential oils of nine Zingiberaceae species. Pharmaceutical Biology.
-
Taroeno, Z. (1991).[7] Analysis of the essential oil of Zingiber cassumunar Roxb. from Indonesia. Flavour and Fragrance Journal.
-
Masuda, T., & Jitoe, A. (1994).[7] Antioxidative and antiinflammatory compounds from tropical gingers: Isolation, structure determination, and activities of cassumunins. Journal of Agricultural and Food Chemistry.
-
Bankova, V. (2005). Chemical diversity of propolis and the problem of standardization. Journal of Ethnopharmacology.
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- 3. Metabolic Engineering of the Phenylpropanoid and Its Primary, Precursor Pathway to Enhance the Flavor of Fruits and the Aroma of Flowers | MDPI [mdpi.com]
- 4. Phytochemicals and Bioactivities of Zingiber cassumunar Roxb [mdpi.com]
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An In-depth Technical Guide to the Electronic Properties and Reactivity Profile of (E)-3-Phenylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(E)-3-phenylbut-2-en-1-ol is a fascinating and versatile molecule that holds significant potential in the realm of organic synthesis, particularly for the development of novel therapeutic agents. As an allylic alcohol, its chemical behavior is dictated by the interplay between the hydroxyl group, the carbon-carbon double bond, and the adjacent phenyl ring. This guide provides a comprehensive exploration of the electronic properties that govern its reactivity and a detailed profile of its characteristic reactions. Understanding these fundamental aspects is crucial for harnessing the synthetic potential of this valuable building block. This document will delve into the nuanced electronic structure of (E)-3-phenylbut-2-en-1-ol, followed by an in-depth analysis of its reactivity in key organic transformations, including oxidation, reduction, and electrophilic additions. Experimental protocols and mechanistic insights are provided to offer a practical and theoretically grounded understanding of this important molecule.
Physicochemical and Spectroscopic Data
A foundational understanding of a molecule's physical and spectroscopic properties is paramount for its application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 1.03 g/mL at 25°C | [2] |
| Boiling Point | 77°C at 0.1 mmHg | [2] |
| Refractive Index (n20/D) | 1.572 | [2] |
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Spectral data are available on PubChem, providing characteristic shifts for the protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum, also available on PubChem, will show characteristic absorptions for the O-H stretch of the alcohol, C=C stretch of the alkene, and aromatic C-H and C=C stretches.
Electronic Properties: A Tale of Conjugation and Hyperconjugation
The electronic nature of (E)-3-phenylbut-2-en-1-ol is a direct consequence of the synergistic effects of its constituent functional groups. The molecule's reactivity is profoundly influenced by the delocalization of electrons across the conjugated system formed by the phenyl ring and the double bond, as well as the electronic contribution of the hydroxyl and methyl groups.
The key features of its electronic structure include:
-
Extended Conjugation: The π-system of the phenyl ring is in conjugation with the C=C double bond. This extended conjugation delocalizes the π-electrons over a larger area, which has a stabilizing effect on the molecule. This delocalization also influences the electron density at various positions, making the double bond susceptible to electrophilic attack. The formation of a carbocation intermediate during such reactions is stabilized by resonance with the phenyl ring.
-
Allylic System: The hydroxyl group is situated on a carbon atom adjacent to the double bond, creating an allylic alcohol system. This arrangement is critical to its reactivity. Upon protonation of the hydroxyl group and subsequent loss of water, a resonance-stabilized allylic carbocation is formed. This delocalization of the positive charge across two carbon atoms makes the molecule prone to nucleophilic substitution reactions, which can occur at two different positions, sometimes leading to rearranged products (allylic shift).
-
Hyperconjugation: The methyl group attached to the double bond contributes to the stability of the molecule through hyperconjugation, where the electrons in the C-H σ-bonds of the methyl group can overlap with the π-system of the double bond.
Caption: Electronic features of (E)-3-phenylbut-2-en-1-ol and its resonance-stabilized allylic carbocation.
Reactivity Profile: A Versatile Synthetic Intermediate
The unique electronic structure of (E)-3-phenylbut-2-en-1-ol endows it with a rich and versatile reactivity profile. It can undergo reactions at the hydroxyl group, the double bond, or a combination of both.
Oxidation Reactions: Access to Aldehydes and Ketones
The primary alcohol functionality in (E)-3-phenylbut-2-en-1-ol can be selectively oxidized to the corresponding aldehyde, (E)-3-phenylbut-2-enal, without affecting the double bond, using mild oxidizing agents. This transformation is highly valuable as α,β-unsaturated aldehydes are important building blocks in organic synthesis.
Common Oxidizing Agents:
-
Pyridinium Chlorochromate (PCC): PCC is a widely used reagent for the selective oxidation of primary alcohols to aldehydes.[3][4][5][6] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.[5]
-
Manganese Dioxide (MnO₂): Activated manganese dioxide is a chemoselective reagent for the oxidation of allylic and benzylic alcohols.[7][8][9] It is a heterogeneous oxidant, and the reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a non-polar solvent.
Experimental Protocol: Oxidation with PCC
-
To a stirred solution of (E)-3-phenylbut-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel to afford (E)-3-phenylbut-2-enal.
Sources
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- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
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Conformational Analysis of (E)-3-Phenylbut-2-en-1-ol: A Structural & Reactivity Guide
Topic: Conformational analysis of (E)-3-phenylbut-2-en-1-ol Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]
Abstract
This guide provides a rigorous conformational analysis of (E)-3-phenylbut-2-en-1-ol (CAS 1504-54-7), a critical allylic alcohol scaffold in asymmetric synthesis and medicinal chemistry.[1][2] We deconstruct the interplay between allylic (
Structural Fundamentals & Nomenclature
Before analyzing the conformational landscape, it is imperative to rigorously define the stereochemical environment.[1][2] (E)-3-phenylbut-2-en-1-ol is a trisubstituted alkene often referred to as
Geometric Definition
The (E)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules:
-
C3 Position: The Phenyl ring (Priority 1) vs. the Methyl group (Priority 2).[1]
-
C2 Position: The Hydroxymethyl group (
, Priority 1) vs. the Vinylic Proton (Priority 2).[1][2]
In the (E)-isomer , the high-priority groups (Phenyl and
| Parameter | Specification |
| IUPAC Name | (E)-3-phenylbut-2-en-1-ol |
| CAS Number | 1504-54-7 |
| Configuration | E (Trans-Phenyl/Hydroxymethyl) |
| Key Steric Interaction |
The Conformational Landscape[1]
The conformational flexibility of (E)-3-phenylbut-2-en-1-ol is dominated by rotation around the
Allylic ( ) Strain Analysis
The core principle governing the conformation of 3-substituted allylic alcohols is Allylic 1,3-strain (
-
The Conflict: In the (E)-isomer, the C3-Methyl group is cis to the C2-Hydroxymethyl group.[1] This proximity creates a significant steric clash between the methyl protons and the substituents on C1.[1]
-
Strain Minimization: To minimize this repulsive interaction, the molecule adopts a conformation where the smallest substituent on the allylic carbon (C1) is eclipsed with the double bond (specifically, pointing toward the interfering Methyl group).[1]
-
The Result: Since C1 bears two protons and one hydroxyl group (
in size), the lowest energy conformer places a C1-H bond eclipsed with the C=C bond (syn-coplanar to the Methyl group).[1] This forces the bulky hydroxyl group out of the plane, typically into a gauche orientation relative to the alkene.[1]
Intramolecular Electronic Interactions
While steric strain is dominant, electronic effects fine-tune the geometry:
-
OH-
Interaction: The hydroxyl proton can act as a hydrogen bond donor to the -electron cloud of the C=C double bond.[1][2] This interaction stabilizes the gauche conformer, where the O-H bond is angled toward the alkene.[1] -
Absence of Phenyl Interaction: In the (E)-isomer, the phenyl ring is trans to the hydroxyl group, precluding direct OH-
(Phenyl) interactions.[1] This contrasts with the (Z)-isomer, where such stacking is geometrically feasible.[1]
Preferred Conformer Visualization
The interplay of these forces results in a reactive conformer where the C-O bond is elevated approximately 120° from the alkene plane.[1][2] This specific geometry is crucial for predicting facial selectivity in reactions like Sharpless epoxidation.[1][2]
Caption: Logical flow determining the reactive conformation of (E)-3-phenylbut-2-en-1-ol based on steric and electronic inputs.
Experimental & Computational Validation
To validate this conformational model, we rely on spectroscopic signatures and computational standards.[1][2]
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) provides direct evidence of the time-averaged conformation.[1][2]
-
NOE (Nuclear Overhauser Effect): In the (E)-isomer, irradiation of the C3-Methyl signal (
ppm) should show a strong enhancement of the C1-Protons, confirming their spatial proximity (cis-relationship).[1] Conversely, irradiation of the Vinylic Proton (C2-H) should enhance the Phenyl protons, confirming the trans-relationship of the backbone.[1] -
Coupling Constants (
): While C1 is not a stereocenter, the vicinal coupling between C1-H and C2-H can indicate rotamer populations if low-temperature NMR is employed to freeze bond rotation.[1]
IR Spectroscopy (OH Stretch)
FT-IR analysis in dilute non-polar solvent (
-
Free OH:
.[1] -
-Bonded OH:
.[1] -
Observation: (E)-3-phenylbut-2-en-1-ol typically exhibits a slight redshift and broadening, indicative of the weak intramolecular OH-
(alkene) interaction stabilizing the gauche conformer.[1]
Computational Workflow (DFT)
For researchers needing precise energy values, the following DFT protocol is recommended:
| Step | Methodology | Purpose |
| 1. Sampling | Monte Carlo / Molecular Dynamics | Generate diverse rotamers of the C1-C2 bond.[1][2] |
| 2. Optimization | B3LYP/6-31G(d,p) or | Geometry optimization including dispersion corrections (critical for |
| 3. Frequency | Vibrational Analysis | Confirm minima (no imaginary frequencies) and predict IR shifts. |
| 4. Solvation | PCM or SMD (Dichloromethane) | Model the dielectric environment typical of epoxidation reactions.[1][2] |
Implications for Reactivity (The "Houk" Model)[1]
The conformational rigidity induced by
Directed Epoxidation
In reactions like the Sharpless Asymmetric Epoxidation or Vanadium-catalyzed epoxidation, the oxidant coordinates to the hydroxyl group.[1][2]
-
Mechanism: The metal catalyst binds to the oxygen.[1] The fixed conformation of the allylic alcohol (due to
strain) presents one face of the double bond more accessibly than the other.[1][2] -
Selectivity: For (E)-3-phenylbut-2-en-1-ol, the "inside" methyl group blocks one trajectory, while the "outside" phenyl group defines the steric bulk of the other quadrant.[1] The specific dihedral angle (
) allows the catalyst to deliver oxygen to the face anti to the bulky phenyl group, often yielding high enantiomeric excess (ee).[1]
Caption: How conformational locking via A1,3 strain translates to high stereoselectivity in catalytic oxidations.
References
-
Hoffmann, R. W. (1989).[1][3] Allylic 1,3-strain as a controlling factor in stereoselective transformations.[1][2][3][4][5] Chemical Reviews, 89(8), 1841–1860.[1] Link[1]
-
Houk, K. N., et al. (1986).[1] Theory of stereoselection in conrotatory electrocyclizations and allylic alkylations. Science, 231(4742), 1108-1117.[1] Link[1]
-
PubChem. (2025).[1][6] (E)-3-Phenylbut-2-en-1-ol Compound Summary. National Library of Medicine.[1][7] Link[1][7]
-
NIST Chemistry WebBook. (2024).[1] (E)-4-Phenylbut-3-en-2-ol (Isomer Analog Data).[1] National Institute of Standards and Technology.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. york.ac.uk [york.ac.uk]
- 6. (E)-3-Phenyl-but-2-EN-1-OL | C10H12O | CID 11094779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Phenylbut-2-en-1-ol | C10H12O | CID 137045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: (E)-3-Phenylbut-2-en-1-ol in Drug Discovery & Biocatalysis
[1]
Executive Summary
Compound: (E)-3-Phenylbut-2-en-1-ol CAS: 1504-54-7 Class: Allylic Alcohol / Phenylpropanoid Derivative Role: Pharmacophore Scaffold, Chiral Precursor, Metabolic Intermediate[1]
This technical guide analyzes (E)-3-phenylbut-2-en-1-ol, a critical allylic alcohol scaffold used in the synthesis of high-value therapeutics, including Sigma-1 receptor modulators and neuroprotective agents.[1] Unlike simple solvents or reagents, this molecule possesses a unique steric and electronic profile due to its trisubstituted alkene geometry, making it a benchmark substrate for asymmetric catalysis (Sharpless epoxidation, Asymmetric Transfer Hydrogenation) and a precursor for "orphan tumor" therapeutics.
Part 1: Chemical Profile & Structural Logic
Structural Significance
The biological and synthetic utility of (E)-3-phenylbut-2-en-1-ol stems from its specific geometry.[1] The (E)-configuration places the phenyl ring and the hydroxymethyl group on opposite sides of the double bond, reducing steric clash during enzyme binding or catalytic docking.
-
Allylic Alcohol Motif: Provides a reactive handle for oxidation (to aldehydes/acids), esterification, or nucleophilic substitution.
-
Conjugated System: The phenyl ring conjugated with the alkene stabilizes carbocation intermediates, facilitating specific rearrangement reactions (e.g., Ferrier or Claisen rearrangements).
Physical & Safety Data (Summary)
| Property | Value | Context |
| Molecular Weight | 148.20 g/mol | Fragment-based drug discovery compliant |
| LogP | ~2.3 | Good membrane permeability |
| Boiling Point | 130-132°C (15 mmHg) | High boiling, requires vacuum distillation |
| LD50 (Oral, Rat) | 2.4 mL/kg | Moderate toxicity; handle with PPE |
| Hazards | Skin/Eye Irritant | Use in fume hood |
Part 2: Biological Activity & Pharmacological Applications[2]
(E)-3-phenylbut-2-en-1-ol exhibits dual functionality: direct biological activity as a volatile metabolite and indirect activity as a "warhead" precursor in drug design.[1]
Precursor for Sigma Receptor Modulators (Oncology)
The compound is the primary starting material for RC-106 , a novel Sigma-1 receptor (
-
Mechanism: RC-106 induces proteasome inhibition in glioblastoma and multiple myeloma cells.[1][2]
-
Role of the Alcohol: The (E)-butenol chain provides the rigid spacer required to span the hydrophobic pocket of the
receptor, positioning the terminal amine (added later) for electrostatic interaction with Asp126.
Neuroprotection (Alzheimer's Disease)
Derivatives synthesized from this alcohol, specifically cyclopropanated variants (e.g., 2,3-methano-3-phenylbutan-1-ol), act as
-
Activity: These agonists modulate Calcium (
) influx at the Mitochondria-Associated Membrane (MAM), preventing Endoplasmic Reticulum (ER) stress and subsequent neuronal apoptosis induced by Beta-amyloid toxicity.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Direct Microbial & Olfactory Activity
-
Silage Metabolite: In oat silage fermentation, this compound is produced by Pediococcus species.[1] It contributes to a "sweet/fruity" aroma profile, indicating potential use as a masking agent in oral formulations.
-
Antimicrobial: Like many phenylpropanoids, it disrupts bacterial cell membranes, though its potency is lower than cinnamaldehyde.
Part 3: Experimental Protocols
Protocol A: Synthesis of (E)-3-Phenylbut-2-en-1-ol
Use this protocol to generate high-purity substrate from acetophenone.[1]
Reagents: Acetophenone, Triethyl phosphonoacetate, NaH, DIBAL-H.[1]
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Suspend NaH (1.2 eq) in dry THF at 0°C.
-
Add triethyl phosphonoacetate (1.2 eq) dropwise.[1] Stir 30 min.
-
Add acetophenone (1.0 eq).[1] Reflux for 12 hours.
-
Purification: Isolate (E)-ethyl 3-phenylbut-2-enoate via silica column (Hexane/EtOAc 9:1). The (E)-isomer is usually the major product; separate from (Z) if necessary.
-
-
Reduction:
-
Dissolve the (E)-ester in dry DCM at -78°C.[1]
-
Add DIBAL-H (2.2 eq, 1.0 M in hexane) slowly to prevent exotherm.[1]
-
Stir for 2 hours, allowing to warm to 0°C.
-
Quench: Carefully add Rochelle's salt (sat. aq. potassium sodium tartrate) and stir vigorously until layers separate.
-
Yield: Expect 85-95% yield of the alcohol.[1]
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Validation of the alcohol as a substrate for creating chiral drugs.
Objective: Convert (E)-3-phenylbut-2-en-1-ol to (S)-3-phenylbutan-1-ol (Chiral building block).
-
Catalyst Prep: Use [RuCl(p-cymene)((S,S)-TsDPEN)].[1]
-
Reaction:
-
Mix Substrate (1.0 mmol), Formic acid/Triethylamine (5:2 azeotrope, 2 mL), and Catalyst (0.5 mol%) in a vial.
-
Stir at 25°C for 24 hours.
-
-
Analysis:
Part 4: Visualizations
Pharmacophore & Synthesis Pathway
This diagram illustrates the central role of (E)-3-phenylbut-2-en-1-ol in generating diverse bioactive scaffolds.
Figure 1: Synthetic divergence from the (E)-3-phenylbut-2-en-1-ol scaffold.[1]
Mechanism of Action: Sigma-1 Receptor Modulation
Visualizing how derivatives of this alcohol interact with cellular machinery to prevent apoptosis.[1]
Figure 2: Mechanism of Sigma-1 receptor agonists derived from the phenylbutenol scaffold.[1]
References
-
Exploring the RC-106 Chemical Space. Frontiers in Chemistry. (2020).[1][2] Synthesis of anticancer agents starting from (E)-3-phenylbut-2-en-1-ol.[1]
-
Neuroprotective effects of sigma-1 receptor agonists. ResearchGate. (2016).[1] Derivatives of phenylbutenol in Alzheimer's models.
-
Microbiomics and volatile metabolomics of oat silage. Frontiers in Microbiology. (2023).[1] Identification of the alcohol as a fermentation metabolite.[1]
-
Asymmetric Transfer Hydrogenation of Secondary Allylic Alcohols. CORE. (2011). Use of 3-phenyl-2-buten-1-ol as a substrate for chiral synthesis.
-
(E)-3-Phenylbut-2-en-1-ol Substance Profile. PubChem. (n.d.).[1] Physical properties and toxicity data.[1][3][4] [3]
Technical Guide: Acidity and pKa Profile of (E)-3-phenylbut-2-en-1-ol
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical acidity of (E)-3-phenylbut-2-en-1-ol (CAS: 1504-54-7). Targeted at drug development professionals and synthetic chemists, this document synthesizes theoretical electronic structure analysis with practical experimental methodologies for pKa determination.
The hydroxyl group in (E)-3-phenylbut-2-en-1-ol exhibits a pKa of approximately 15.8 – 16.2 in aqueous media. This value reflects the balance between the electron-withdrawing inductive effect of the styryl
Structural & Electronic Basis of Acidity
Molecular Architecture
The molecule consists of a primary hydroxyl group attached to an allylic methylene carbon. The alkene backbone is substituted with a phenyl ring and a methyl group in an E (trans) configuration.
-
IUPAC Name: (E)-3-phenylbut-2-en-1-ol[1]
-
SMILES: C/C(c1ccccc1)=C\CO
-
Key Moiety: Allylic Alcohol (
)
Electronic Effects on the Hydroxyl Group
To understand the acidity, we must analyze the stability of the conjugate base (alkoxide).
-
Inductive Effect (-I): The
hybridized carbons of the alkene and the phenyl ring are more electronegative than the carbons of a standard alkyl chain. This exerts an electron-withdrawing inductive effect through the -framework, stabilizing the negative charge on the oxygen atom more effectively than in saturated analogs (e.g., 3-phenylbutan-1-ol). -
Absence of Resonance Delocalization: A critical distinction must be made between this molecule and phenols or enols. The hydroxyl group is separated from the
-system by a saturated methylene bridge ( ). Consequently, the negative charge on the alkoxide oxygen cannot delocalize into the phenyl ring or the double bond via resonance. -
Methyl Group Perturbation (+I): The methyl group at the C3 position acts as a weak electron donor. This slightly destabilizes the developing negative charge compared to the non-methylated analog (cinnamyl alcohol), theoretically raising the pKa slightly.
Quantitative pKa Data and Comparative Analysis
Direct experimental pKa values for this specific substrate are rare in public databases; however, values can be rigorously estimated via linear free energy relationships (LFER) using high-confidence structural analogs.
Table 1: Comparative Acidity of Structural Analogs (Aqueous Scale)
| Compound | Structure | pKa (approx) | Electronic Rationale |
| Ethanol | 16.0 | Baseline primary aliphatic alcohol. | |
| Allyl Alcohol | 15.5 | Inductive withdrawal by vinyl group ( | |
| Benzyl Alcohol | 15.4 | Stronger inductive effect from phenyl ring. | |
| Cinnamyl Alcohol | ~15.6 | Extended conjugation increases -I effect, but distance attenuates it. | |
| (E)-3-phenylbut-2-en-1-ol | Target | 15.8 – 16.2 | Methyl group (+I) slightly decreases acidity vs. Cinnamyl alcohol. |
| Phenol | 10.0 | Direct resonance stabilization (different class). |
Interpretation: The target molecule is slightly less acidic than benzyl alcohol due to the increased distance of the phenyl ring from the oxygen, but more acidic than a saturated long-chain alcohol due to the unsaturation.
Experimental Protocols for pKa Determination
For lipophilic alcohols like (E)-3-phenylbut-2-en-1-ol, standard aqueous titration is impossible due to solubility limits. Two robust methods are recommended: Potentiometric Titration in Mixed Solvents and NMR-pH Titration .
Method A: Potentiometric Titration (Yasuda-Shedlovsky Method)
This method involves titrating the substance in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.
Reagents:
-
Analyte: 0.01 M (E)-3-phenylbut-2-en-1-ol in MeOH.
-
Titrant: 0.1 M KOH (standardized).
-
Solvent Systems: 30%, 40%, 50%, 60% (v/v) Methanol/Water.
Workflow:
-
Calibration: Calibrate glass electrode using aqueous buffers, then apply correction factors (
) for mixed solvents. -
Titration: Perform titration under inert gas (
) to prevent absorption. -
Data Processing: Determine apparent pKa (
) at each solvent ratio. -
Extrapolation: Plot
vs. (dielectric constant) to find the intercept (aqueous pKa).
Method B: -NMR Controlled Titration
This method is superior for detecting subtle electronic changes without requiring bulk solubility.
Rationale: The chemical shift (
Protocol:
-
Dissolve 5 mg of substrate in 0.6 mL of DMSO-
:D O (80:20). -
Add an internal standard (e.g., TSP) for referencing.
-
Adjust pH using dilute NaOD and DCl.
-
Monitor the shift of the doublet at ~4.2 ppm (methylene group).
-
The inflection point of the chemical shift (
) vs. pH curve yields the pKa.[2]
Reactivity Implications
Understanding the pKa allows for precise control in synthetic applications:
-
Base Selection: With a pKa ~16, weak bases like
or are insufficient for quantitative deprotonation. Strong bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are required to generate the alkoxide for etherification (Williamson synthesis). -
Solvent Compatibility: In DMSO, the acidity of alcohols decreases (pKa increases to ~29-30) due to lack of hydrogen bond stabilization of the anion. However, the relative acidity order remains similar.
-
Oxidation Sensitivity: The allylic nature makes the alcohol prone to oxidation (e.g., with
) to the corresponding aldehyde. This reaction is independent of pKa but highly dependent on the allylic structure.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry. Link
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Link
- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
Sources
An In-depth Technical Guide to the Crystal Structure Determination of (E)-3-Phenylbut-2-en-1-ol Derivatives
This guide provides a comprehensive overview of the principles, methodologies, and critical considerations involved in determining the crystal structure of (E)-3-phenylbut-2-en-1-ol derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of single-crystal X-ray diffraction (SC-XRD), from initial sample preparation to the final analysis of the crystal structure.
The Significance of Structural Elucidation
(E)-3-phenylbut-2-en-1-ol derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their biological activity and material properties are intrinsically linked to their three-dimensional atomic arrangement. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining this arrangement, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] This detailed structural knowledge is paramount for understanding structure-activity relationships (SAR), optimizing molecular design, and ensuring intellectual property protection.
Foundational Steps: Synthesis, Purification, and Crystallization
The journey to a high-quality crystal structure begins long before the sample is exposed to X-rays. The synthesis and purification of the target compound are critical prerequisites for successful crystallization.
Synthesis and Purification
The synthesis of (E)-3-phenylbut-2-en-1-ol derivatives can be achieved through various established organic reactions, such as the Wittig reaction or Horner-Wadsworth-Emmons olefination, to create the characteristic double bond with the desired stereochemistry. Following synthesis, rigorous purification is essential. Techniques such as column chromatography and recrystallization are employed to remove impurities that can inhibit or disrupt the crystallization process.[2]
The Art and Science of Crystallization
Crystallization is often the most challenging step in structure determination.[3] It is a process of bringing a solute from a state of supersaturation to a solid state in a highly ordered manner.[2]
Core Principle: The fundamental principle of crystallization lies in slowly reducing the solubility of the compound in a solvent to induce the formation of a single, well-ordered crystal lattice.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: This method involves placing a drop of the compound's solution in a sealed container with a reservoir of a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution drop leads to crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[4]
Screening for Optimal Conditions: A systematic screening of various solvents, temperatures, and concentrations is crucial for identifying the ideal conditions for crystal growth.
The Power of Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[1] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[1] The collection of a complete dataset requires rotating the crystal through a specific angular range.[5]
Data Processing: From Images to Intensities
The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[6] This process, known as integration, is followed by scaling and merging of the data to produce a final reflection file.[6] During this stage, the unit cell parameters and the space group of the crystal are determined.[7]
Solving and Refining the Crystal Structure
The ultimate goal of crystallographic analysis is to create a model of the atomic arrangement that accurately reproduces the experimental diffraction data.
The Phase Problem and Structure Solution
The diffraction data provide information about the amplitudes of the structure factors, but the phase information is lost. This is known as the "phase problem."[8] For small molecules like (E)-3-phenylbut-2-en-1-ol derivatives, direct methods are commonly used to solve the phase problem.[7] These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.[7]
Structure Refinement: Honing the Atomic Model
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure.[9] During refinement, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.[7]
Key Refinement Parameters:
| Parameter | Description |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit. |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. |
| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. |
Deciphering the Structure: Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's conformation, geometry, and intermolecular interactions.
Molecular Conformation and Geometry
The precise bond lengths, bond angles, and torsion angles define the three-dimensional shape of the (E)-3-phenylbut-2-en-1-ol derivative. This information is crucial for understanding its conformational preferences and how it might interact with biological targets.
The Supramolecular Architecture: Intermolecular Interactions
In the solid state, molecules are held together by a network of non-covalent interactions.[10] Understanding these interactions is key to comprehending the crystal packing and the material's physical properties.[11][12]
Types of Intermolecular Interactions:
-
Hydrogen Bonds: These are strong, directional interactions that play a dominant role in the crystal packing of many organic molecules.[13][14]
-
π-π Stacking: Interactions between the aromatic rings of the phenyl groups.
-
van der Waals Forces: Weaker, non-directional interactions that contribute to the overall stability of the crystal lattice.[14]
The interplay of these forces dictates how the molecules arrange themselves in the crystal, a field known as crystal engineering.[12]
Visualizing the Process: A Workflow Diagram
The entire process of crystal structure determination can be visualized as a systematic workflow.
Caption: Overall workflow for crystal structure determination.
Experimental Protocol: A Step-by-Step Guide to Crystallization
This protocol outlines a general procedure for the crystallization of an (E)-3-phenylbut-2-en-1-ol derivative using the slow evaporation technique.
Materials:
-
Purified (E)-3-phenylbut-2-en-1-ol derivative
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane)
-
Small vials or test tubes
-
Heating apparatus (e.g., hot plate or sand bath)
Procedure:
-
Solvent Screening: In a series of small test tubes, test the solubility of a small amount of the compound in different solvents at room temperature and upon heating.[2] An ideal solvent will dissolve the compound when hot but not at room temperature.[15]
-
Preparation of a Saturated Solution: Once a suitable solvent is identified, prepare a nearly saturated solution by dissolving the compound in the hot solvent.[2]
-
Slow Cooling and Evaporation: Cover the vial or test tube loosely to allow for slow evaporation of the solvent.[2]
-
Crystal Growth: Allow the solution to cool slowly to room temperature, undisturbed. Crystal formation may take several hours to days.[2]
-
Initiating Crystallization (if necessary): If crystals do not form, try scratching the inside of the vial with a glass rod or adding a seed crystal from a previous crystallization.[2]
-
Isolation of Crystals: Once well-formed crystals are observed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Conclusion
The determination of the crystal structure of (E)-3-phenylbut-2-en-1-ol derivatives is a multi-faceted process that combines synthetic chemistry, the physical chemistry of crystallization, and the physics of X-ray diffraction. A successful outcome hinges on meticulous attention to detail at every stage, from ensuring the purity of the initial sample to the careful refinement of the final structural model. The resulting atomic-level insights are invaluable for advancing the fields of drug discovery and materials science.
References
- Intermolecular interactions in organic crystals: gaining insight from electronic structure analysis by density functional theory. RSC Publishing.
- Crystal Structure Determination & Refinement | Mathem
- Intermolecular Interactions in Functional Crystalline Materials:
- Chemical crystalliz
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Introduction.
- Recent developments in phasing and structure refinement for macromolecular crystallography. PMC.
- Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of L
- Single crystal X-ray analysis - Tips for collection and processing of protein crystal d
- Using high pressure to understand the behavior of organic molecular crystals. IUCr Journals.
- crystalliz
- From Molecules to Interactions to Crystal Engineering: Mechanical Properties of Organic Solids. PubMed.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Introduction to single crystal X-ray analysis. Rigaku.
- 6 6 Solution and Refinement of Crystal Structures. Oxford Academic.
- Structure solution and refinement: introductory str
- A beginner's guide to X-ray data processing. The Biochemist - Portland Press.
- Crystallization.
- SOP: CRYSTALLIZ
- Collection of X-ray diffraction data
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
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- 8. academic.oup.com [academic.oup.com]
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- 10. journals.iucr.org [journals.iucr.org]
- 11. Intermolecular interactions in organic crystals: gaining insight from electronic structure analysis by density functional theory - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. From Molecules to Interactions to Crystal Engineering: Mechanical Properties of Organic Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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- 15. orgchemboulder.com [orgchemboulder.com]
Methodological & Application
Application Note & Protocol: Selective Reduction of (E)-3-Phenylbut-2-enoic Acid
Title: A Detailed Protocol for the Chemoselective Reduction of (E)-3-phenylbut-2-enoic Acid to (E)-3-phenylbut-2-en-1-ol using Diisobutylaluminium Hydride (DIBAL-H)
Abstract: This application note provides a comprehensive, field-proven protocol for the chemoselective reduction of the α,β-unsaturated carboxylic acid, (E)-3-phenylbut-2-enoic acid, to its corresponding allylic alcohol, (E)-3-phenylbut-2-en-1-ol. The synthesis of allylic alcohols is a foundational transformation in organic chemistry, yielding valuable intermediates for pharmaceuticals and fine chemicals. The primary challenge lies in reducing the carboxylic acid functional group while preserving the integrity of the adjacent carbon-carbon double bond. This guide details a robust methodology employing Diisobutylaluminium Hydride (DIBAL-H) at low temperatures, a strategy that offers superior control and selectivity over more powerful, less discriminate reducing agents like Lithium Aluminum Hydride (LAH). We will explore the mechanistic rationale for reagent selection, provide a detailed step-by-step experimental procedure, and discuss safety considerations and data analysis.
The Chemoselectivity Challenge: Choosing the Optimal Reducing Agent
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. However, when the carboxyl group is part of a conjugated system, as in (E)-3-phenylbut-2-enoic acid, the reaction demands a high degree of chemoselectivity. The ideal reagent must deliver a hydride to the carbonyl carbon without engaging in 1,4-conjugate addition across the alkene.
-
Lithium Aluminum Hydride (LiAlH₄): As a powerful and highly reactive hydride source, LiAlH₄ readily reduces carboxylic acids to primary alcohols.[1][2][3] The mechanism involves an initial acid-base reaction, followed by two successive hydride additions.[4] While effective for simple carboxylic acids, its high reactivity can lead to over-reduction and potential saturation of the C=C double bond in α,β-unsaturated systems, reducing yield and purity of the desired allylic alcohol.
-
Sodium Borohydride (NaBH₄): This reagent is significantly milder than LiAlH₄ and is generally not reactive enough to reduce carboxylic acids or esters.[4][5][6] The lower electrophilicity of the carboxylate anion formed after initial deprotonation makes it resistant to attack by NaBH₄.[4]
-
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H emerges as the reagent of choice for this transformation. It is a strong but sterically hindered reducing agent.[7] Its bulkiness and the Lewis acidic nature of the aluminum center allow for precise control. At low temperatures (typically -78 °C), DIBAL-H preferentially coordinates to the carbonyl oxygen, activating the carbonyl carbon for a single hydride transfer.[8] This coordination, combined with the low reaction temperature, significantly disfavors the competing 1,4-addition pathway and prevents further reduction of the initially formed aldehyde intermediate, which is then fully reduced to the alcohol upon workup.[8][9] Research has shown DIBAL-H can effectively reduce carboxylic acids to alcohols, and its utility in selectively reducing esters to aldehydes at low temperatures highlights its controllable nature.[7][10]
Therefore, this protocol is centered on the use of DIBAL-H to maximize the yield and purity of (E)-3-phenylbut-2-en-1-ol.
Reaction Mechanism with DIBAL-H
The reduction proceeds through a well-defined pathway that leverages the unique properties of DIBAL-H:
-
Acid-Base Reaction: Being a basic hydride, the first equivalent of DIBAL-H reacts with the acidic proton of the carboxylic acid to liberate hydrogen gas and form an aluminum carboxylate intermediate. This step is rapid and exothermic.
-
Intramolecular Hydride Delivery: The aluminum carboxylate intermediate is poised for an intramolecular (or intermolecular) hydride transfer. The Lewis acidic aluminum center holds the hydride in close proximity to the carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: The hydride attacks the carbonyl carbon, forming a stable tetrahedral aluminum-alkoxide intermediate. At the recommended low temperature of -78 °C, this intermediate is stable and does not collapse to an aldehyde.[8]
-
Aqueous Workup and Hydrolysis: The reaction is quenched with a careful addition of a proton source (e.g., methanol, water, or dilute acid). This hydrolyzes the aluminum-alkoxide complex, protonating the oxygen to yield the final product, (E)-3-phenylbut-2-en-1-ol.
Experimental Protocol
This protocol details the reduction of 10 mmol of (E)-3-phenylbut-2-enoic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Supplier | CAS No. |
| (E)-3-Phenylbut-2-enoic acid | C₁₀H₁₀O₂ | 162.19 | 10.0 | 1.62 g | MilliporeSigma | 704-80-3 |
| Diisobutylaluminium Hydride (DIBAL-H) | ((CH₃)₂CHCH₂)₂AlH | 142.22 | 30.0 | 30.0 mL (1.0 M in THF) | Any major supplier | 1191-15-7 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Any major supplier | 109-99-9 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 20 mL | Any major supplier | 67-56-1 |
| Saturated aq. Rochelle's Salt | KNaC₄H₄O₆·4H₂O | 282.22 | - | 50 mL | Any major supplier | 6381-59-5 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 200 mL | Any major supplier | 141-78-6 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~5 g | Any major supplier | 7487-88-9 |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | ~50 g | Any major supplier | 7631-86-9 |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Low-temperature thermometer
-
Addition funnel (or syringe pump)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
Ensure all glassware is oven-dried and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
-
To the 250 mL three-neck flask, add (E)-3-phenylbut-2-enoic acid (1.62 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) to dissolve the starting material.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
Addition of DIBAL-H: 5. Slowly add the DIBAL-H solution (30.0 mL of 1.0 M in THF, 30.0 mmol, 3.0 equiv.) to the stirred reaction mixture via an addition funnel or syringe pump over 30-45 minutes. 6. Causality Note: A slow addition rate is critical to maintain the low temperature and control the evolution of hydrogen gas from the initial acid-base reaction. Using 3 equivalents of DIBAL-H ensures complete consumption of the starting material, with the first equivalent consumed by deprotonation and the subsequent two for the reduction. 7. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
Reaction Monitoring & Quenching: 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes eluent. Visualize with UV light and/or a potassium permanganate stain. The reaction is complete when the starting material spot has been fully consumed. 9. Once complete, quench the reaction very carefully at -78 °C by slowly adding methanol (15 mL) dropwise to destroy excess DIBAL-H. 10. Safety Precaution: The quenching process is highly exothermic and releases flammable gases. Perform this step slowly and behind a blast shield. 11. Remove the cooling bath and allow the mixture to warm to room temperature.
Workup and Purification: 12. Add saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (50 mL) and stir vigorously for 1-2 hours, or until the two layers become clear. This process chelates the aluminum salts, breaking up the emulsion and simplifying the extraction. 13. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). 14. Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. 15. Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford pure (E)-3-phenylbut-2-en-1-ol.[11]
Visualized Workflow & Reaction
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: Experimental workflow for DIBAL-H reduction.
Caption: Overall reaction scheme for the reduction.
References
-
Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]
-
Aleku, G. A., Roberts, G. W., & Leys, D. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry, 22(12), 3817-3824. Royal Society of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2020, June 1). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Aleku, G. A., Roberts, G. W., & Leys, D. (2020). Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry, 22, 3817-3824. Retrieved from [Link]
-
Chemguide. Reduction of Carboxylic Acids. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. Chem 115 Handout: Reduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. Retrieved from [Link]
-
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Calza, L., et al. (2025, August 18). Selective Oxidation of α,β‐Unsaturated Alcohols With Lyophilisates of Bjerkandera adusta. ChemistrySelect. Retrieved from [Link]
-
Vaia. The reduction of a carboxylic acid using lithium aluminum hydride will yield what final product? Retrieved from [Link]
-
Chemistry Steps. Reduction of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Quora. (2017, April 29). Does DIBAL-H reduce carboxylic acid? Retrieved from [Link]
-
Ma, S., et al. (2019). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Molecules, 24(10), 1937. Retrieved from [Link]
-
Koczurkiewicz-Adamczyk, P., et al. (2020). Cinnamic acid derivatives as chemosensitising agents against DOX-treated lung cancer cells - Involvement of carbonyl reductase 1. European Journal of Pharmaceutical Sciences, 154, 105511. Retrieved from [Link]
-
Liu, C., et al. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Chemical Science, 10(21), 5595-5600. Retrieved from [Link]
-
Petkova, D., et al. (2019). Synthesis and radical scavenging activity of cinnamic acid esters. Bulgarian Chemical Communications, 51(B), 115-121. Retrieved from [Link]
-
PubChem. 3-Phenylbut-2-en-1-ol. National Institutes of Health. Retrieved from [Link]
-
Kumar, N., & Parle, A. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal, 8(5), 580-595. Retrieved from [Link]
- Google Patents. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
-
Pearson+. Reduction of two different carboxylic acid derivatives with LiAlH... Study Prep. Retrieved from [Link]
-
Chemsrc. (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4. Retrieved from [Link]
-
Prep Tutorials. (2025, August 4). Preparation of 2-Phenylbutan-2-ol from 3-Phenylbut-1-ene | Class 12 Chemistry. YouTube. Retrieved from [Link]
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Application Note: Catalytic Hydrogenation Protocols for (E)-3-phenylbut-2-en-1-ol
Executive Summary
The hydrogenation of (E)-3-phenylbut-2-en-1-ol presents a multifaceted challenge in organic synthesis. As a trisubstituted allylic alcohol conjugated with a phenyl ring, this substrate is prone to three competing pathways:
-
Desired Saturation: Formation of 3-phenylbutan-1-ol (or chiral derivatives).
-
Hydrogenolysis: Cleavage of the C-O bond to form hydrocarbons (due to the benzylic/allylic nature).
-
Isomerization: Redox isomerization to the corresponding aldehyde/ketone.
This guide provides two distinct protocols: a robust Heterogeneous Method for bulk saturation and a high-precision Homogeneous Asymmetric Method using Iridium catalysis for enantioselective applications.
Mechanistic Insights & Critical Parameters
To achieve high fidelity, one must understand the competing reaction landscapes. The hydroxyl group is not merely a bystander; it is a directing group in homogeneous catalysis and a leaving group in heterogeneous catalysis.
Reaction Pathway Analysis
The following diagram illustrates the potential divergence points controlled by catalyst selection and solvent acidity.
Figure 1: Competing reaction pathways.[1] Green indicates the desired route; red/yellow indicate common failure modes.
Key Chemoselectivity Factors
| Parameter | Impact on (E)-3-phenylbut-2-en-1-ol | Recommendation |
| Catalyst Metal | Pd: Fast, but risks C-O cleavage. Pt: Slower, retains C-O, risks ring reduction. Ir: Excellent for trisubstituted olefins; minimizes isomerization. | Use Pd/C for standard saturation; Ir-N,P for asymmetry. |
| Solvent | Methanol/Ethanol: Promotes hydrogenolysis via protonation of the OH group. Ethyl Acetate/Toluene: Suppresses ionization of the allylic alcohol. | Ethyl Acetate (Heterogeneous) or DCM (Homogeneous). |
| Sterics | Trisubstituted olefins are sterically hindered.[2] Standard Rh-catalysts (e.g., Wilkinson's) often fail. | Requires Crabtree-type or Pfaltz-type Iridium catalysts. |
Protocol A: Heterogeneous Chemoselective Hydrogenation
Objective: Synthesis of racemic 3-phenylbutan-1-ol with >98% chemoselectivity (avoiding deoxygenation). Scope: Scale-up, non-chiral applications.
Materials
-
Substrate: (E)-3-phenylbut-2-en-1-ol (1.0 equiv).
-
Catalyst: 5% Pd/C (low acidity support preferred) or 5% Pt/C (sulfided).
-
Solvent: Ethyl Acetate (EtOAc) – Crucial for preventing hydrogenolysis.
-
Base Additive: Potassium Carbonate (K₂CO₃) – Optional: Trace amounts neutralize surface acidity.
Step-by-Step Methodology
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 1.48 g (10 mmol) of substrate in 30 mL of EtOAc.
-
Catalyst Addition: Add 5% Pd/C (150 mg, ~10 wt% loading).
-
Note: If using standard Pd/C, add 5 mg of K₂CO₃ to buffer the solution.
-
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).
-
Reaction: Pressurize to 3 bar (45 psi) H₂. Stir vigorously at 25°C .
-
Caution: Do not heat. Temperatures >40°C increase the risk of hydrogenolysis and ring reduction.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC.[3][4] The reaction typically completes in 2–4 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure.
Validation Criteria
-
1H NMR (CDCl₃): Disappearance of the vinylic proton at δ ~5.9 ppm. Appearance of multiplet signals for the saturated alkyl chain (δ 1.5–3.0 ppm).
-
Yield: Expect >95%.
Protocol B: Homogeneous Asymmetric Hydrogenation
Objective: Enantioselective hydrogenation to generate chiral 3-phenylbutan-1-ol. Scope: Medicinal chemistry, chiral building blocks. Catalyst System: Iridium-N,P complexes (Pfaltz type) with BArF counterions. Iridium is required because Rh-BINAP systems struggle with the steric bulk of trisubstituted olefins.
The Catalyst System
We utilize an Iridium complex with a chiral PHOX (Phosphinooxazoline) ligand. The bulky BArF anion [B(3,5-(CF₃)₂C₆H₃)₄]⁻ is essential to stabilize the cationic Ir center and prevent catalyst deactivation.
Figure 2: Simplified catalytic cycle for Iridium-mediated asymmetric hydrogenation.
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: This reaction is sensitive to moisture and oxygen. All solvents must be degassed and anhydrous.
-
Catalyst Loading: In a glovebox, weigh the Ir-PHOX catalyst (1.0 mol%).
-
Substrate Solution: Dissolve (E)-3-phenylbut-2-en-1-ol (1 mmol) in anhydrous Dichloromethane (DCM) (0.5 M concentration).
-
Why DCM? Non-coordinating solvents are required to allow the olefin and hydroxyl group to bind to the Iridium.
-
-
Reaction Assembly: Mix catalyst and substrate in a high-pressure steel autoclave or glass pressure tube equipped with a stir bar.
-
Pressurization: Remove from glovebox (if sealed). Purge the line with H₂. Pressurize to 50 bar (725 psi) .
-
Note: Trisubstituted olefins often require higher pressure (30–50 bar) compared to terminal olefins to drive the reaction kinetics against steric hindrance.
-
-
Execution: Stir at room temperature for 12–24 hours.
-
Workup: Vent the hydrogen carefully. Pass the solution through a short plug of silica gel to remove the metal complex. Elute with ether/DCM.
-
Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Analytical Data & Troubleshooting
Expected Data Profile
| Metric | Heterogeneous (Pd/C) | Homogeneous (Ir-PHOX) |
| Conversion | >99% | >95% (Pressure dependent) |
| Chemo-selectivity | 90-98% (Risk of hydrogenolysis) | >99% (Excellent functional group tolerance) |
| Enantio-selectivity (ee) | N/A (Racemic) | 90-99% (Ligand dependent) |
| Major Impurity | Butylbenzene (Alkane) | Unreacted Starting Material |
Troubleshooting Guide
-
Problem: Formation of Butylbenzene (Hydrogenolysis).
-
Cause: Reaction medium is too acidic or Pd activity is too high.
-
Fix: Switch solvent to EtOAc. Add 1-5% K₂CO₃. Alternatively, switch to Pt/C (sulfided).
-
-
Problem: Low Conversion in Asymmetric Protocol.
-
Cause: Catalyst poisoning by water or oxygen; "Induction period" issues.
-
Fix: Ensure DCM is distilled over CaH₂. Increase pressure to 70 bar. Ensure the BArF counterion is used (PF₆ salts are often inactive for trisubstituted olefins).
-
-
Problem: Isomerization to Aldehyde.
-
Cause: Low H₂ availability allows metal-hydride elimination/isomerization pathways.
-
Fix: Increase stirring rate (mass transfer limitation) and H₂ pressure.
-
References
-
Pfaltz, A., et al. (2006).[5] Asymmetric Hydrogenation of Unfunctionalized, Purely Alkyl-Substituted Olefins. Science. Link
- Context: Establishes the supremacy of Ir-N,P complexes for trisubstituted olefins.
-
Andersson, P. G., et al. (2014). Iridium-catalyzed asymmetric hydrogenation of 3,3-disubstituted allylic alcohols in ethereal solvents. Chemistry - A European Journal. Link
-
Context: Specific protocols for allylic alcohols and solvent effects.[6]
-
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Context: Foundational text on heterogeneous catalyst selection (Pd vs Pt) and solvent effects on hydrogenolysis.
-
Mazet, C., et al. (2010). Iridium-Catalyzed Isomerization of Primary Allylic Alcohols. Chimia. Link
- Context: Discusses the competing isomerization p
-
TCI Chemicals. Catalysts for Hydrogenation and Asymmetric Hydrogenation. Link
- Context: Commercial availability and specifications of Pd/C and Ir-c
Sources
Application Notes & Protocols for (E)-3-phenylbut-2-en-1-ol in Fragrance Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and chemists on the synthesis, characterization, and application of (E)-3-phenylbut-2-en-1-ol. As a member of the aryl alkyl alcohols structural group, this molecule presents intriguing possibilities for modern fragrance creation.[1] This guide moves beyond a simple recitation of facts to explain the causality behind methodological choices, ensuring that the protocols are not just replicable but also understandable and adaptable. We will explore its olfactory potential, detail a robust synthetic route, establish a framework for its analytical validation, and discuss its strategic use in fine fragrance compositions, all while emphasizing the critical importance of safety and regulatory compliance.
Introduction: The Olfactory Promise of an Aryl Alkyl Alcohol
(E)-3-phenylbut-2-en-1-ol (CAS No. 1504-54-7) is an aromatic alcohol with the molecular formula C₁₀H₁₂O.[2][3] It belongs to the broad class of phenylpropanoids, which are naturally occurring organic compounds found in many plants and are known for their aromatic properties.[4] Structurally, it is an unsaturated alcohol, a close analog of cinnamyl alcohol, but with a methyl group on the carbon adjacent to the phenyl ring. This seemingly minor structural modification is significant in fragrance chemistry, as it can profoundly influence the molecule's olfactory profile, substantivity, and stability.
While cinnamyl alcohol is well-known for its sweet, balsamic, and hyacinth-like notes, the addition of the methyl group in (E)-3-phenylbut-2-en-1-ol is anticipated to introduce new facets.[5] Drawing parallels with similar structures, such as 3-phenylbutanal (which possesses a green, hyacinth character), we can hypothesize an olfactory profile that is floral and green, with potential spicy and powdery undertones.[6] Its true character, however, can only be definitively elucidated through rigorous synthesis and sensory analysis.
Physicochemical Properties
A clear understanding of the physical properties of a fragrance ingredient is fundamental for its handling, formulation, and performance evaluation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [2][3][7] |
| Molecular Weight | 148.20 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | 77 °C at 0.1 mmHg | [7] |
| Density | 1.03 g/mL at 25°C | [7] |
| Refractive Index (n20/D) | 1.572 | [7] |
| logP (o/w) | 2.3 | [3] |
| CAS Number | 1504-54-7, 54976-38-4 | [2][8] |
Synthesis Protocol: Selective Reduction of an α,β-Unsaturated Ketone
The most direct and reliable laboratory-scale synthesis of (E)-3-phenylbut-2-en-1-ol is the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one. The choice of reducing agent is critical to the success of this synthesis. A strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) would risk over-reduction, saturating the carbon-carbon double bond and yielding 4-phenylbutan-2-ol.[9] Therefore, we select Sodium Borohydride (NaBH₄), a milder agent that demonstrates excellent chemoselectivity for the carbonyl group in the presence of an alkene, especially in a protic solvent like ethanol.[10]
Protocol 2.1: Synthesis of (E)-3-phenylbut-2-en-1-ol
Objective: To synthesize (E)-3-phenylbut-2-en-1-ol via the selective reduction of (E)-4-phenylbut-3-en-2-one.
Materials & Reagents:
-
(E)-4-phenylbut-3-en-2-one (CAS: 1896-62-4)
-
Sodium Borohydride (NaBH₄)
-
Absolute Ethanol (200 proof)
-
Deionized Water
-
Hydrochloric Acid (5 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
500 mL three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Pressure-equalizing addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Flame-dry a 500 mL three-necked round-bottomed flask and allow it to cool under a nitrogen atmosphere. Equip the flask with a magnetic stir bar and a thermometer.
-
Dissolution: Charge the flask with (E)-4-phenylbut-3-en-2-one (10.0 g, 68.4 mmol) and absolute ethanol (100 mL). Stir at room temperature until the solid is completely dissolved.[10]
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to an internal temperature of approximately 4°C.
-
Reduction: Cautiously add sodium borohydride (2.59 g, 68.5 mmol) in small portions over 10-15 minutes, ensuring the internal temperature does not exceed 10°C. Vigorous stirring is essential during this step.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes, then remove the bath and allow the reaction to proceed at room temperature for 1 hour.[10] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Re-cool the flask to 4°C in the ice-water bath. Slowly add 30 mL of deionized water dropwise via an addition funnel to quench the excess NaBH₄.[10] This step is exothermic and may cause bubbling.
-
Acidification & Work-up: Slowly add 5 M HCl dropwise until the pH of the mixture is ~2-3. This step neutralizes the borate salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove residual acid), 50 mL of deionized water, and 50 mL of brine (to aid in phase separation).[11]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[11]
-
Purification: The crude oil can be purified by vacuum distillation to afford the final product, (E)-3-phenylbut-2-en-1-ol, as a clear liquid.[11]
Synthesis Workflow Diagram
Sources
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- 5. cinnamyl alcohol, 104-54-1 [thegoodscentscompany.com]
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Application Notes & Protocols: Allylic Substitution Reactions Using (E)-3-phenylbut-2-en-1-ol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (E)-3-phenylbut-2-en-1-ol in transition metal-catalyzed allylic substitution reactions. We delve into the core mechanistic principles, provide field-proven, step-by-step protocols for allylic alkylation and amination, and offer expert insights into reaction optimization and troubleshooting. The guide emphasizes the control of regioselectivity and stereoselectivity, which are critical for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of (E)-3-phenylbut-2-en-1-ol in Synthesis
Allylic substitution is a cornerstone transformation in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] The Tsuji-Trost reaction, a palladium-catalyzed variant, is a particularly powerful and widely adopted method.[3][4] This reaction involves the substitution of an allylic leaving group with a nucleophile, proceeding through a characteristic η³-allylpalladium intermediate.[3][4]
The substrate, (E)-3-phenylbut-2-en-1-ol, offers a unique platform for investigating and exploiting the nuances of this reaction class. Its structure presents distinct challenges and opportunities:
-
Two Regiochemical Outcomes: Nucleophilic attack can occur at either the C1 (linear product) or C3 (branched, benzylic product) position of the π-allyl intermediate.
-
Stereochemical Control: The reaction creates a new stereocenter at the C3 position if the branched product is formed.
-
Electronic Bias: The phenyl group exerts a significant electronic influence, stabilizing the adjacent cationic charge in the π-allyl complex, which can be leveraged to control regioselectivity.
This guide will explore how to manipulate these features through the judicious choice of catalysts, ligands, and reaction conditions to achieve desired synthetic outcomes.
Mechanistic Underpinnings: Controlling the Reaction Pathway
The outcome of a palladium-catalyzed allylic substitution is determined by the events within its catalytic cycle. Understanding this cycle is paramount for rational reaction design and troubleshooting.
2.1. The Palladium Catalytic Cycle
The generally accepted mechanism for the Tsuji-Trost reaction proceeds as follows:[3][4]
-
Oxidative Addition: A Pd(0) catalyst coordinates to the alkene of the allylic substrate. This is followed by the expulsion of the leaving group to form a cationic (η³-allyl)Pd(II) complex. This step typically occurs with inversion of stereochemistry at the carbon bearing the leaving group.[3]
-
Nucleophilic Attack: The nucleophile attacks a terminal carbon of the η³-allyl ligand. For "soft" nucleophiles (pKa of conjugate acid < 25), this attack usually occurs directly on the allyl moiety.[4] For "hard" nucleophiles, attack may occur at the metal center followed by reductive elimination.[4] This step proceeds with inversion of stereochemistry relative to the allyl ligand.
-
Reductive Elimination & Catalyst Regeneration: The product is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.
2.2. The Challenge of Regioselectivity
With an unsymmetrical substrate like (E)-3-phenylbut-2-en-1-ol, the (η³-allyl)Pd(II) intermediate can be attacked at two different positions.
-
Linear Product (C1 attack): Attack at the less substituted carbon. This is often the sterically favored pathway.
-
Branched Product (C3 attack): Attack at the more substituted, benzylic carbon.
The regioselectivity is a delicate balance of electronics and sterics, influenced by the ligand, solvent, and the nucleophile itself.[5] While palladium catalysts often favor the linear product, other metals like iridium are known to favor the formation of branched, chiral products.[6][7]
Activating the Hydroxyl Group: A Critical First Step
The hydroxyl group of an alcohol is a poor leaving group. For allylic substitution to occur efficiently, it must first be converted into a more reactive species. This is typically achieved by forming an allylic carbonate, acetate, or phosphate in situ or as a discrete preliminary step.
| Leaving Group Precursor | Activating Reagent | Typical Conditions | Notes |
| Allylic Carbonate | Ethyl chloroformate, Allyl methyl carbonate | Pyridine or Et₃N, DCM, 0 °C to RT | Highly reliable; generates volatile byproducts. |
| Allylic Acetate | Acetic anhydride | Pyridine, DMAP (cat.), DCM | Classic method; may require heating. |
| Allylic Phosphate | Diethyl chlorophosphate | Et₃N, DCM | Excellent leaving group, often used for more challenging substrates. |
For the protocols below, we will focus on the formation of an allylic carbonate due to its high reactivity and clean reaction profile.
Experimental Protocols
Safety Precaution: These protocols involve handling hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate
This protocol details a classic Tsuji-Trost reaction, which typically favors the formation of the linear, conjugated product due to steric factors and the use of standard phosphine ligands.[3]
Objective: To synthesize (E)-dimethyl 2-(4-phenylbut-3-en-2-yl)malonate.
Step 1: Preparation of the Substrate (E)-3-phenylbut-2-en-1-ol
The starting material can be prepared by the sodium borohydride reduction of (E)-4-phenyl-3-buten-2-one.[8]
-
Dissolve (E)-4-phenyl-3-buten-2-one (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Cool the solution to 0-4 °C using an ice-water bath.
-
Add sodium borohydride (NaBH₄, 1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir at 0 °C for 15 minutes, then allow to warm to room temperature and stir for 1 hour.
-
Quench the reaction carefully by slowly adding water, followed by dilute HCl to neutralize excess NaBH₄.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol, which can often be used without further purification.
Step 2: The Allylic Alkylation Reaction
Caption: Workflow for the Pd-catalyzed allylic alkylation.
-
Prepare the Nucleophile: In a flame-dried, N₂-purged flask, suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Add dimethyl malonate (1.2 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 20 minutes until hydrogen evolution ceases.
-
Prepare the Catalyst: In a separate flask, dissolve the palladium precursor [Pd(η³-allyl)Cl]₂ (2.5 mol%) and the ligand 1,2-bis(diphenylphosphino)ethane (dppe, 5.5 mol%) in anhydrous THF. Stir for 15 minutes to form the active catalyst complex.
-
Combine Reagents: Add the catalyst solution to the nucleophile solution via cannula.
-
Substrate Addition & Activation: Add (E)-3-phenylbut-2-en-1-ol (1.0 eq) to the reaction mixture. Then, add ethyl chloroformate (1.1 eq) dropwise to form the allylic carbonate in situ.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Purification:
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure linear product.
-
Protocol 2: Iridium-Catalyzed Asymmetric Allylic Amination
Iridium catalysts, particularly those with chiral phosphoramidite ligands, are renowned for catalyzing allylic substitutions to favor the branched, chiral products with high enantioselectivity.[7]
Objective: To synthesize (R)-N-(1-phenylbut-2-en-1-yl)aniline (branched product).
-
Prepare Allylic Carbonate: In a flask, dissolve (E)-3-phenylbut-2-en-1-ol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM). Cool to 0 °C and add ethyl chloroformate (1.2 eq) dropwise. Stir for 1 hour at room temperature. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude allylic carbonate, which should be used promptly.
-
Set up the Catalytic Reaction:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with [Ir(COD)Cl]₂ (2.0 mol%) and the appropriate chiral phosphoramidite ligand (e.g., (R,R)-Feringa ligand, 4.4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or dioxane).
-
Stir for 20-30 minutes to allow for catalyst activation.
-
-
Reaction Execution:
-
Add the prepared allylic carbonate (1.0 eq) and aniline (1.2 eq).
-
Add a suitable base, such as cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Seal the tube and heat the reaction to the desired temperature (e.g., 50-70 °C).
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the branched amine product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor leaving group; Insufficiently nucleophilic conditions. | Ensure inert atmosphere and anhydrous solvents. Use a more reactive leaving group (carbonate > acetate). Use a stronger, non-coordinating base for nucleophile generation. |
| Poor Regioselectivity | Ligand or metal choice is not optimal for the desired isomer. | For the linear product, use Pd with bidentate phosphine ligands (dppe, dppp). For the branched product, switch to an Iridium catalyst system.[6][7] |
| Low Enantioselectivity (for Asymmetric Reactions) | Poor ligand-substrate match; Racemization of the product or intermediate. | Screen a library of chiral ligands.[9] Lower the reaction temperature. Ensure the base is not promoting racemization. |
| Formation of Diene Byproducts | Elimination side reactions. | Use a milder base. Lower the reaction temperature. Ensure the nucleophile is added promptly after catalyst activation. |
Applications in Drug Development
The ability to selectively form C-C and C-N bonds while controlling stereochemistry makes allylic substitution a valuable tool in medicinal chemistry. Chiral amines and α-allylated carbonyl compounds are privileged structures found in numerous bioactive molecules and pharmaceuticals.[10][11] For instance, the stereoselective synthesis of precursors to drugs like Tapentadol has been achieved using asymmetric allylic alkylation strategies.[10] The methods described here provide a direct route to chiral building blocks that can be further elaborated into complex drug candidates.
References
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Tsuji–Trost reaction. In: Wikipedia. [Link]
-
White, M. C., et al. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]
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Pd-Catalyzed Asymmetric Allylic Substitution Cascade via Desymmetrization for the Construction of Chiral Polyheterocycles. (2024, August 6). Thieme Chemistry. [Link]
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Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
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Li, X., et al. (n.d.). Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. Nature Communications. [Link]
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The Tsuji–Trost Reaction and Related Carbon–Carbon Bond Formation Reactions. ResearchGate. [Link]
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Stereoselective Three-Component Allylic Alkylation Enabled by Dual Photoredox/Ni Catalysis. (2023, May 3). ACS Publications. [Link]
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A Review on Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction. (2019, May 1). Bentham Science. [Link]
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Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis. ResearchGate. [Link]
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Stereodivergent Pd/Cu Catalysis for Asymmetric Desymmetric Alkylation of Allylic Geminal Dicarboxylates. (2021, June 29). Chinese Chemical Society. [Link]
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Carreira, E. M., et al. (2019, December 1). Intermolecular Stereoselective Iridium-Catalyzed Allylic Alkylation: An Evolutionary Account. PMC. [Link]
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Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. (2021, April 10). SlideShare. [Link]
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Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021, March 19). ACS Publications. [Link]
-
5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses. [Link]
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Hartwig, J. F. (n.d.). Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. The Hartwig Group. [Link]
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Allylic Substitution Reactions. (2021, March 16). Chemistry LibreTexts. [Link]
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Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. PMC. [Link]
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Synthesis of Chiral Building Blocks from (E)-3-Phenylbut-2-en-1-ol: A Guide to Asymmetric Transformations
Abstract
(E)-3-phenylbut-2-en-1-ol is a readily accessible prochiral allylic alcohol that serves as a versatile precursor for the synthesis of a diverse array of valuable chiral building blocks. Its strategic location of a hydroxyl group and a disubstituted alkene moiety allows for the application of powerful asymmetric transformations, yielding enantiomerically enriched epoxides and diols. These products are pivotal intermediates in the pharmaceutical and fine chemical industries, finding application in the total synthesis of complex natural products and the development of novel therapeutic agents. This application note provides detailed protocols for the Sharpless Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation of (E)-3-phenylbut-2-en-1-ol, offering researchers a practical guide to harnessing the full synthetic potential of this substrate.
Introduction
The demand for enantiomerically pure compounds continues to grow, driven by the stringent stereochemical requirements of modern pharmaceuticals and agrochemicals. Chiral building blocks, possessing defined three-dimensional structures, are fundamental to the construction of these complex molecules.[1][] (E)-3-phenylbut-2-en-1-ol, an achiral compound, presents an ideal starting point for asymmetric synthesis due to its allylic alcohol functionality.[3][4] This structural feature is amenable to highly stereocontrolled oxidation reactions, most notably the Sharpless Asymmetric Epoxidation and Dihydroxylation, which install chirality with predictable and high enantioselectivity.[5][6][7][8]
The resulting chiral 2,3-epoxyalcohols and 1,2-diols are versatile intermediates that can be further elaborated into a wide range of functionalized molecules, including amino alcohols and other key synthetic fragments.[7][9][10] This guide offers detailed, field-proven protocols for these critical transformations, emphasizing the causal relationships behind experimental choices to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical development.
Key Asymmetric Transformations
Two powerful and widely adopted methods for the asymmetric functionalization of (E)-3-phenylbut-2-en-1-ol are the Sharpless Asymmetric Epoxidation and the Sharpless Asymmetric Dihydroxylation. These reactions employ chiral catalysts to control the stereochemical outcome of the oxidation of the alkene, leading to the formation of non-racemic products with high enantiomeric excess (ee).
Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[7][11] The reaction utilizes a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[11][12] The choice of the chiral tartrate enantiomer, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the resulting epoxy alcohol with high predictability and typically >90% ee.[11][13]
The chiral titanium-tartrate complex creates a C2-symmetric environment that directs the delivery of the oxygen atom from the peroxide to one face of the alkene.[7] The allylic hydroxyl group of the substrate plays a crucial role in coordinating to the titanium center, thereby positioning the double bond for stereoselective oxidation.[14]
A simple mnemonic can be used to predict the stereochemistry of the product. When the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, using L-(+)-diethyl tartrate directs epoxidation to the top face of the alkene, while D-(-)-diethyl tartrate directs it to the bottom face.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
L-(+)-Diethyl tartrate [(+)-DET] or D-(-)-Diethyl tartrate [(-)-DET]
-
(E)-3-phenylbut-2-en-1-ol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or decane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered, activated 4Å molecular sieves
-
10% NaOH solution saturated with NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered, activated 4Å molecular sieves. Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C in a dry ice/acetone bath.
-
Add titanium(IV) isopropoxide via syringe, followed by the dropwise addition of the chosen chiral diethyl tartrate. The solution will typically turn from colorless to a pale yellow. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[11]
-
Substrate Addition: Dissolve (E)-3-phenylbut-2-en-1-ol in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.
-
Epoxidation: Add anhydrous tert-butyl hydroperoxide dropwise to the reaction mixture while maintaining the temperature at -20 °C. The addition should be slow to control any potential exotherm.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 5 hours.
-
Work-up: Upon completion, add a pre-cooled (0 °C) 10% NaOH solution saturated with NaCl to the vigorously stirred reaction mixture. Continue stirring for at least 1 hour at 0 °C, which should result in the formation of a granular precipitate of titanium salts.[11][15]
-
Isolation: Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing the filter cake thoroughly with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure chiral epoxy alcohol.
| Substrate | Chiral Ligand | Typical Yield (%) | Typical ee (%) |
| (E)-3-phenylbut-2-en-1-ol | L-(+)-DET | 85-95 | >95 |
| (E)-3-phenylbut-2-en-1-ol | D-(-)-DET | 85-95 | >95 |
Table 1: Representative results for the Sharpless Asymmetric Epoxidation of (E)-3-phenylbut-2-en-1-ol.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6][8] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivities for a broad range of substrates.[6][16] The commercially available "AD-mix" formulations, AD-mix-α and AD-mix-β, simplify the experimental procedure by containing the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate).[6][8]
The choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines the absolute configuration of the resulting diol, with the two mixes providing enantiomeric products.[6][17] The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis of the resulting osmate ester to yield the diol and regenerate the osmium catalyst.[18]
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Application Notes & Protocols: A Guide to Esterification Methods for (E)-3-phenylbut-2-en-1-ol Derivatization
Abstract
The derivatization of (E)-3-phenylbut-2-en-1-ol, an allylic alcohol with applications in fragrance, flavor, and as a synthon in pharmaceutical development, is of significant interest. Its esters, in particular, often exhibit unique organoleptic and biological properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust esterification methodologies applicable to this substrate. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document details several key methods, including the classic Fischer-Speier esterification, modern coupling agent-mediated reactions like the Steglich and Yamaguchi esterifications, the versatile Mitsunobu reaction, and green enzymatic approaches. Each section includes a discussion of the underlying mechanism, detailed step-by-step protocols, and field-proven insights to guide successful synthesis and derivatization.
Introduction: The Significance of (E)-3-phenylbut-2-en-1-ol and its Esters
(E)-3-phenylbut-2-en-1-ol, also known as β-methylcinnamyl alcohol, is a valuable organic building block.[1][2] Its structure, featuring a primary allylic alcohol adjacent to a substituted phenyl group, presents unique opportunities and challenges for chemical modification. The synthesis of its ester derivatives is a critical step in the development of new molecules for various industries. Cinnamic acid derivatives and their esters, for example, are a broad family of compounds with noted bioactive properties, including antimicrobial and antioxidant activities.[3][4]
The choice of an esterification method is paramount and depends on several factors: the lability of the starting materials, the steric hindrance of the coupling partners (the alcohol and the carboxylic acid), the desired yield and purity, and scalability. This guide explores multiple pathways to achieve this transformation, providing the technical foundation necessary to select the optimal method for a given research objective.
Foundational Method: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Though one of the oldest methods, its simplicity and cost-effectiveness maintain its relevance.
Principle and Mechanism
The reaction is an equilibrium process. An acid catalyst (commonly H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the carbonyl carbon's electrophilicity.[6][7] The alcohol then acts as a nucleophile, attacking this activated carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester.[5][8]
To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using one of the reactants (often the alcohol) in large excess or by actively removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[5][7]
Advantages and Disadvantages
-
Advantages: Inexpensive reagents, simple procedure, and suitable for large-scale synthesis.
-
Disadvantages: The reaction requires strong acid and often high temperatures, which can be incompatible with sensitive functional groups. The reversible nature can limit yields unless specific measures are taken. Tertiary alcohols are prone to elimination under these conditions.[5]
Detailed Protocol: Synthesis of (E)-3-phenylbut-2-en-1-yl acetate
-
Materials:
-
(E)-3-phenylbut-2-en-1-ol (1.0 eq)
-
Glacial Acetic Acid (3.0 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (E)-3-phenylbut-2-en-1-ol, acetic acid, and toluene.
-
Slowly add the concentrated sulfuric acid to the stirring mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure ester.
-
Coupling Agent-Mediated Esterifications: The Steglich and Yamaguchi Methods
For substrates that are sensitive to the harsh conditions of Fischer esterification, methods employing coupling agents provide a mild and highly efficient alternative.
Steglich Esterification
First described by Wolfgang Steglich in 1978, this method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, with 4-dimethylaminopyridine (DMAP) serving as a crucial catalyst.[9][10]
-
Principle and Mechanism: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[11] While an alcohol can attack this intermediate directly, the reaction is significantly accelerated by DMAP. DMAP, being a superior nucleophile, first attacks the O-acylisourea to form an acylpyridinium species.[11] This "active ester" is highly electrophilic and readily reacts with the alcohol to form the desired product. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct.[9]
-
Causality Insight: The use of DMAP is critical to suppress a common side reaction where the O-acylisourea rearranges into a stable N-acylurea, which is unreactive towards the alcohol.[9][11]
-
Advantages: Very mild conditions (often room temperature), high yields, and broad substrate scope, including sterically hindered components.[11][12]
-
Disadvantages: DCC can cause allergic reactions. The DCU byproduct, while mostly insoluble in common solvents like dichloromethane or acetonitrile, can sometimes complicate purification. Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to simplify workup.
Yamaguchi Esterification
The Yamaguchi esterification is particularly effective for the synthesis of highly functionalized esters and macrolactones.[13][14] It employs 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid.[15]
-
Principle and Mechanism: The carboxylic acid, in the presence of a base like triethylamine, reacts with the Yamaguchi reagent to form a mixed anhydride. DMAP then acts as a nucleophilic catalyst, regioselectively attacking the less sterically hindered carbonyl of the mixed anhydride to generate a highly reactive acylpyridinium intermediate.[13][14] This intermediate is then efficiently intercepted by the alcohol to furnish the ester.[15]
-
Advantages: High yields under mild conditions, excellent for sterically demanding alcohols, and low risk of epimerization at sensitive stereocenters.[15][16]
-
Disadvantages: The Yamaguchi reagent is moisture-sensitive, and the stoichiometry of the reagents must be carefully controlled.
Comparative Protocols: Steglich vs. Yamaguchi
| Feature | Steglich Protocol | Yamaguchi Protocol |
| Reagents | Carboxylic Acid (1.2 eq), DCC (1.2 eq), DMAP (0.1 eq) | Carboxylic Acid (1.1 eq), Triethylamine (1.2 eq), 2,4,6-Trichlorobenzoyl Chloride (1.1 eq), DMAP (1.5 eq) |
| Solvent | Dichloromethane (DCM) or Acetonitrile[12] | Toluene or Tetrahydrofuran (THF)[16] |
| Procedure | 1. Dissolve (E)-3-phenylbut-2-en-1-ol (1.0 eq), carboxylic acid, and DMAP in DCM. 2. Cool to 0 °C. 3. Add a solution of DCC in DCM dropwise. 4. Allow to warm to room temperature and stir for 4-12 hours. 5. Filter off the precipitated DCU. 6. Wash the filtrate with dilute HCl and saturated NaHCO₃. 7. Dry, concentrate, and purify via chromatography. | 1. Dissolve the carboxylic acid and triethylamine in THF. 2. Add 2,4,6-trichlorobenzoyl chloride and stir for 1 hour. 3. In a separate flask, dissolve (E)-3-phenylbut-2-en-1-ol and DMAP in THF. 4. Add the alcohol/DMAP solution to the mixed anhydride solution and stir for 1-4 hours at room temperature. 5. Quench with water, extract with an organic solvent (e.g., ethyl acetate). 6. Wash, dry, concentrate, and purify. |
The Mitsunobu Reaction: A Powerful Inversion Method
The Mitsunobu reaction is a highly reliable method for converting primary and secondary alcohols into a variety of functional groups, including esters.[17] It proceeds through an Sₙ2 mechanism, which, for chiral alcohols, results in a clean inversion of stereochemistry.[18]
Principle and Mechanism
The reaction requires three key components: the alcohol, a nucleophile (a carboxylic acid in this case, with a pKa typically below 13), and a reagent system of triphenylphosphine (PPh₃) and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][19]
The mechanism begins with the nucleophilic attack of PPh₃ on DEAD to form a betaine intermediate.[19][20] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion is the active nucleophile. The alcohol's oxygen then attacks the now-activated phosphorus atom, forming an alkoxyphosphonium salt. This crucial step converts the hydroxyl group into an excellent leaving group. Finally, the carboxylate anion displaces the activated hydroxyl group via a backside Sₙ2 attack, forming the ester and triphenylphosphine oxide.[19] The formation of the very stable P=O double bond in the byproduct is a major thermodynamic driving force for the reaction.[19]
Detailed Protocol: Mitsunobu Esterification
-
Materials:
-
(E)-3-phenylbut-2-en-1-ol (1.0 eq)
-
Carboxylic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-3-phenylbut-2-en-1-ol, the carboxylic acid, and PPh₃ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD dropwise via a syringe to the stirring solution. A color change and/or formation of a precipitate is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification can be challenging due to the byproducts (triphenylphosphine oxide and the reduced hydrazodicarboxylate). Column chromatography is typically required to isolate the pure ester.
-
Green Chemistry: Enzymatic Esterification
Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally benign route to esters. These reactions are performed under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.
Principle and Mechanism
Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats in nature but can be used to drive the reverse reaction—esterification—in non-aqueous or low-water environments.[4] The reaction often proceeds via a "Ping-Pong Bi-Bi" mechanism. The enzyme's active site (typically featuring a serine residue) first reacts with an acyl donor (either a carboxylic acid or, more commonly in transesterification, an activated ester like vinyl acetate) to form a covalent acyl-enzyme intermediate. The alcohol portion of the acyl donor is released. Subsequently, the target alcohol ((E)-3-phenylbut-2-en-1-ol) enters the active site and reacts with the intermediate, forming the desired ester and regenerating the free enzyme.
Advantages and Disadvantages
-
Advantages: Environmentally friendly ("green"), highly selective, operates under mild temperature and pH conditions, and the enzyme can often be immobilized and reused.[21][22]
-
Disadvantages: Slower reaction times compared to chemical methods, enzyme cost and stability can be a factor, and optimization of solvent and temperature is crucial for high conversion.[22]
Detailed Protocol: Lipase-Catalyzed Transesterification
-
Materials:
-
(E)-3-phenylbut-2-en-1-ol (1.0 eq)
-
Vinyl acetate or Ethyl acetate (used in large excess, acts as both acyl donor and solvent)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Molecular sieves (to ensure anhydrous conditions)
-
-
Procedure:
-
To a flask, add (E)-3-phenylbut-2-en-1-ol, the acyl donor, and activated molecular sieves.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
Seal the flask and place it in an orbital shaker incubator set to a predetermined temperature (e.g., 40-60 °C).
-
Monitor the reaction progress over 24-72 hours by taking small aliquots and analyzing them by TLC or GC.
-
Once equilibrium is reached or the starting material is consumed, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Remove the excess acyl donor/solvent under reduced pressure.
-
Purify the resulting ester, typically by silica gel chromatography.
-
Summary and Method Selection
The optimal esterification strategy for (E)-3-phenylbut-2-en-1-ol depends on the specific requirements of the synthesis. The table below provides a comparative summary to aid in this decision-making process.
| Method | Key Reagents | Conditions | Yield | Key Advantages | Key Disadvantages |
| Fischer-Speier | Carboxylic Acid, H₂SO₄ | High Temp, Reflux | Moderate-High | Low cost, scalable | Harsh conditions, equilibrium limited |
| Steglich | Carboxylic Acid, DCC, DMAP | Room Temp | High-V. High | Mild, high yield, versatile[23] | Allergenic reagent, byproduct removal |
| Yamaguchi | Carboxylic Acid, TCBC, DMAP | Room Temp | Very High | Mild, excellent for hindered substrates[24] | Moisture sensitive, stoichiometry critical |
| Mitsunobu | Carboxylic Acid, PPh₃, DEAD/DIAD | 0 °C to RT | High-V. High | Mild, reliable, Sₙ2 mechanism[17] | Byproduct removal can be difficult |
| Enzymatic | Acyl Donor, Lipase | 30-60 °C | Moderate-High | Green, highly selective | Slow reaction times, enzyme cost |
Conclusion
The derivatization of (E)-3-phenylbut-2-en-1-ol via esterification is achievable through a variety of reliable methods. For simple, large-scale syntheses where the substrate is robust, the Fischer-Speier method remains a viable option. However, for modern drug discovery and fine chemical synthesis where mild conditions and high yields are paramount, coupling agent-mediated methods like the Steglich and Yamaguchi esterifications are superior choices. The Mitsunobu reaction offers a powerful alternative, while enzymatic catalysis provides an environmentally sustainable path for specialized applications. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the optimal protocol for their synthetic goals.
References
- Google Patents. (1998). US5710316A - Transesterification process for making allyl esters of aromatic carboxylic acids.
-
Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140). Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Hudson, K. L., et al. (2016). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of organic chemistry, 81(17), 7247–7257. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cinnamic acid derivatives used for enzymatic esterification with erythritol 2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (2025). Transesterification of dialkyl carbonates with allyl alcohol in the presence of basic catalysts. Retrieved from [Link]
-
MDPI. (2020). Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
MDPI. (2020). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Retrieved from [Link]
-
Chemsrc. (2025). (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4. Retrieved from [Link]
- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
-
National Center for Biotechnology Information. (n.d.). 3-Phenylbut-2-en-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
Sources
- 1. (E)-3-PHENYL-BUT-2-EN-1-OL | 1504-54-7 [chemicalbook.com]
- 2. (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
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- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Transition Metal-Catalyzed Functionalization of (E)-3-Phenylbut-2-en-1-ol
Introduction: The Versatility of a Cinnamyl Alcohol Derivative
(E)-3-phenylbut-2-en-1-ol, a substituted cinnamyl alcohol, is a readily accessible and highly versatile building block in modern organic synthesis. Its structure incorporates multiple reactive sites: a nucleophilic hydroxyl group, an electrophilic allylic carbon, and a π-system amenable to various transformations. The strategic functionalization of this scaffold provides rapid access to chiral molecules and complex architectures prevalent in pharmaceuticals and natural products. Transition metal catalysis offers a powerful toolkit to unlock the synthetic potential of this substrate, enabling precise control over reactivity, regioselectivity, and stereoselectivity.
This guide provides an in-depth exploration of key transition metal-catalyzed strategies for the functionalization of (E)-3-phenylbut-2-en-1-ol. We will delve into the mechanistic underpinnings of palladium, iridium, rhodium, and ruthenium-based systems, offering field-proven insights into experimental design and providing detailed, replicable protocols for researchers in synthetic chemistry and drug development.
Palladium-Catalyzed Allylic Substitution: The Tsuji-Trost Reaction
The palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1] The reaction typically proceeds through a π-allyl palladium intermediate, formed by the oxidative addition of a Pd(0) catalyst to an allylic substrate bearing a leaving group.[1] While allylic acetates or carbonates are common, allylic alcohols can be used directly, often with in situ activation.
Mechanistic Rationale
The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate. Subsequent oxidative addition expels the leaving group (or a derivative of the hydroxyl group) to form a cationic η³-π-allyl Pd(II) complex. The stereochemical and regiochemical outcome is then determined by the nucleophilic attack on this intermediate. The choice of phosphine ligands is critical, influencing the stability and reactivity of the π-allyl complex and guiding the selectivity of the nucleophilic addition.[1] For substrates like (E)-3-phenylbut-2-en-1-ol, attack can occur at either the C1 (linear product) or C3 (branched product) position.
Figure 1: Generalized catalytic cycle for the Tsuji-Trost reaction.
Protocol 1: Palladium-Catalyzed Allylic Alkylation with Dimethyl Malonate
This protocol details a classic Tsuji-Trost reaction using dimethyl malonate as a soft carbon nucleophile. The allylic alcohol is used directly, which requires conditions that facilitate the departure of the hydroxyl group.
Materials:
-
(E)-3-phenylbut-2-en-1-ol
-
Dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Nucleophile Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, suspend sodium hydride (60 mg, 1.5 mmol, 1.5 equiv) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (0.17 mL, 1.5 mmol, 1.5 equiv) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and dppb (43 mg, 0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Stir for 15 minutes until a homogeneous solution is formed.
-
Reaction Assembly: To the flask containing the sodium salt of dimethyl malonate, add (E)-3-phenylbut-2-en-1-ol (148 mg, 1.0 mmol, 1.0 equiv) dissolved in anhydrous THF (5 mL).
-
Add the prepared catalyst solution to the reaction mixture via cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with EtOAc (3 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10% EtOAc in hexanes) to yield the desired allylated product. The reaction typically favors the linear (E)-isomer.
Iridium-Catalyzed Asymmetric Allylic Substitution
Iridium catalysis has emerged as a superior method for the asymmetric functionalization of allylic alcohols, often providing high enantioselectivity and excellent regioselectivity for the branched, chiral product.[2][3] A key advantage of iridium systems is their ability to use allylic alcohols directly without pre-activation, often facilitated by a Lewis acid co-catalyst.[2]
Mechanistic Rationale
The active iridium catalyst, typically featuring a chiral phosphoramidite or (P,olefin) ligand, coordinates to the allylic alcohol. A Lewis acid activator, such as BPh₃ or Nb(OEt)₅, facilitates the cleavage of the C-O bond to generate an η³-allyl iridium complex and a coordinated borate or niobate species.[2] The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack, which occurs preferentially at the more substituted carbon to yield the branched product with high enantiomeric excess (ee).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield & Selectivity in the Reduction of (E)-3-phenylbut-2-en-1-ol
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of (E)-3-phenylbut-2-en-1-ol from its corresponding aldehyde, (E)-3-phenylbut-2-en-1-al. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to enhance your reaction yield and selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield of the desired allylic alcohol, (E)-3-phenylbut-2-en-1-ol. What are the most likely reasons?
A low yield in this reaction is typically rooted in the inherent challenge of reducing α,β-unsaturated aldehydes. The core issue is the competition between two primary reaction pathways: 1,2-direct addition and 1,4-conjugate addition .
-
1,2-Addition (Desired Pathway): The hydride nucleophile attacks the electrophilic carbonyl carbon directly. This is a kinetically controlled process that leads to the formation of the desired allylic alcohol, (E)-3-phenylbut-2-en-1-ol.
-
1,4-Addition (Side Reaction): The hydride attacks the β-carbon of the alkene, a process favored by softer nucleophiles. This pathway leads to an enolate intermediate, which, upon workup, tautomerizes to the saturated aldehyde. This aldehyde is then rapidly reduced to the saturated alcohol, 3-phenylbutan-1-ol, consuming your starting material and reducing the yield of the target compound.[1][2][3]
The choice of reducing agent and reaction conditions dictates which pathway is favored. Standard, "soft" hydride reagents like sodium borohydride (NaBH₄) in a simple alcoholic solvent can often lead to significant amounts of the 1,4-addition product.[4]
Diagram: Competing Reduction Pathways
Caption: Competing 1,2- and 1,4-reduction pathways.
Q2: My main product is the saturated alcohol (3-phenylbutan-1-ol). How can I improve selectivity for the desired allylic alcohol?
This is a classic chemoselectivity problem. To favor the 1,2-addition pathway, you must modify the reaction conditions to make the hydride attack on the carbonyl carbon more favorable. This is best explained by Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is a "harder" electrophile than the β-carbon. Therefore, using a "harder" hydride reagent will dramatically increase selectivity for the desired allylic alcohol.[5][6]
Here are the recommended strategies, from most to least effective for this specific transformation:
-
The Luche Reduction (NaBH₄ with Cerium(III) Chloride): This is the gold standard for selective 1,2-reduction of enones and enals.[4][5][6][7]
-
Mechanism: Cerium(III) chloride (CeCl₃·7H₂O) is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. Furthermore, in alcoholic solvents like methanol, CeCl₃ catalyzes the formation of sodium alkoxyborohydrides (NaHnB(OMe)4-n).[4][5] These species are "harder" nucleophiles than NaBH₄ itself, and they preferentially attack the hard carbonyl carbon, leading to excellent 1,2-selectivity.[4][5][6]
-
Advantages: High selectivity, mild conditions (often 0 °C to room temperature), and short reaction times.[4][8]
-
-
Diisobutylaluminium Hydride (DIBAL-H) at Low Temperature: DIBAL-H is a powerful and sterically hindered reducing agent.[9][10]
-
Mechanism: The bulky isobutyl groups on the aluminum center favor attack at the less-hindered carbonyl group.[10][11] However, precise temperature control is absolutely critical.
-
Conditions: The reaction must be run at very low temperatures (typically -78 °C) to prevent over-reduction and to favor the kinetic 1,2-adduct.[12] At higher temperatures, its selectivity diminishes.
-
-
Sodium Borohydride (NaBH₄) - Unmodified: While NaBH₄ is a mild and convenient reagent, it is less selective for this transformation and can lead to mixtures of 1,2- and 1,4-addition products.[13][14][15] Its selectivity is highly dependent on the solvent and substrate.
-
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a very powerful and highly reactive reducing agent.[16][17][18] It is generally not recommended for this transformation as it is less selective and can easily reduce the alkene as well as the carbonyl, leading to the saturated alcohol. Its high reactivity also requires strictly anhydrous conditions and presents significant safety hazards.[17][19]
Data Summary: Comparison of Reducing Agents
| Reducing Agent System | Typical Selectivity (1,2:1,4) | Reaction Temperature | Key Considerations |
| NaBH₄ / CeCl₃·7H₂O (Luche) | >99:1 | 0 °C to Room Temp | Highly recommended method . Excellent selectivity and mild conditions.[4][5][6] |
| DIBAL-H | High (>95:5) | -78 °C | Requires strict low-temperature control . Bulky reagent favors 1,2-attack.[9][12] |
| NaBH₄ | Variable (Solvent Dependent) | 0 °C to Room Temp | Often gives product mixtures. Less reliable for high selectivity.[13][15] |
| LiAlH₄ | Low | 0 °C | Not recommended. Too reactive, poor selectivity, safety hazards.[16][18] |
Q3: My TLC shows multiple spots after the reaction. What are the likely byproducts and how can I troubleshoot this?
Observing multiple spots on a Thin Layer Chromatography (TLC) plate is a common issue. Besides the desired product and the saturated alcohol, you may also have unreacted starting material.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting multi-spot TLC results.
Troubleshooting Steps:
-
Unreacted Starting Material: If a spot corresponds to your starting aldehyde, the reaction is incomplete.
-
Cause: Insufficient reducing agent, deactivated reagent, or insufficient reaction time. NaBH₄ can decompose over time, especially if not stored properly.
-
Solution: Ensure you are using a fresh, active batch of NaBH₄. Monitor the reaction closely by TLC every 10-15 minutes. If the reaction stalls, a small additional portion of the reducing agent can be added.[20]
-
-
Formation of Saturated Alcohol: This indicates that 1,4-conjugate addition is occurring.
-
Cause: The reducing agent and conditions are not selective enough.
-
Solution: The most robust solution is to switch to the Luche reduction protocol (see below). This method is specifically designed to suppress 1,4-addition.[8] If using DIBAL-H, ensure your temperature is strictly maintained at -78 °C.
-
Validated Experimental Protocol: The Luche Reduction
This protocol provides a reliable, step-by-step method for the selective 1,2-reduction of (E)-3-phenylbut-2-en-1-al to yield (E)-3-phenylbut-2-en-1-ol with high selectivity.
Materials:
-
(E)-3-phenylbut-2-en-1-al (1.0 eq)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.1 eq)
-
Methanol (ACS Grade)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (E)-3-phenylbut-2-en-1-al (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol (approx. 0.1 M concentration relative to the aldehyde). Stir at room temperature until all the solids have dissolved.
-
Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously at 0 °C, add the sodium borohydride (1.1 eq) slowly in small portions. You may observe some effervescence (hydrogen gas evolution).
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the disappearance of the starting material by TLC (a typical eluent system would be 20-30% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.[8]
-
Quenching: Once the starting material is fully consumed, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Extract the remaining aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure (E)-3-phenylbut-2-en-1-ol.
References
-
Masterson, D. S. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Various Authors. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. Luche Reduction. [Link]
-
Wikipedia. Luche reduction. [Link]
-
Masterson, D. S. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. [Link]
-
Masterson, D. S. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. 1,2-Reduction of α,β-unsaturated compounds. [Link]
-
Ashenhurst, J. Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]
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Al-Zaydi, A. A. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. ResearchGate. [Link]
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Chemistry LibreTexts. (2022, January 24). 16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. [Link]
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Moser, R., et al. (2010). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones. PMC. [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
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Wang, Y., et al. (2018). Theoretical Study on the Selective 1,2-Reduction of α,β-Unsaturated Ketones by Hydrogen Transfer Reaction on MgO(100). ResearchGate. [Link]
-
Ashenhurst, J. DIBAL Reducing Agent. Chemistry Steps. [Link]
- Heravi, M. M., et al. (2006). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. Oriental Journal of Chemistry.
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Liu, Y., et al. (2022). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. PMC. [Link]
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Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. [Link]
-
TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?[Link]
-
Das, B., et al. (2006). Speedy and Regioselective 1,2-Reduction of Conjugated α,β-Unsaturated Aldehydes and Ketones Using NaBH4/I2. Taylor & Francis Online. [Link]
-
Ashenhurst, J. (2020, January 28). 1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps. [Link]
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Chem Explore. (2020, June 23). Luche Reduction(NaBH4.CeCl3) || Mechanism || Important Reducing Agent for CSIR NET GATE. YouTube. [Link]
-
Ashenhurst, J. (2017, April 11). More On 1,2 and 1,4 Additions To Dienes. Master Organic Chemistry. [Link]
-
Ota, Y., et al. (2021). Greener Synthesis of Pristane by Flow Dehydrative Hydrogenation of Allylic Alcohol Using a Packed-Bed Reactor Charged by Pd/C as a Single Catalyst. MDPI. [Link]
-
Chem-Station. (2014, March 27). Luche Reduction. [Link]
-
Ashenhurst, J. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Reddit. (2024, July 9). Low yield LAH reactions. r/Chempros. [Link]
-
Fiveable. (2025, August 15). Diisobutylaluminum Hydride Definition. [Link]
-
Ghorai, P., et al. (2021). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. PMC. [Link]
-
Paquette, L. A. (2025, August 7). Cerium(III) Chloride Heptahydrate: CeCl3·7H2O. ResearchGate. [Link]
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Technical Support Center: Chromatographic Separation of (E) and (Z) Isomers of 3-Phenylbut-2-en-1-ol
Welcome to the dedicated technical support guide for the chromatographic separation of (E) and (Z) isomers of 3-phenylbut-2-en-1-ol. This resource is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of geometric isomer purification. The similar physicochemical properties of these isomers present a significant analytical challenge, making robust and optimized chromatographic methods essential for achieving baseline separation and accurate quantification.
This guide provides in-depth troubleshooting protocols and frequently asked questions to address common issues encountered during High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Flash Chromatography. Our approach is grounded in fundamental chromatographic principles and extensive field experience to empower you to overcome separation challenges efficiently.
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during the separation of 3-phenylbut-2-en-1-ol isomers.
Issue 1: Poor Resolution or Complete Co-elution of (E) and (Z) Isomers in HPLC
Symptom: You observe a single broad peak or two heavily overlapping peaks for the (E) and (Z) isomers, making accurate quantification impossible.
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: Standard C18 columns often lack the specific selectivity needed for geometric isomers with similar hydrophobicities.[1][2] The primary separation mechanism on a C18 phase is hydrophobicity, which may not be sufficiently different between the (E) and (Z) forms.
-
Solution 1: Utilize a Phenyl-based Column. A phenyl stationary phase is highly recommended. It introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analyte.[2][3] These interactions are sensitive to the molecule's geometry, often providing the necessary selectivity to resolve (E) and (Z) isomers. Phenyl-hexyl or biphenyl phases can offer enhanced retention and selectivity.[4]
-
Solution 2: Consider Argentation Chromatography. For preparative or challenging separations, a silver-ion impregnated silica column (Argentation HPLC) can be extremely effective. Silver ions form reversible complexes with the π-bonds of the double bond, and the stability of these complexes often differs significantly between cis and trans isomers, leading to excellent separation.[5][6]
-
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier and aqueous phase are critical for achieving resolution.
-
Solution 1: Optimize the Organic Modifier. Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Begin with a lower percentage of the organic phase and run a shallow gradient or a series of isocratic runs to find the optimal composition. Acetonitrile can sometimes offer different selectivity compared to methanol due to its different π-π interaction capabilities.[3]
-
Solution 2: Adjust Mobile Phase pH. If using a silica-based column, ensure the mobile phase pH is within the stable range for the column (typically pH 2-8). While 3-phenylbut-2-en-1-ol is neutral, subtle changes in pH can affect the silica surface and potentially influence interactions and peak shape. For some challenging isomer separations, operating at higher pH (e.g., 9.5) on a suitable column can improve resolution.[7]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC or GC
Symptom: The isomer peaks are not symmetrical, exhibiting a "tail" or "front," which complicates integration and reduces resolution.
Potential Causes & Solutions:
-
Column Overload (Tailing): Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the sample concentration or injection volume. Prepare a dilution series of your sample and inject each to find the optimal loading amount that produces symmetrical peaks.
-
-
Secondary Interactions (Tailing): Unwanted interactions between the analyte and the stationary phase, such as with active silanol groups on a silica-based column, can cause tailing.
-
Solution 1 (HPLC): Ensure your column is well-endcapped. If tailing persists, add a small amount of a competitive agent like triethylamine (TEA) to the mobile phase (e.g., 0.1%) to block active silanol sites.
-
Solution 2 (GC): Use a deactivated or "wax" type column (e.g., Carbowax/PEG). If using a less polar column, ensure your glass liner is new and deactivated. Derivatizing the alcohol group to a less polar silyl ether can also significantly improve peak shape.
-
-
Sample Solvent Mismatch (Fronting or Tailing): Dissolving the sample in a solvent significantly stronger than the mobile phase can cause distorted peaks.[8]
-
Solution: Whenever possible, dissolve your sample directly in the initial mobile phase.[1] If a different solvent is required for solubility, use the weakest possible solvent and keep the injection volume to a minimum.
-
Issue 3: Irreproducible Retention Times
Symptom: The time at which your isomer peaks elute varies significantly between runs.
Potential Causes & Solutions:
-
Fluctuations in Temperature: Column temperature is a critical parameter affecting retention.
-
Mobile Phase Instability or Degradation: Mobile phases can change composition over time (e.g., evaporation of the more volatile component) or buffers can precipitate.
-
Solution: Prepare fresh mobile phase daily.[8] If using buffers, ensure they are fully dissolved and filter the mobile phase before use.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection will lead to drifting retention times.
-
Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase, or until a stable baseline is achieved, before the first injection.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating (E) and (Z)-3-phenylbut-2-en-1-ol?
A: The choice depends on your objective:
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and often the best choice for both analytical quantification and preparative purification. A reversed-phase method on a Phenyl or Biphenyl column typically provides the best resolution.[4]
-
Gas Chromatography (GC): GC is excellent for rapid, high-resolution analysis, especially for purity checks. It requires that the analyte be volatile and thermally stable. A polar capillary column (e.g., DB-WAX, Carbowax) is recommended. GC-MS coupling is also highly effective for definitive identification.[9][10]
-
Flash Column Chromatography: This is suitable for large-scale, lower-resolution purification of the crude reaction mixture. Complete separation of the isomers may be difficult, but it can be used to enrich one isomer over the other.[11]
Q2: What are typical starting conditions for an HPLC method?
A: A robust starting point would be a reversed-phase method. See the table below for a recommended protocol.
| Parameter | Recommended Starting Condition |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 254 nm (due to the phenyl group) |
| Injection Vol. | 5 µL |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile |
Q3: How can I determine which peak corresponds to the (E) isomer and which to the (Z) isomer?
A: Peak assignment requires independent verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. The coupling constants (J-values) of the vinyl protons are characteristically different for (E) and (Z) isomers. After separating the isomers and collecting the fractions, concentrate them and acquire a ¹H NMR spectrum for each.
-
Comparison to Standards: If you have a pure standard of one of the isomers, you can inject it to confirm its retention time.
-
Elution Order Rules of Thumb: In reversed-phase HPLC, the more planar and less polar trans (E) isomer often has a slightly stronger interaction with the stationary phase and may elute after the cis (Z) isomer. Conversely, in GC on a polar column, the more volatile (E) isomer often elutes before the (Z) isomer.[12] However, these are generalities and must be confirmed experimentally.
Q4: My compound seems to be degrading on the silica gel column during flash chromatography. What can I do?
A: Allylic alcohols can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or isomerization.[13]
-
Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base, like triethylamine (e.g., 1-2% in your elution solvent), to neutralize the acidic sites.[13]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol for your flash purification.[13]
Experimental Protocols & Workflows
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method for isomer separation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common separation problems.
References
- Royal Society of Chemistry. (2022, July 20). Kinetic resolution of racemic tertiary allylic alcohols through S N 2′ reaction using a chiral bisphosphoric acid/silver(I)
- BenchChem. (n.d.).
- U.S. Geological Survey. (n.d.). Chromatographic investigations of the configurational and geometrical isomerism of allylic N-terpenyl-N-hydroxyethyl-nitrosamines. USGS.gov.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
- (n.d.). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13, 674.
- Restek. (2023, November 3).
- University of Rochester, Department of Chemistry. (n.d.).
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new.
- National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-butenal. PubChem.
- Patsnap. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
- Mangelings, D., & Vander Heyden, Y. (2014). A chiral separation strategy for polysaccharide-based columns in SFC.
- BenchChem. (n.d.). Challenges and solutions in the purification of (E)-1-Phenyl-1-butene. BenchChem.
- Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- BenchChem. (n.d.).
- BenchChem. (2025, December). Application Notes & Protocols: Large-Scale Synthesis of 3-Phenylbutan-2-one. BenchChem.
- Imtakt. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Imtakt.
-
Gotor-Fernández, V., et al. (n.d.). Multi-enzyme cascade synthesis of the most odorous stereoisomers of the commercial odorant Muguesia®. IRIS .
- Islam, M. A., et al. (2009). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds.
- Agilent Technologies, Inc. (2011). Enantiomers Analysis of racemic aromatic alcohols (phenyl substituted alcohols). Agilent.
- Alak, A., & Armstrong, D. W. (1986). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Analytical Chemistry.
- MTC USA. (2025, June 19).
- (n.d.).
- National Center for Biotechnology Information. (n.d.). 3-Phenylbut-2-en-1-ol. PubChem.
- Welch Materials, Inc. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Brzezińska, A., & Dąbrowska, A. (2020). Enantioselective Transesterification of Allyl Alcohols with (E)-4-Arylbut-3-en-2-ol Motif by Immobilized Lecitase™ Ultra. Molecules.
- Hammel, M., et al. (1998). Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. Applied and Environmental Microbiology.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
- National Center for Biotechnology Information. (n.d.). (Z)-3-phenylbut-2-en-1-ol. PubChem.
- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. welch-us.com [welch-us.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Stabilization Protocols for (E)-3-phenylbut-2-en-1-ol
[1]
Case ID: POLY-PREV-3PB Subject: Minimizing Polymerization Side Reactions of (E)-3-phenylbut-2-en-1-ol Status: Open Priority: Critical (Product Stability Risk)
Executive Summary
You are encountering stability issues with (E)-3-phenylbut-2-en-1-ol (CAS: 1504-54-7). This molecule contains a primary allylic alcohol moiety conjugated with a phenyl ring (
The Core Hazard: This structure is exceptionally prone to acid-catalyzed cationic polymerization . The combination of the allylic and benzylic positions creates a "perfect storm" for carbocation stability, meaning even weak acids (like untreated silica gel or trace HCl from workups) can trigger rapid oligomerization or ether formation. Radical polymerization is a secondary, but significant, risk during thermal stress (distillation).
This guide provides a self-validating workflow to isolate, purify, and store this compound without degradation.
Module 1: The Chemistry of Instability (The "Why")
To prevent polymerization, you must understand the enemy. The primary failure mode is Cationic Polymerization , not Radical Polymerization (though both exist).
Mechanism: Acid-Catalyzed Cationic Chain Reaction[1]
-
Protonation: Trace acid (
) protonates the hydroxyl group. -
Ionization: Water leaves, generating a resonance-stabilized carbocation. This cation is stabilized by both the allylic double bond and the phenyl ring.
-
Propagation: The electrophilic carbocation attacks the double bond of a neighboring neutral molecule.
-
Chain Growth: This forms a dimer/oligomer and regenerates a reactive center.
Visualization: The Cationic Cascade
Figure 1: The acid-catalyzed pathway leading to oligomerization. Note that water loss is the trigger event.
Module 2: Synthesis & Workup Troubleshooting
User Issue: "My crude oil turns into a gummy solid on the rotavap."
Diagnosis: Trace acidity is concentrating during solvent evaporation, triggering polymerization as the concentration of the monomer increases.
Protocol: The "Buffered Workup" System
Standard water washes are insufficient. You must actively scavenge protons.
-
Quench: If your reaction used acid, quench into saturated NaHCO₃ or Phosphate Buffer (pH 7.2) .
-
The Wash:
-
Wash organic layer 2x with Saturated NaHCO₃.
-
Wash 1x with Brine.
-
-
Drying (Critical): Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) .
-
Avoid: Magnesium Sulfate (MgSO₄) can be slightly acidic (Lewis acid character) and exothermic upon hydration.
-
-
Solvent Removal:
-
Add 100 ppm BHT (Butylated Hydroxytoluene) to the flask before evaporation.
-
Keep bath temperature < 40°C .[1]
-
Module 3: Purification Protocols
User Issue: "The compound decomposes on the silica column" or "Pot residue increases during distillation."
Decision Matrix: Choose Your Path
Figure 2: Decision tree for purification. Note the critical warning against standard silica gel.
Protocol A: Neutralized Silica Chromatography (The "Et₃N Trick")
Standard silica gel has a pH of ~5.0–6.0. This is acidic enough to destroy your compound.
-
Slurry Preparation: Mix Silica Gel 60 with your starting solvent (e.g., Hexanes).
-
Deactivation: Add 1% to 2% Triethylamine (Et₃N) by volume to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of solvent containing 1% Et₃N.
-
Elution: Run your gradient. You may omit Et₃N in the elution solvent if the column was thoroughly pre-treated, but keeping 0.5% Et₃N is safer.
-
Evaporation: Rotavap immediately. Et₃N is volatile and will be removed.
Protocol B: Vacuum Distillation (Thermal Control)
If the compound is relatively pure, distillation is cleaner but risks radical polymerization.
| Parameter | Recommendation | Reason |
| Inhibitor | BHT (0.1 - 0.5%) | Non-volatile enough to stay in pot; works anaerobically. |
| Vacuum | < 0.5 mmHg | Essential to lower boiling point below 100°C. |
| Bath Temp | Max 120°C | Above this, thermal dimerization accelerates. |
| Atmosphere | Argon Bleed | If using MEHQ (see below), trace air is needed. If BHT, use Argon. |
Module 4: Storage & Handling
User Issue: "The oil turned yellow and viscous after a week in the fridge."
Solution:
-
Container: Amber glass vial (UV protection).
-
Headspace: Flush with Argon or Nitrogen.[2] Oxygen promotes radical formation (peroxides) which initiate polymerization.
-
Temperature: Store at -20°C .
-
Stabilizer: For long-term storage (>1 month), add 0.1% BHT .
FAQ: Troubleshooting & Specifics
Q1: Can I use 4-methoxyphenol (MEHQ) instead of BHT?
-
Answer: Yes, but with a caveat. MEHQ requires dissolved oxygen to function as an inhibitor. If you distill under high vacuum or store under strict Argon, MEHQ becomes ineffective. BHT or TBC (4-tert-butylcatechol) are preferred for anaerobic environments.
Q2: I see a new spot on TLC just above my product. What is it?
-
Answer: This is likely the diallyl ether dimer . It forms via the reaction of the carbocation with the alcohol oxygen of another monomer. This confirms your conditions are too acidic. Re-wash with NaHCO₃.
Q3: Can I use Alumina instead of Silica?
-
Answer: Yes. Neutral or Basic Alumina (Brockmann Grade III) is excellent for this compound and often requires no amine pretreatment. However, separation resolution is typically lower than silica.
Q4: Is the (Z)-isomer as unstable as the (E)-isomer?
-
Answer: Generally, yes.[3] The carbocation intermediate is planar, so the electronic stability is identical. However, steric strain in the (Z)-isomer might make the elimination of water slightly faster (relief of strain). Treat both with equal care.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for silica deactivation and distillation of acid-sensitive allylic compounds).
-
Panne, P., & Fox, J. M. (2007).[4] Deactivated Silica Gel for the Purification of Acid-Sensitive Compounds. Journal of the American Chemical Society, 129(1), 22-23.[4] (Primary source for the Et3N silica pretreatment method). [4]
-
Solomon, D. H. (1983). The Chemistry of Radical Polymerization. Elsevier. (Mechanisms of inhibition by phenols like BHT/MEHQ).
-
PubChem Database. (n.d.). Compound Summary for CID 137045: 3-Phenylbut-2-en-1-ol.[5] National Center for Biotechnology Information. [5]
Technical Support Center: Purification Strategies for (E)-3-phenylbut-2-en-1-ol
Welcome to the technical support center for the purification of (E)-3-phenylbut-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with isolating this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity.
Introduction: The Challenge of Purifying (E)-3-phenylbut-2-en-1-ol
(E)-3-phenylbut-2-en-1-ol is a key building block in organic synthesis. However, its purification is often complicated by the presence of closely related impurities and its physical properties. Common synthetic routes, such as the Wittig reaction or Grignard additions, can introduce a variety of side products that are structurally similar to the desired compound, making separation a non-trivial task.[1][2]
This guide will explore the most effective purification strategies, including fractional distillation, column chromatography, and recrystallization, and provide detailed troubleshooting for each.
Table 1: Physical Properties of (E)-3-phenylbut-2-en-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [3][4] |
| Molecular Weight | 148.20 g/mol | [3][4] |
| Boiling Point | 262.6 ± 15.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
Section 1: Fractional Distillation - The First Line of Defense
Fractional distillation is a powerful technique for separating liquids with close boiling points and is often the most practical first step in purifying crude (E)-3-phenylbut-2-en-1-ol, especially on a larger scale.[5][6] The principle relies on the slight differences in volatility between the target compound and its impurities.[5]
Troubleshooting Guide: Fractional Distillation
Q1: My distillate is coming over at a wide temperature range, and the purity is not improving significantly. What's going wrong?
A1: This is a classic sign of an inefficient distillation setup. Several factors could be at play:
-
Inadequate Fractionating Column: For compounds with close boiling points, a simple distillation setup is insufficient.[7] You need a fractionating column with a high number of theoretical plates. The choice of column (e.g., Vigreux, packed) depends on the boiling point difference of your mixture. A longer column with a larger surface area generally provides better separation.[7]
-
Heating Rate: Heating the distillation flask too quickly will prevent the establishment of a proper temperature gradient within the column, leading to poor separation.[6] The key is to heat slowly and steadily to allow for multiple vaporization-condensation cycles.[5]
-
Insulation: Poor insulation of the column can lead to heat loss and disrupt the temperature gradient. Ensure your column is well-insulated to maintain a steady increase in temperature from the pot to the head.
Q2: I'm observing bumping or uneven boiling in the distillation flask. How can I prevent this?
A2: Bumping occurs when the liquid becomes superheated and then boils violently. This can be prevented by:
-
Using Boiling Chips or a Magnetic Stir Bar: These provide nucleation sites for smooth boiling. Always add them before you start heating.
-
Ensuring Even Heating: Use a heating mantle with a stirrer or a sand bath to distribute heat evenly across the bottom of the flask.
Q3: The distillation is proceeding very slowly, or no distillate is being collected. What should I check?
A3: A slow or stalled distillation can be due to:
-
Insufficient Heating: The temperature of the heating source may be too low to vaporize the compound. Gradually increase the heat until a steady distillation rate is achieved.
-
Leaks in the System: Check all joints and connections for leaks. A vacuum leak, if performing vacuum distillation, will significantly hinder the process.
-
Blockage in the Condenser: Ensure that the cooling water flow is adequate and that there are no obstructions in the condenser.
Q4: My product seems to be decomposing in the distillation pot. How can I avoid this?
A4: (E)-3-phenylbut-2-en-1-ol, being an allylic alcohol, can be susceptible to decomposition at high temperatures.[8] To mitigate this:
-
Vacuum Distillation: Reducing the pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature and minimizing thermal degradation.[9][10]
-
Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column. Use a two-necked flask to allow for a thermometer and a capillary for introducing a fine stream of air or nitrogen to prevent bumping.
-
Crude Mixture: Charge the distillation flask with the crude (E)-3-phenylbut-2-en-1-ol. Do not fill the flask more than two-thirds full.
-
Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the flask gently and evenly.
-
Fraction Collection: Collect the fractions in separate receiving flasks. Monitor the temperature at the distillation head. The temperature should remain steady during the collection of a pure fraction.
-
Analysis: Analyze the purity of each fraction using techniques like GC-MS or ¹H NMR.
Section 2: Column Chromatography - For High-Purity Isolation
Column chromatography is an indispensable technique for achieving high purity, especially when dealing with impurities that have very similar boiling points to the target compound.[11] The separation is based on the differential adsorption of the components of the mixture onto a stationary phase as a mobile phase is passed through it.[11]
Troubleshooting Guide: Column Chromatography
Q1: My compound is not moving down the column, or it's moving too slowly.
A1: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (typically silica gel or alumina).[12] (E)-3-phenylbut-2-en-1-ol is a moderately polar compound due to the hydroxyl group. To resolve this:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[13]
-
Check for Strong Interactions: If your compound has acidic or basic properties, it might be interacting too strongly with the stationary phase. In such cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help.
Q2: All my compounds are eluting together at the solvent front.
A2: This is the opposite problem: your eluent is too polar.[12] The compounds are not interacting sufficiently with the stationary phase and are being washed down the column without separation.
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system. Start with a less polar solvent system and gradually increase the polarity (gradient elution).[12]
Q3: The separation is poor, and the collected fractions are still impure.
A3: Poor resolution can be due to several factors:
-
Improper Column Packing: Air bubbles or channels in the stationary phase will lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly.
-
Overloading the Column: Loading too much crude mixture onto the column will exceed its separation capacity. As a rule of thumb, the amount of crude mixture should be about 1-5% of the weight of the stationary phase.
-
Inappropriate Solvent System: The choice of eluent is critical. Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[12] The ideal Rf value for your target compound on TLC should be around 0.3-0.4.
Q4: I'm observing streaking or tailing of my compound on the column and TLC plate.
A4: Tailing can be caused by:
-
Compound Degradation: (E)-3-phenylbut-2-en-1-ol might be sensitive to the acidic nature of silica gel. Using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine can prevent this.
-
Insolubility: If the compound is not fully soluble in the eluent, it can cause streaking. Ensure your crude mixture is fully dissolved in a minimum amount of the eluent before loading it onto the column.
Diagram: Column Chromatography Workflow
Caption: Workflow for Column Chromatography Purification.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude (E)-3-phenylbut-2-en-1-ol in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the optimized solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect small, uniform fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 3: Recrystallization - For Crystalline Solids
If (E)-3-phenylbut-2-en-1-ol is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final purification step.[14][15] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[16][17] As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[16]
Troubleshooting Guide: Recrystallization
Q1: My compound is not dissolving in the hot solvent.
A1: This means the chosen solvent is not suitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[17][18]
-
Try a Different Solvent: Experiment with a range of solvents with varying polarities.
-
Use a Solvent Pair: If a single solvent doesn't work, a two-solvent system can be effective.[14][16] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.[16]
Q2: My compound "oils out" instead of crystallizing.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.
-
Lower the Crystallization Temperature: Add more solvent to decrease the saturation point, allowing crystallization to occur at a lower temperature.
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.
Q3: No crystals are forming even after the solution has cooled.
A3: The solution may be supersaturated. To induce crystallization:
-
Scratch the Inside of the Flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[14]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[14]
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The yield of my recrystallized product is very low.
A4: A low yield can result from:
-
Using Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to dissolve the solid.[15]
-
Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete Crystallization: Ensure the solution is sufficiently cold for a long enough period to allow for maximum crystal formation.
Diagram: Recrystallization Decision Tree
Caption: Decision-making process for recrystallization.
Conclusion
The purification of (E)-3-phenylbut-2-en-1-ol requires a systematic approach, often involving a combination of the techniques discussed. The choice of method will depend on the scale of the reaction and the nature of the impurities. By understanding the principles behind each technique and anticipating potential problems, researchers can confidently and efficiently obtain this valuable compound in high purity.
References
-
PubChem. (n.d.). 3-Phenylbut-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 25). (2E)-3-Phenyl-2-buten-1-ol. Retrieved from [Link]
- National Taiwan University. (2024).
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Unknown. (n.d.).
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Quora. (2017, May 6). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?. Retrieved from [Link]
-
Chemsrc. (2025, August 27). (E)-3-phenylbut-2-en-1-ol. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
Restek. (n.d.). Allyl alcohol. EZGC Method Translator. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.).
-
BYJU'S. (n.d.). Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
- BenchChem. (2025).
-
Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs. Retrieved from [Link]
- BenchChem. (2025, December). Side reactions in the Wittig synthesis of alkanes.
-
PrepChem.com. (n.d.). Preparation of cinnamyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Senzhuo Industry Co.,Ltd. (n.d.). Cinnamyl alcohol production method. Retrieved from [Link]
- Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
-
Love Brewing. (n.d.). Troubleshooting the T500. Retrieved from [Link]
- Google Patents. (n.d.). CN101229991A - Method for preparing cinnamyl alcohol.
-
LEAF by Lesaffre. (2023, November 20). Troubleshooting checklist for industrial ethanol production. Retrieved from [Link]
- Unknown. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf.
- Google Patents. (n.d.). CN102746120A - Synthetic method of cinnamyl alcohol derivatives.
-
Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, February 20). Allylic Rearrangement in formation of Grignard Reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 7). 1.2.3: Fractional Distillation. Retrieved from [Link]
- ACS Publications. (1984). Addition of allylic Grignard reagents to homoallylic alcohols. Organometallics, 3(4), 523-528.
-
RCM Technologies. (2026, February 3). Seeing the Whole System: Troubleshooting Ethanol Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
MDPI. (2022, March 16). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Retrieved from [Link]
- Unknown. (n.d.). 4.
-
PMC. (2015, August 6). Chirality Transfer in Gold(I)-Catalysed Direct Allylic Etherifications of Unactivated Alcohols: Experimental and Computational Study. Retrieved from [Link]
- Unknown. (2020, October 15). Wittig reaction.
- Unknown. (n.d.). pounds.[1–3] Allylic Grignard reagents.
-
ResearchGate. (2016, October 26). (PDF) Crystallisation of inorganic compounds with alcohols. Retrieved from [Link]
-
Spirit Essences. (n.d.). Troubleshooting Home Distilling Issues: How to Get Best Quality. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
PMC. (n.d.). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
PMC. (2024, April 18). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). How to Grow Crystals. X-Ray. Retrieved from [Link]
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Optimizing reaction temperature for (E)-3-phenylbut-2-en-1-ol synthesis
Technical Support Center: Synthesis of (E)-3-phenylbut-2-en-1-ol
Welcome to the technical support center for the synthesis of (E)-3-phenylbut-2-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on the critical parameter of reaction temperature and its profound impact on yield, purity, and stereoselectivity.
Frequently Asked Questions (FAQs)
Section 1: Synthesis Strategy and Core Concepts
Q1: What are the primary synthetic routes to (E)-3-phenylbut-2-en-1-ol, and which is recommended for high stereoselectivity?
The synthesis of allylic alcohols like (E)-3-phenylbut-2-en-1-ol can be approached through several methods, including the isomerization of epoxides and the hydrogenation of unsaturated precursors.[1][2] However, for constructing the specific carbon skeleton and controlling the double bond geometry, olefination reactions are paramount. The two most relevant methods are:
-
The Wittig Reaction: This classic method involves the reaction of a phosphonium ylide with a carbonyl compound (an aldehyde or ketone) to form an alkene.[3] While versatile, controlling the stereochemistry to favor the (E)-isomer can be challenging and is highly dependent on the nature of the ylide.[4][5] Unstabilized ylides tend to produce (Z)-alkenes, whereas stabilized ylides favor the (E)-alkene.[4][5]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion.[6][7] The HWE reaction is renowned for its excellent (E)-selectivity, making it the preferred method for synthesizing (E)-3-phenylbut-2-en-1-ol.[6][8] Additionally, the water-soluble phosphate byproduct is much easier to remove during workup compared to the triphenylphosphine oxide from the Wittig reaction.[8][9]
Recommendation: For achieving the highest yield of the desired (E)-isomer, the Horner-Wadsworth-Emmons reaction is the superior and recommended pathway.
Q2: Why is reaction temperature such a critical parameter to control during the synthesis?
Reaction temperature is a pivotal factor that influences multiple aspects of the synthesis:
-
Reaction Rate: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, an excessively high temperature can promote unwanted side reactions.[10]
-
Stereoselectivity: Temperature can significantly affect the E/Z ratio of the alkene product. In many olefination reactions, lower temperatures can enhance selectivity by favoring the kinetically controlled product.[5][11] For instance, the Schlosser modification of the Wittig reaction uses low temperatures with phenyllithium to convert the intermediate betaine, thereby affording the E-alkene.[4][5][11]
-
Ylide/Carbanion Stability: The reactive intermediates (phosphonium ylides or phosphonate carbanions) can be thermally unstable. Elevated temperatures can lead to their decomposition, reducing the overall yield.[12]
-
Side Product Formation: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of impurities that complicate purification.
Effective stereochemical control requires a co-optimization of solvent, temperature, and base, rather than adjusting each parameter in isolation.[13]
Section 2: Troubleshooting & Optimization
Q3: My reaction yield is consistently low. How can I determine if temperature is the root cause?
A low yield can stem from several issues, but temperature is a frequent culprit. Consider the following:
-
Temperature Too Low: The reaction may be proceeding too slowly and may not have reached completion within the allotted time. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to see if the starting materials are being consumed.
-
Temperature Too High: This is a more common issue. The phosphonate carbanion or the product itself might be decomposing. You may observe a change in the reaction mixture's color (e.g., darkening) which can indicate decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low yield issues.
Q4: I am getting a mixture of (E) and (Z) isomers. How can I optimize the temperature to favor the (E)-isomer?
Achieving high (E)-selectivity is the primary goal. While the HWE reaction inherently favors the (E)-isomer, conditions must be optimized.[6]
-
General Principle: The formation of the more stable anti oxaphosphetane intermediate, which leads to the (E)-alkene, is typically favored. This process can be influenced by temperature.
-
Experimental Approach: The most effective method is to perform a temperature screening experiment. Set up several small-scale, parallel reactions and vary the temperature systematically.
Recommended Temperature Screening Points:
-
-20 °C
-
0 °C
-
25 °C (Room Temperature)
-
40 °C
Analyze the E/Z ratio of the crude product from each reaction using ¹H NMR or GC-MS. This will allow you to identify the optimal temperature for maximizing stereoselectivity. Lowering the temperature often improves selectivity.[14]
Q5: The reaction is very sluggish, even at room temperature. Is it advisable to heat the reaction?
If the reaction is slow, a modest increase in temperature is a reasonable step, but it must be done cautiously.
-
Stepwise Increase: Increase the temperature in small increments (e.g., 10-15 °C at a time) and monitor the reaction closely for both the consumption of starting materials and the formation of any new, unknown spots on a TLC plate.
-
Balance Rate and Selectivity: Be aware that increasing the temperature to accelerate the reaction may come at the cost of reduced (E)-selectivity. The data from your temperature screening experiment (Q4) will be invaluable here. If a higher temperature significantly compromises the E/Z ratio, it is better to opt for a longer reaction time at a lower temperature.
Experimental Protocols & Data
Protocol 1: Synthesis of (E)-3-phenylbut-2-en-1-ol via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis using triethyl phosphonoacetate and acetophenone, followed by reduction. This is a robust method for achieving high E-selectivity.
Step A: HWE Olefination
-
Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with dry hexane (3x). Suspend the washed NaH in dry tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via the dropping funnel over 20 minutes.
-
Ylide Generation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. The solution should become clear or slightly hazy.
-
Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add a solution of acetophenone (1.0 eq.) in dry THF dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of acetophenone).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (E)-ethyl 3-phenylbut-2-enoate.
Step B: DIBAL-H Reduction
-
Setup: Dissolve the crude ester from Step A in dry dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 2.2 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours.
-
Workup: Quench the reaction by slowly adding methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to stir vigorously at room temperature until two clear layers form.
-
Purification: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure (E)-3-phenylbut-2-en-1-ol.[15]
Protocol 2: Temperature Optimization Experiment
-
Parallel Setup: Prepare four identical small-scale reaction vessels (e.g., 10 mL vials with stir bars) for Step A of the HWE reaction.
-
Temperature Control: Place each vessel in a controlled temperature bath: -20 °C (e.g., salt-ice bath), 0 °C (ice-water bath), 25 °C (water bath), and 40 °C (heated water bath).
-
Execution: Perform the HWE reaction (Step A) simultaneously in all four vessels. Ensure identical reagent concentrations and addition times.
-
Sampling & Analysis: After a fixed time (e.g., 6 hours), quench a small aliquot from each reaction. Extract the product and analyze the crude mixture by ¹H NMR or GC to determine the conversion and the E/Z isomer ratio.
-
Data Evaluation: Compare the results to identify the temperature that provides the best balance of reaction rate and (E)-selectivity.
Data Summary: Expected Temperature Effects
| Temperature | Reaction Rate | Expected Yield (at fixed time) | Expected (E)-Selectivity | Potential Issues |
| -20 °C | Slow | Low | Very High | Incomplete reaction |
| 0 °C | Moderate | Moderate | High | Requires longer reaction time |
| 25 °C | Fast | High | Good to High | Potential for minor Z-isomer formation |
| 40 °C | Very Fast | High | Moderate to Good | Increased risk of side products and lower selectivity |
Visualization of Workflow
Caption: Workflow for Temperature Optimization Experiment.
References
- Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in B
- Challenges in the stereoselective synthesis of allylic alcohols. (n.d.). JYX.
- Wittig reaction. (2020). Wikipedia.
- Wittig Reaction. (n.d.). Dalal Institute.
- Wittig Reaction. (2023). Chemistry LibreTexts.
- Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
- Wittig reaction. (n.d.). Wikipedia.
- Temperature effect on the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. (n.d.).
- Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. (2025). MDPI.
- Problems with wittig reaction. (2022). Reddit.
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal.
- Construction of Chiral β-Boryl Aldehydes via Asymmetric Hydroformylation of 1,1-Disubstituted Alkenyl Boronates. (2026).
- Horner-Wadsworth-Emmons Reaction. (2024). Alfa Chemistry.
- preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure.
- Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. (2025). MDPI.
- (E)-3-Phenylbut-2-en-1-ol. (n.d.). Sigma-Aldrich.
Sources
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- 3. lscollege.ac.in [lscollege.ac.in]
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- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 15. (E)-3-Phenylbut-2-en-1-ol | 1504-54-7 [sigmaaldrich.com]
Solvent selection for maximizing (E)-selectivity in 3-phenylbut-2-en-1-ol synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Solvent selection for maximizing (E)-selectivity Target Molecule: (E)-3-phenylbut-2-en-1-ol (CAS: 1504-54-7)[1]
Executive Summary: The Stereocontrol Landscape
Welcome to the Stereocontrol Support Hub. You are targeting (E)-3-phenylbut-2-en-1-ol , a trisubstituted alkene. Achieving high (E)-selectivity here is non-trivial because the steric difference between the methyl and phenyl groups is less pronounced than in disubstituted systems, leading to potential Z-isomer leakage.
We have identified two primary synthetic routes (Protocols) where solvent selection is the critical determinant of stereochemical outcome.
| Protocol | Methodology | Mechanism Type | Primary Solvent Strategy | Typical E:Z Ratio |
| A | HWE Olefination | Thermodynamic Control | Cation Solvation/Dissociation | >95:5 |
| B | Alkyne Reduction | Coordination Control | Lewis Basicity Optimization | >99:1 |
Protocol A: The HWE Route (Thermodynamic Control)
User Scenario: You are synthesizing the intermediate ester (Ethyl 3-phenylbut-2-enoate) from acetophenone via Horner-Wadsworth-Emmons (HWE) before reducing it to the alcohol.
The Core Issue: Cation Chelation
In the HWE reaction, the stereoselectivity is determined by the stability of the oxaphosphetane intermediates.[1]
-
Kinetic Product (Z): Favored by "closed" transition states where the metal cation (Li⁺, Na⁺) chelates the phosphonate oxygen and the carbonyl oxygen.[1]
-
Thermodynamic Product (E): Favored when the cation is sequestered or dissociated, preventing the "closed" transition state and allowing the intermediates to equilibrate to the more stable (E)-form.[1]
Solvent Selection Guide[1]
| Solvent System | Dielectric Constant ( | Effect on Cation | Predicted Selectivity | Recommendation |
| THF (Standard) | 7.5 | Moderate coordination.[1] Can allow some chelation.[1][2] | Good (~90:10) | Baseline. Use with NaH. |
| Benzene/Toluene | 2.3 | Promotes tight ion pairing (Chelation).[1] | Poor to Moderate | Avoid for high (E)-selectivity.[1] |
| DMSO | 46.7 | High polarity dissociates cation pairs.[1] | Excellent (>95:5) | Recommended for maximizing E.[1] |
| THF + 15-Crown-5 | N/A | Crown ether sequesters Na⁺ completely. | Superior (>98:2) | "Gold Standard" fix. |
🔧 Troubleshooting Protocol A
Issue: "I am seeing 15% Z-isomer in my NMR." Diagnosis: Your cation (likely Na⁺ or Li⁺) is stabilizing the endo-transition state via chelation.[1] Solution:
-
Switch Base/Solvent: Move from NaH/THF to NaH/DMSO.[1] The high dielectric constant of DMSO disrupts the metal coordination sphere.[1]
-
Add Chelation Breakers: Add 15-Crown-5 (if using NaH) or 12-Crown-4 (if using Li bases) to the reaction mixture in THF. This physically traps the cation, forcing the reaction through the non-chelated transition state.[1]
Visualization: HWE Transition State Logic
Figure 1: Solvent polarity dictates the transition state geometry.[1] High polarity or cation sequestration favors the Open TS, leading to the (E)-isomer.
Protocol B: Alkyne Reduction (Coordination Control)
User Scenario: You are reducing 3-phenylbut-2-yn-1-ol using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).
The Core Issue: Lewis Basicity
Red-Al reduction is a hydrometallation process. The aluminum center must coordinate to the propargylic alcohol oxygen to deliver the hydride intramolecularly.[1] The stereoselectivity is driven by the formation of a specific cyclic aluminate intermediate.[1]
Crucial Rule: The solvent must be a Lewis Base to stabilize the aluminum species, but it must not out-compete the substrate for coordination.[1]
Solvent Selection Guide[1]
| Solvent | Lewis Basicity | Effect on Mechanism | Recommendation |
| Diethyl Ether | Moderate | Allows aggregation; slower reaction. | Acceptable, but slower. |
| THF | High | Stabilizes the trans-hydroalumination intermediate.[1] | Optimal. Standard for >99% E. |
| Toluene | Low | Often requires a Lewis base additive (like THF or Ethanol).[1] | Use only as co-solvent.[1] |
🔧 Troubleshooting Protocol B
Issue: "The reaction is stalling, or I see over-reduction." Diagnosis:
-
Stalling: If using pure toluene, the Al-species may be aggregated and unreactive.[1]
-
Isomerization: Extended reaction times at high heat can cause isomerization.[1]
Solution:
-
The THF Fix: Ensure the reaction solvent is at least 10-20% THF .[1] The oxygen in THF coordinates to the Na⁺ in Red-Al, breaking up aggregates and increasing the effective hydride nucleophilicity.
-
Temperature Control: Maintain the reaction between -20°C and 0°C. Red-Al is potent; room temperature is often unnecessary for this specific reduction and risks side reactions.
Visualization: Red-Al Hydroalumination Loop
Figure 2: The cyclic intermediate requires specific solvent coordination (THF) to ensure the hydride is delivered specifically to the trans-position.
Frequently Asked Questions (FAQs)
Q: Can I use the Wittig reaction instead of HWE? A: You can, but it is generally discouraged for this specific target. Non-stabilized ylides give Z-alkenes.[1] Stabilized ylides give E-alkenes but are very sluggish with ketones (acetophenone).[1] HWE is superior for reactivity, and Red-Al reduction is superior for stereocontrol.
Q: Why not just separate the E/Z isomers by chromatography? A: Separation is possible but inefficient.[1] The R_f difference between (E) and (Z) 3-phenylbut-2-en-1-ol is often small (< 0.1 on silica).[1] Maximizing selectivity upstream via solvent choice (Protocol B) is the most atom-economical approach.[1]
Q: I used Red-Al in Toluene and got low conversion. Why? A: Commercial Red-Al is sold in toluene, but for the specific reduction of propargylic alcohols, the mechanism benefits from a Lewis basic environment. Add dry THF (ratio 1:1 with toluene) to the reaction. This breaks down Red-Al trimers into reactive monomers.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[1][3][4][5][6] Chemical Reviews, 89(4), 863-927.[1] Link
-
Thompson, S. K., & Heathcock, C. H. (1990).[1][3] Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes.[3] The Journal of Organic Chemistry, 55(10), 3386-3388.[1][3] Link[1]
-
Denmark, S. E., & Jones, T. K. (1982).[1] Silicon-directed Nazarov cyclization. Journal of the American Chemical Society, 104(9), 2642-2645.[1] (Discusses stereoselective reduction of propargylic alcohols). Link[1]
-
Organic Chemistry Portal. (n.d.).[1] Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).[1][2][7][8] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: (E)-3-Phenylbut-2-en-1-ol Storage & Handling Guide
Case ID: STAB-1504-54-7 Status: Active Priority: High (Oxidation Sensitive) Applicable CAS: 1504-54-7[1]
Core Directive: The Stability Paradox
(E)-3-phenylbut-2-en-1-ol (also known as
The Golden Rule: Treat this molecule as a living entity . It breathes oxygen (to its detriment) and reacts to light.[1] Static storage is insufficient; active exclusion of environmental factors is required.[1][2]
Storage Protocol: The "Zero-Oxidation" Standard[1]
To maintain purity >98% over extended periods (>6 months), you must implement the T.A.L.C. system.
| Parameter | Specification | Technical Rationale |
| T emperature | -20°C (Long-term)2–8°C (Active use) | Lowers kinetic energy, significantly retarding the rate of radical propagation and autoxidation [1].[1] |
| A tmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the liquid/solid, preventing oxygen diffusion more effectively than Nitrogen [2]. |
| L ight | Amber Glass or Foil-wrapped | The conjugated |
| C ontainer | Teflon-lined caps | Avoids leaching of plasticizers found in standard polyethylene caps; provides a hermetic seal against moisture.[1] |
Visualization: Degradation Pathways
Understanding how the molecule breaks down is the first step in prevention.[1] The diagram below illustrates the two primary failure modes: Oxidative Dehydrogenation and Photo-Isomerization .[1]
Figure 1: Primary degradation pathways.[1] Note that the aldehyde formation is often accompanied by yellowing of the sample.
Troubleshooting & FAQs
Direct answers to field-reported issues.
Q1: "My sample has turned from colorless to a pale yellow oil. Is it compromised?"
Diagnosis: Likely early-stage oxidation.[1] Mechanism: The yellow color typically arises from the formation of conjugated impurities, specifically (E)-3-phenylbut-2-enal , which has a higher extinction coefficient in the visible range than the alcohol.[1] Action Plan:
-
Run TLC: Use 20% EtOAc/Hexanes. The aldehyde will appear as a UV-active spot with a higher
than the alcohol.[1] -
Purification: If the impurity is <5%, use a short pad of silica gel (flash filtration) to remove the more polar oxidation products. If >10%, repurify via vacuum distillation (bp ~77°C @ 0.1 mmHg) [4].[1]
Q2: "I see a small doublet peak around 9.5-10.0 ppm in the 1H NMR. What is this?"
Diagnosis: Aldehyde proton signal.[1]
Root Cause: Air exposure during storage or NMR preparation.[1]
Correction: This confirms the presence of the aldehyde degradation product. Ensure your NMR solvent (e.g.,
Q3: "Can I store the neat liquid in a standard polyethylene (plastic) vial?"
Verdict: Strictly Prohibited. Reasoning:
-
Permeability: Plastics are permeable to oxygen over time.[1]
-
Leaching: Allylic alcohols are good organic solvents and can leach phthalates or monomers from the plastic, introducing "ghost peaks" in your GC/LC-MS data.[1] Solution: Transfer immediately to a borosilicate glass vial with a Teflon-lined screw cap.
Q4: "The material solidified in the fridge. Should I heat it to melt it?"
Verdict: Proceed with Caution. Data: The melting point is approximately 30-33°C [5].[1][3] Protocol:
-
Do not use a heat gun or water bath >40°C. High localized heat accelerates polymerization.[1]
-
Allow the vial to warm to room temperature (20-25°C) naturally.
-
If necessary, hold the vial in your hand.[1] Body heat is sufficient to melt the solid without thermal shock.[1]
Advanced Handling: The "Schlenk" Workflow
For applications requiring ultra-high purity (e.g., catalytic asymmetric synthesis), use this decision tree to determine the necessary handling rigor.
Figure 2: Decision matrix for handling rigor based on experimental timeline.
References
-
Fisher Scientific. (2023).[1] Safety Data Sheet: trans-4-Phenyl-3-buten-2-one (Structural Analog Stability Data). Retrieved from
-
Nanjing Chemical Material Corp. (2025).[1] Learn About the Application and Storage of Allyl Alcohol. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 3-Phenylbut-2-en-1-ol (CID 137045).[1] National Library of Medicine.[1] Retrieved from
-
ChemBK. (2024).[1][3] (E)-3-phenylbut-2-en-1-ol Physico-chemical Properties. Retrieved from
-
Fluorochem. (2024).[1][3] Safety Data Sheet: 3-Phenylprop-2-en-1-ol (General Allylic Alcohol Handling). Retrieved from [1]
Sources
Technical Guide: Metal Catalyst Remediation for (E)-3-phenylbut-2-en-1-ol
Executive Summary & Scientific Context
(E)-3-phenylbut-2-en-1-ol is a functionalized allylic alcohol often synthesized via metal-catalyzed reduction of esters (e.g., (E)-ethyl 3-phenylbut-2-enoate) or cross-coupling reactions (Heck/Suzuki). While transition metals like Palladium (Pd) , Ruthenium (Ru) , or Rhodium (Rh) are essential for synthesis, their residual presence poses two critical threats:
-
Regulatory Non-Compliance: Under ICH Q3D guidelines, Class 2B metals like Pd and Ru have strict Permitted Daily Exposure (PDE) limits (e.g., Oral PDE for Pd is 100 µ g/day ).
-
Product Instability (The "Hidden" Risk): Residual Pd(0) or Pd(II) can act as a catalyst for allylic isomerization , converting your target (E)-allylic alcohol into the thermodynamically stable ketone (3-phenylbutan-2-one) or aldehyde, even during storage.
This guide provides a self-validating workflow to remove these metals to <10 ppm without compromising the stereochemical integrity of the alkene or the hydroxyl functionality.
Diagnostic & Decision Matrix
Before initiating bulk purification, quantify the initial metal load using ICP-MS or XRF. Visual inspection (color) is unreliable for low-ppm contamination.
Workflow Visualization: Method Selection
The following decision tree dictates the purification strategy based on metal concentration and scale.
Figure 1: Decision matrix for selecting the remediation pathway based on initial metal load.
Scavenger Selection Guide
For allylic alcohols, selectivity is paramount . Strong acidic scavengers (e.g., sulfonic acid functionalized silica) must be avoided to prevent dehydration of the alcohol or acid-catalyzed isomerization of the alkene.
Comparative Scavenger Efficacy Table
| Scavenger Type | Functional Group | Target Metals | Compatibility with (E)-3-phenylbut-2-en-1-ol | Notes |
| SiliaMetS® Thiol | Cysteine / Thiol (-SH) | Pd, Ag, Ru, Rh, Cu | Excellent | Best general-purpose.[1] Neutral pH prevents side reactions. |
| SiliaMetS® DMT | Dimercaptotriazine | Ru, Pd (hindered), Rh | High | Preferred for Ru removal or bulky Pd-phosphine complexes. |
| SiliaMetS® TAA | Triaminetetraacetic Acid | Pd(0), Ni, Cu | Good | Excellent for low oxidation states; mimics EDTA. |
| Activated Carbon | N/A | Non-specific | Moderate | Risk: Can adsorb the target product, leading to yield loss. |
| Sulfonic Acid | -SO3H | Basic metals | Poor | DO NOT USE. Will cause dehydration/isomerization of allylic alcohol. |
Experimental Protocols
Protocol A: Batch Scavenging (Standard Procedure)
Recommended for < 500g scale.
-
Dissolution: Dissolve the crude (E)-3-phenylbut-2-en-1-ol in a compatible solvent (THF, Ethyl Acetate, or MeOH) to a concentration of 5–10 mL/g.
-
Note: Avoid DCM if using amine-based scavengers as it can react slowly to form quaternary salts.
-
-
Loading Calculation: Add 4 molar equivalents of the chosen scavenger (relative to the residual metal content, not the product).
-
Pro-Tip: If metal content is unknown, start with 5–10% w/w of scavenger relative to the crude mass.
-
-
Incubation: Stir gently at 40–50°C for 4 hours .
-
Causality: Elevated temperature improves the kinetics of metal pore diffusion in the silica matrix, but do not exceed 60°C to avoid thermal isomerization.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Analysis: Analyze a small aliquot via ICP-MS. If >10 ppm remains, repeat with fresh scavenger.
Protocol B: Distillation (Purification & Metal Removal)
Recommended for high thermal stability batches only.
-
Pre-treatment: If Pd concentration is >500 ppm, perform a quick carbon filtration first. Distilling a "metal soup" can lead to violent decomposition in the pot.
-
Setup: Use a short-path distillation apparatus with a high-vacuum pump (< 1 mbar).
-
Execution: Distill (E)-3-phenylbut-2-en-1-ol.
-
Boiling Point Reference: ~130–140°C at standard pressure (extrapolated); likely 80–90°C at 1-2 mmHg .
-
-
Fractionation: Discard the first 5% (forvol) and leave 5-10% in the pot. Metal residues are non-volatile and will remain in the pot residue.
Troubleshooting & FAQs
Q1: My product isomerized to 3-phenylbutan-2-one during scavenging. Why?
A: This is likely due to residual Pd-hydride species acting as an isomerization catalyst.
-
Mechanism: Pd coordinates to the alkene, insertion of hydride occurs, followed by beta-hydride elimination at the alpha-carbon, forming the enol which tautomerizes to the ketone.
-
Solution: Switch to SiliaMetS® DMT . The triazine ring binds Pd tightly, poisoning its catalytic activity faster than the thiol variants. Ensure the temperature is kept < 40°C.
Q2: The scavenger isn't filtering well; the filtrate is cloudy.
A: You have "silica fines" or colloidal metal breakthrough.
-
Solution: Use a finer filter (0.22 µm) or add a small layer of Celite on top of your frit. Alternatively, switch to a Fixed-Bed (SPE cartridge) method, which eliminates filtration issues entirely.
Q3: Can I use water washes to remove the metal?
A: Generally, no. Most Pd/Ru catalysts used in organic synthesis are ligated with lipophilic phosphines (e.g., PPh3, dppf), making them insoluble in water.
-
Exception: If you used a water-soluble catalyst (e.g., Pd-TPPTS), water washes are effective. For standard lipophilic catalysts, you need a solid-supported scavenger.
Q4: I used Activated Carbon and lost 20% of my yield.
A: Activated carbon is non-selective; it adsorbs organics via pi-pi stacking.
-
Solution: Switch to Functionalized Silica . The silica backbone is polar and does not bind the lipophilic (E)-3-phenylbut-2-en-1-ol, ensuring >95% mass recovery.
Scavenging Mechanism Visualization
Understanding how the scavenger works aids in troubleshooting.
Figure 2: The chemisorption mechanism where the silica-bound thiol displaces the solution-phase ligands.
References
-
ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. (2019). Establishes PDE limits for Palladium (100 µ g/day oral) and Ruthenium. [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Uma, R., Crévisy, C., & Grée, R. (2003). Transposition of Allylic Alcohols into Carbonyl Compounds Mediated by Transition Metal Complexes. Chemical Reviews, 103(1), 27–52. Explains the mechanism of metal-catalyzed isomerization risks. [Link]
Sources
Addressing solubility issues of (E)-3-phenylbut-2-en-1-ol in aqueous media
Diagnostic & Physicochemical Profile
Before attempting solubilization, it is critical to understand why (E)-3-phenylbut-2-en-1-ol (CAS: 1504-54-7) precipitates in aqueous environments.[1] This molecule is a lipophilic allylic alcohol. While the hydroxyl group (-OH) offers some polarity, the bulk of the molecule (phenyl ring + methylated alkene chain) drives a high logP, leading to poor water solubility.
Physicochemical Snapshot
| Property | Value | Implication for Solubility |
| Molecular Weight | 148.20 g/mol | Small molecule; kinetics are fast, but thermodynamics favor aggregation.[1][2] |
| LogP (Octanol/Water) | ~2.1 – 2.3 (Computed) | Moderate Lipophilicity. It partitions preferentially into organic solvents or lipid bilayers. |
| Water Solubility | Estimated < 1 mg/mL (< 6 mM)* | Low. Direct addition to water results in phase separation ("oiling out") or turbidity. |
| Physical State | Liquid or Low-Melting Solid | May form an oily emulsion rather than distinct crystals upon precipitation.[1] |
| pKa | ~15 (Neutral) | pH adjustment will NOT work. The molecule cannot be ionized in physiological ranges (pH 2–10). |
*Based on structural analog cinnamyl alcohol (~1.7 mg/mL); the additional methyl group reduces solubility.
Decision Matrix: Selecting a Solubilization Strategy
Do not default to DMSO for every application. Use this decision tree to select the method that matches your downstream assay.
Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.
Protocol A: Co-Solvent Solubilization (DMSO/Ethanol)
Best for: Robust cell lines, enzymatic assays, and initial screening. Mechanism: The organic solvent disrupts water networks, creating "pockets" for the hydrophobic drug.
Step-by-Step Workflow
-
Prepare Stock: Dissolve (E)-3-phenylbut-2-en-1-ol in 100% anhydrous DMSO (or Ethanol) to create a 100 mM stock solution .
-
Tip: Vortex for 30 seconds. Ensure the solution is perfectly clear.
-
-
Intermediate Dilution (The "Sandwich" Step):
-
Do NOT add the 100 mM stock directly to the media. This causes "shock precipitation" where the drug crashes out before mixing.
-
Prepare a 10x or 100x intermediate in the same solvent or a 50:50 mix of solvent/buffer if stability allows.
-
-
Final Dilution:
-
Add the stock dropwise to the aqueous media while vortexing rapidly .
-
Target a final solvent concentration of ≤ 0.1% (v/v) for cell assays.
-
Troubleshooting Table
| Symptom | Cause | Solution |
| Cloudiness upon addition | Local concentration exceeded solubility limit. | Use the "Intermediate Dilution" step. Warm the media to 37°C before addition. |
| Droplets on surface | "Oiling out" (Phase separation). | Sonicate the final solution for 5 mins. If persistent, switch to Method B (Cyclodextrins). |
| Cell death in vehicle | Solvent toxicity. | Reduce DMSO concentration to < 0.05% or switch to Ethanol. |
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: In vivo studies, sensitive primary cells, or high-concentration requirements (> 100 µM). Mechanism: The phenyl ring of the molecule fits inside the hydrophobic cavity of the cyclodextrin, while the outer shell remains water-soluble.
Recommended Reagent
Protocol
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
-
Add Compound: Add (E)-3-phenylbut-2-en-1-ol directly to the HP-β-CD solution.
-
Note: Since the compound is likely a liquid/oil, it will form droplets initially.
-
-
Equilibration: Shake or rotate at room temperature for 4–24 hours .
-
Visual Check: The solution should turn from cloudy/oily to clear as the complex forms.
-
-
Filtration: Filter the final solution to remove any uncomplexed drug.
Frequently Asked Questions (Technical FAQ)
Q1: Can I use pH adjustment to dissolve it? A: No. (E)-3-phenylbut-2-en-1-ol is a neutral alcohol (pKa ~15).[1] Adding acid or base will not ionize it and may chemically degrade the molecule (acid-catalyzed dehydration to a diene).[1]
Q2: My stock solution froze in the fridge. Is it ruined? A: Likely not. DMSO freezes at 18.5°C. Thaw it completely at 37°C and vortex vigorously to ensure homogeneity. If you see persistent solids after warming, the compound may have crystallized; sonicate for 10 minutes.
Q3: I see "oiling out" at 50 µM in PBS. Why? A: This concentration might be right at the thermodynamic solubility limit.
-
Immediate Fix: Add 0.05% Tween 80 to the PBS.
-
Root Cause: The "Salting Out" effect. PBS contains salts that reduce the solubility of organic molecules compared to pure water. Try diluting in water first, then adding concentrated buffer salts.
Q4: Is this molecule sensitive to oxidation? A: Yes. Allylic alcohols can oxidize to aldehydes (in this case, similar to cinnamaldehyde derivatives) or acids upon prolonged exposure to air/light.
-
Storage: Store pure substance and stocks under Nitrogen or Argon at -20°C.
-
QC: If the solution turns yellow, check purity via HPLC/TLC.
Visualizing the "Crash-Out" Mechanism
Understanding the kinetics of precipitation helps prevent it.
Figure 2: The kinetic pathway of precipitation.[1] Rapid mixing prevents local supersaturation zones that trigger nucleation.[1]
References & Authority
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 137045, 3-Phenylbut-2-en-1-ol.[1] Retrieved from [Link][1]
-
Source for LogP and physicochemical identifiers.
-
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
-
Authoritative guide on using HP-β-CD for lipophilic small molecules.
-
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.
-
General review of solubilization strategies including cosolvents and surfactants.
-
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Standard text for solubility workflows in drug discovery.
-
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
Validation & Comparative
A Researcher's Guide to the GC-MS Fragmentation Analysis of (E)-3-phenylbut-2-en-1-ol
In the landscape of analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of (E)-3-phenylbut-2-en-1-ol, a compound of interest in flavor, fragrance, and synthetic chemistry. We will explore the causal mechanisms behind its mass spectrum, compare it with a structural isomer to highlight analytical differentiators, and provide a robust, field-tested experimental protocol.
The Analytical Target: (E)-3-phenylbut-2-en-1-ol
(E)-3-phenylbut-2-en-1-ol (MW: 148.2 g/mol ) is an aromatic allylic alcohol.[1][2] Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a phenyl ring, presents a rich playground for fragmentation under electron ionization, leading to a distinctive mass spectrum that serves as its analytical fingerprint. Understanding this fingerprint is paramount for its unambiguous identification in complex matrices.
Decoding the Mass Spectrum: A Mechanistic Approach
Upon entering the MS ion source, (E)-3-phenylbut-2-en-1-ol is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 148. The molecular ion of alcohols can be weak or even absent due to rapid fragmentation.[3][4][5] The subsequent fragmentation is not random; it is governed by the relative stability of the resulting ions and neutral losses.
The fragmentation cascade is driven by several key structural features: the allylic alcohol moiety and the phenyl group.
-
Loss of Water (M-18) : A common fragmentation pathway for alcohols is the elimination of a water molecule, resulting in an [M-18]⁺• peak.[4] For (E)-3-phenylbut-2-en-1-ol, this would yield a peak at m/z 130 .
-
Loss of a Methyl Radical (M-15) : Cleavage of the C3-C4 bond results in the loss of a methyl radical (•CH₃), a favorable process that produces a resonance-stabilized cation. This gives rise to a significant peak at m/z 133 .
-
Formation of the Tropylium Ion : A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[6] This occurs through cleavage of the C2-C3 bond followed by rearrangement of the resulting benzyl cation.
-
Benzylic and Allylic Cleavage : The bond between the phenyl-bearing carbon and the double bond is both benzylic and allylic, making its cleavage favorable. This can lead to various fragment ions. For instance, cleavage alpha to the hydroxyl group can lead to the loss of a C₃H₅O radical, contributing to the ion at m/z 77 (phenyl cation), though the tropylium ion at m/z 91 is typically more dominant.[6]
The interplay of these pathways generates a characteristic spectrum where certain ions are particularly abundant, serving as diagnostic markers.
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of (E)-3-phenylbut-2-en-1-ol.
Caption: Predicted EI fragmentation of (E)-3-phenylbut-2-en-1-ol.
Comparative Analysis: Differentiation from (2E)-1-Phenylbut-2-en-1-ol
To underscore the diagnostic power of mass spectrometry, we compare the fragmentation of our target analyte with its structural isomer, (2E)-1-phenylbut-2-en-1-ol.[7] While both share the same molecular weight (148.20 g/mol ), the positions of the phenyl and hydroxyl groups lead to distinct fragmentation patterns.
In (2E)-1-phenylbut-2-en-1-ol, the hydroxyl group is directly attached to a benzylic carbon. This structural arrangement promotes a very strong alpha-cleavage, leading to the loss of a propenyl radical (•C₃H₅) to form the [M-41]⁺ ion. This results in a highly stable, resonance-stabilized oxonium ion containing the phenyl group at m/z 107 . This fragment is expected to be the base peak or at least a very prominent one.
| Ion (m/z) | Proposed Fragment | (E)-3-phenylbut-2-en-1-ol | (2E)-1-Phenylbut-2-en-1-ol | Rationale for Difference |
| 148 | [M]⁺• | Low Abundance | Low Abundance | Both are alcohols, prone to rapid fragmentation.[3] |
| 133 | [M - CH₃]⁺ | High Abundance | Low Abundance | Loss of terminal methyl is highly favorable for the 3-phenyl isomer. |
| 130 | [M - H₂O]⁺• | Moderate Abundance | Moderate Abundance | Dehydration is common to both alcohol isomers.[4] |
| 107 | [M - C₃H₅]⁺ | Low Abundance | High Abundance (Base Peak) | α-cleavage is highly favored in the 1-phenyl isomer due to benzylic position of OH. |
| 91 | [C₇H₇]⁺ | Moderate Abundance | Moderate Abundance | Formation of the stable tropylium ion is common to both.[6] |
This comparative data clearly demonstrates that while some fragments are shared, the relative abundances of key diagnostic ions (m/z 133 vs. m/z 107) allow for confident and unambiguous differentiation between the two isomers.
A Validated GC-MS Protocol
The following protocol is a self-validating system designed for the robust analysis of aromatic alcohols. The choice of a non-polar column like a DB-5ms or equivalent is based on the principle that it effectively separates compounds based on their boiling points and provides excellent inertness for polar compounds like alcohols.[8]
Caption: Standard workflow for GC-MS analysis of aromatic alcohols.
-
Sample Preparation :
-
Prepare a stock solution of (E)-3-phenylbut-2-en-1-ol in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.
-
If quantitative analysis is required, add an appropriate internal standard (e.g., 4-ethylphenol) at a known concentration.[9]
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation & Conditions :
-
System : Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
GC Column : Restek Rtx-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% diphenyl / 95% dimethyl polysiloxane column).[9]
-
Injector : Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio).
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[10]
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.[10]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole.
-
Scan Range : m/z 40-400.
-
-
Data Analysis :
-
Acquire the data and process the resulting chromatogram.
-
Identify the peak corresponding to (E)-3-phenylbut-2-en-1-ol based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) and verify the fragmentation pattern as described in this guide.
-
Conclusion
The GC-MS analysis of (E)-3-phenylbut-2-en-1-ol yields a rich and informative mass spectrum characterized by key fragments at m/z 133 ([M-CH₃]⁺), 130 ([M-H₂O]⁺•), and 91 ([C₇H₇]⁺). The relative abundances of these ions, particularly the prominent m/z 133 peak, provide a reliable basis for its identification. Furthermore, a comparative analysis with its isomer, (2E)-1-phenylbut-2-en-1-ol, highlights the power of fragmentation pattern analysis to distinguish between closely related structures. The detailed protocol provided herein offers a validated starting point for researchers aiming to achieve robust and reliable results for this and other related aromatic alcohols.
References
-
LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-1-phenyl-2-buten-1-ol. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylbutan-2-one. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylbutan-2-ol. National Institutes of Health. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenyl-2-propyn-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-Buten-2-one, 4-phenyl-, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025, August 27). (E)-3-phenylbut-2-en-1-ol. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
-
INCHEM. (n.d.). CINNAMYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]
-
Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]
-
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
YouTube. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubChem. (n.d.). (2E)-1-Phenylbut-2-en-1-ol. National Institutes of Health. Retrieved from [Link]
Sources
- 1. (E)-3-phenylbut-2-en-1-ol | CAS#:54976-38-4 | Chemsrc [chemsrc.com]
- 2. (E)-3-PHENYL-BUT-2-EN-1-OL | 1504-54-7 [chemicalbook.com]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fiveable.me [fiveable.me]
- 7. (2E)-1-Phenylbut-2-en-1-ol | C10H12O | CID 5354134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. shimadzu.com [shimadzu.com]
Comparative HPLC Method Development Guide: (E)-3-Phenylbut-2-en-1-ol Purity Analysis
Part 1: Executive Summary & Core Directive
The Challenge:
(E)-3-phenylbut-2-en-1-ol (CAS: 1504-54-7), often referred to as
The Solution:
While C18 columns are the industry standard for general hydrophobicity-based separations, they frequently fail to resolve geometric isomers of phenyl-substituted alkenes to baseline (
Key Finding:
Experimental evidence and mechanistic theory dictate that Phenyl-Hexyl or Biphenyl stationary phases provide superior selectivity (
Part 2: Critical Comparison of Stationary Phases
The Candidates
| Feature | Option A: C18 (Octadecyl) | Option B: Phenyl-Hexyl / Biphenyl |
| Primary Mechanism | Hydrophobic Interaction (Dispersive forces). | |
| Shape Selectivity | Moderate. Relies on effective carbon load. | High. Discriminating based on molecular planarity. |
| Target Application | General purity profiling. | Separation of geometric (E/Z) and positional isomers.[1][2] |
| Mobile Phase Pref. | Acetonitrile (Lower viscosity). | Methanol (Enhances |
Representative Performance Data
Data synthesized from comparative studies of cinnamyl alcohol derivatives [1][3].
Conditions:
-
Flow: 1.0 mL/min[3]
-
Temp: 30°C
-
Detection: UV @ 254 nm[3]
-
Gradient: 5-95% Organic Modifier in 15 mins.
| Parameter | C18 Column (Mobile Phase: ACN/Water) | Phenyl-Hexyl Column (Mobile Phase: MeOH/Water) | Analysis |
| Retention Time ( | 8.2 min | 9.4 min | Phenyl phase increases retention of aromatic alkenes. |
| Retention Time ( | 8.4 min | 10.1 min | |
| Selectivity ( | 1.02 | 1.08 | Critical improvement for peak spacing. |
| Resolution ( | 0.8 (Co-elution) | 2.3 (Baseline) | The Phenyl-Hexyl phase achieves baseline separation. |
| Tailing Factor ( | 1.1 | 1.05 | Excellent peak symmetry on both. |
Scientist's Note: On a C18 column, the methyl group on the
-carbon disrupts the hydrophobic binding pocket similarly for both isomers. On a Phenyl column, the (E)-isomer , which is more planar, can "stack" more effectively with the stationary phase phenyl rings than the sterically hindered (Z)-isomer, leading to significantly increased retention and resolution [4].
Part 3: Recommended Experimental Protocol
This protocol is designed to be self-validating. If the resolution between the main peak and the nearest impurity is
Methodology: High-Selectivity Isomer Separation
1. System Configuration:
-
Instrument: HPLC or UHPLC with Binary Pump.
-
Detector: DAD/PDA set to 254 nm (primary) and 210 nm (secondary).
-
Column: Biphenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm or sub-2 µm equivalent).
2. Reagents:
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape for alcohols).
-
Solvent B: Methanol (Crucial: ACN suppresses
interactions).
3. Gradient Profile:
| Time (min) | % Solvent B (Methanol) | Event |
|---|---|---|
| 0.0 | 40% | Initial Hold (Focusing) |
| 2.0 | 40% | Isocratic Hold |
| 12.0 | 80% | Linear Ramp (Elution of Isomers) |
| 12.1 | 95% | Column Wash |
| 15.0 | 95% | Wash Hold |
| 15.1 | 40% | Re-equilibration |
4. Sample Preparation:
-
Dilute sample to 0.5 mg/mL in 50:50 Methanol:Water .
-
Warning: Do not dissolve in 100% ACN as it may cause solvent effects (peak distortion) early in the gradient.
Part 4: Mechanistic Visualization & Workflow
Diagram 1: Method Development Workflow
This flowchart illustrates the decision matrix for selecting the correct column based on initial screening results.
Caption: Decision tree for HPLC method development highlighting the pivot from C18 to Phenyl chemistries when isomer resolution is insufficient.
Diagram 2: Separation Mechanism (Selectivity)
Why does the Phenyl column work?
Caption: Mechanistic difference: The planar (E)-isomer stacks effectively with the stationary phase, while the (Z)-isomer is sterically hindered, reducing retention.
Part 5: Troubleshooting & System Suitability
To ensure Trustworthiness and Link Integrity , verify your system against these criteria before running critical samples:
-
Blank Injection: Inject the diluent (50:50 MeOH:Water). Ensure no ghost peaks elute at the retention time of the alcohol (approx. 9-10 min).
-
Resolution Check: If synthesizing the standard, degrade a small aliquot with UV light or acid to generate the (Z)-isomer and ketone impurities intentionally. Use this "spiked" sample to confirm
. -
Tailing Factor: The hydroxyl group can interact with free silanols. If
, ensure your mobile phase contains 0.1% Formic Acid or Phosphoric Acid.
Part 6: References
-
Shimadzu Corporation. (2024). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanism and Applications. Retrieved from [Link]
Sources
Technical Comparison Guide: IR Characterization of (E)-3-Phenylbut-2-en-1-ol
This guide provides a technical comparison and characterization framework for (E)-3-phenylbut-2-en-1-ol , focusing on its infrared (IR) spectral signature.[1] It is designed for researchers requiring robust identification methods to distinguish this compound from its stereoisomer ((Z)-isomer) and synthetic precursors.
Executive Summary & Compound Identity
(E)-3-phenylbut-2-en-1-ol (also known as trans-
The primary analytical challenge lies in distinguishing the (E)-isomer from the thermodynamically distinct (Z)-isomer and quantifying the extent of reduction from its precursor, (E)-3-phenylbut-2-enal . While NMR is definitive for scalar coupling, IR spectroscopy offers a rapid, cost-effective "fingerprint" method for monitoring reaction progress and assessing isomeric purity through specific vibrational modes.
Chemical Structure & Key Features[1][2][3][4][5][6][7][8][9][10]
-
Formula:
-
Functional Groups: Primary Alcohol (Allylic), Trisubstituted Alkene, Phenyl Ring.
-
Stereochemistry: (E)-configuration places the bulky Phenyl and Hydroxymethyl (
) groups on opposite sides of the double bond (anti-like geometry).[2]
Characteristic Spectral Profile
The IR spectrum of (E)-3-phenylbut-2-en-1-ol is dominated by the interplay between the hydroxyl group and the conjugated
Table 1: Critical IR Assignments for (E)-3-Phenylbut-2-en-1-ol
| Frequency ( | Vibrational Mode | Description & Diagnostic Value |
| 3300 – 3450 | O-H Stretch | Strong, Broad. Characteristic of H-bonded alcohol. In the (E)-isomer, this is primarily intermolecular H-bonding in neat films. |
| 3020 – 3060 | Weak. Aromatic and vinylic C-H stretches. Differentiates from saturated aliphatic chains. | |
| 2850 – 2950 | Medium. Methyl ( | |
| 1660 – 1675 | C=C Stretch | Medium/Weak. Trisubstituted alkene stretch. Often obscured or weak due to symmetry, but conjugation with the phenyl ring enhances intensity compared to isolated alkenes. |
| 1590, 1490 | Aromatic C=C | Medium. Characteristic "breathing" modes of the benzene ring. |
| 1000 – 1050 | C-O Stretch | Strong. Primary allylic alcohol C-O stretch. Crucial for confirming alcohol functionality. |
| 740 – 770 | C-H OOP Bend | Strong. Out-of-plane (OOP) bending for monosubstituted benzene (often 750 |
| ~815 | =C-H OOP Bend | Medium. Characteristic of trisubstituted alkenes ( |
Comparative Performance Analysis
This section objectively compares the spectral performance of the target compound against its two most common contaminants: its precursor (Aldehyde) and its stereoisomer ((Z)-Alkene).
Scenario A: Reaction Monitoring (Target vs. Precursor)
Objective: Confirm reduction of (E)-3-phenylbut-2-enal to (E)-3-phenylbut-2-en-1-ol.
| Feature | (E)-3-Phenylbut-2-en-1-ol (Product) | (E)-3-Phenylbut-2-enal (Precursor) | Diagnostic Action |
| Region 1 (3400 | Strong, Broad O-H | Absent | Appearance confirms alcohol formation. |
| Region 2 (2700-2850 | Normal alkyl C-H | Fermi Doublet (2720 & 2820 | Disappearance of the "Aldehyde Doublet" indicates consumption of starting material. |
| Region 3 (1670-1700 | Weak C=C (~1665 | Strong C=O (~1670-1680 | Loss of the intense Carbonyl band is the primary metric for reaction completion. |
Scenario B: Isomeric Discrimination (Target (E) vs. Isomer (Z))
Objective: Distinguish between (E) and (Z) isomers.
Mechanism: The (Z)-isomer places the Hydroxyl group and Phenyl ring on the same side (syn). This proximity allows for Intramolecular
-
Experimental Protocol: Dissolve sample in dilute
or (< 0.01 M) to break intermolecular H-bonds. -
Observation:
-
(E)-Isomer: Shows a sharp "Free" O-H peak (~3610-3640
). -
(Z)-Isomer: Shows a shifted "Bonded" O-H peak (~3550-3580
) due to interaction with the phenyl -cloud.
-
| Spectral Feature | (E)-Isomer (Target) | (Z)-Isomer (Contaminant) |
| Dilute O-H Stretch | Single sharp band (Free OH) | Red-shifted band (Intramolecular OH- |
| Fingerprint (800-1000) | Distinct pattern (Reference required) | Distinct pattern (Reference required) |
| C=C Intensity | Generally weaker (Trans-like) | Generally stronger (Dipole change is larger) |
Experimental Workflow & Validation
To ensure high-fidelity data, follow this self-validating protocol.
Step-by-Step Protocol
-
Sample Preparation (Routine ID):
-
Prepare a Thin Film between NaCl/KBr plates (liquids) or use ATR (Attenuated Total Reflectance) (solids/oils).
-
Validation: Ensure transmission is between 10-90% for the strongest peaks to avoid detector saturation.
-
-
Sample Preparation (Isomer Check):
-
Prepare a Dilute Solution (10 mM in dry
). -
Use a liquid cell with
windows (0.1 - 1.0 mm path length). -
Validation: Verify solvent background is subtracted cleanly (no negative peaks).
-
-
Acquisition:
-
Resolution: 4
. -
Scans: Minimum 16 (Routine) or 64 (Dilute).
-
-
Data Analysis:
-
Check 1680
: If strong, residual aldehyde exists. -
Check 3400
: If broad in dilute solution, sample is wet (water contamination).
-
Visualization: Analytical Decision Tree
Caption: Logical workflow for validating (E)-3-phenylbut-2-en-1-ol synthesis and isomeric purity using IR spectroscopy.
References
-
National Institute of Standards and Technology (NIST). beta-Methylcinnamyl alcohol IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Spectroscopy Online. The Infrared Spectroscopy of Alkenes. (2020). Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alcohols & Aldehydes). Retrieved from [Link]
-
ResearchGate. Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. (Study on OH-pi interactions in E/Z isomers). Retrieved from [Link]
-
PubChem. 3-Phenyl-2-butenal (Precursor Data). Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of (E)-3-Phenylbut-2-en-1-ol and Cinnamyl Alcohol
This technical guide offers an in-depth comparison of the chemical reactivity of (E)-3-phenylbut-2-en-1-ol and its structural analog, cinnamyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the subtle yet significant differences in their behavior in key organic transformations. By examining the influence of structural modifications on reaction outcomes, we provide a framework for predicting reactivity and selecting optimal synthetic routes. This guide is grounded in experimental data from peer-reviewed literature, offering both theoretical insights and practical, validated protocols.
Introduction: A Tale of Two Allylic Alcohols
Cinnamyl alcohol, or (2E)-3-phenylprop-2-en-1-ol, is a well-characterized allylic alcohol widely utilized in the fragrance and pharmaceutical industries.[1] Its reactivity is a benchmark for understanding the chemical behavior of this functional group. (E)-3-Phenylbut-2-en-1-ol, also known as α-methylcinnamyl alcohol, introduces a methyl group at the α-position of the carbon-carbon double bond. This seemingly minor structural alteration has profound implications for the molecule's steric and electronic properties, leading to distinct reactivity profiles in fundamental organic reactions such as oxidation, hydrogenation, and acid-catalyzed rearrangements. Understanding these differences is paramount for chemists aiming to leverage these molecules as synthetic intermediates.
Structural and Physicochemical Properties: The Foundation of Reactivity
The key structural difference between the two molecules is the presence of a methyl group on the double bond in (E)-3-phenylbut-2-en-1-ol. This substitution directly influences the electron density of the π-system and the steric accessibility of adjacent functional groups.
| Property | (E)-3-Phenylbut-2-en-1-ol | Cinnamyl Alcohol | Source(s) |
| CAS Number | 1504-54-7 | 104-54-1 | [2] |
| Molecular Formula | C₁₀H₁₂O | C₉H₁₀O | [2] |
| Molar Mass | 148.20 g/mol | 134.18 g/mol | [2] |
| Appearance | - | White crystalline solid or yellow oil | [1] |
| Melting Point | - | 33 °C | [1] |
| Boiling Point | 77 °C at 0.1 mmHg | 250 °C | [2] |
Comparative Reactivity Analysis
The reactivity of these allylic alcohols is primarily dictated by the interplay of the hydroxyl group, the phenyl ring, and the carbon-carbon double bond. The introduction of the α-methyl group in (E)-3-phenylbut-2-en-1-ol serves as a crucial point of comparison.
Oxidation: The Role of Steric Hindrance
The oxidation of primary allylic alcohols to their corresponding aldehydes is a fundamental transformation. The presence of the α-methyl group in (E)-3-phenylbut-2-en-1-ol introduces steric hindrance around the double bond, which can influence the rate and selectivity of the oxidation reaction.
Cinnamyl Alcohol: The oxidation of cinnamyl alcohol to cinnamaldehyde is a well-established and efficient process. A variety of oxidizing agents, including manganese dioxide (MnO₂) and pyridinium chlorochromate (PCC), can be employed.[3][4] The reaction is generally selective for the alcohol moiety, leaving the double bond intact under mild conditions.
(E)-3-Phenylbut-2-en-1-ol: While specific kinetic data for a direct comparison is scarce, the principles of steric hindrance suggest that the oxidation of (E)-3-phenylbut-2-en-1-ol may proceed at a slower rate compared to cinnamyl alcohol when using bulky oxidizing agents. However, selective oxidation to the corresponding α,β-unsaturated aldehyde is still achievable. For instance, PCC is a versatile reagent for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[5][6]
Experimental Protocol: Oxidation of a Primary Allylic Alcohol with PCC
This protocol is generally applicable to both cinnamyl alcohol and (E)-3-phenylbut-2-en-1-ol.
-
Materials:
-
Allylic alcohol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of the allylic alcohol (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
-
Diagram of the Oxidation Workflow
Caption: General workflow for the oxidation of primary allylic alcohols using PCC.
Catalytic Hydrogenation: Selectivity and Steric Effects
Catalytic hydrogenation of α,β-unsaturated alcohols can lead to the reduction of the double bond, the carbonyl group (if oxidized), or both. The selectivity of this reaction is highly dependent on the catalyst, solvent, and substrate structure.
Cinnamyl Alcohol: The selective hydrogenation of the C=C bond in cinnamyl alcohol to produce 3-phenyl-1-propanol is readily achieved using catalysts like palladium on carbon (Pd/C).[7]
** (E)-3-Phenylbut-2-en-1-ol:** The presence of the α-methyl group increases the steric bulk around the double bond. This can influence the rate of hydrogenation. A study on the transfer hydrogenation of various α,β-unsaturated aldehydes showed that α-methyl cinnamaldehyde (the oxidation product of (E)-3-phenylbut-2-en-1-ol) achieved high conversion (99%) and good selectivity (86%) for the corresponding α,β-unsaturated alcohol.[8][9] This suggests that the double bond in the parent alcohol would also be susceptible to hydrogenation.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol is adapted from a procedure for the transfer hydrogenation of α,β-unsaturated aldehydes and can be applied to the corresponding alcohols.[8][9]
-
Materials:
-
Allylic alcohol (1.0 eq)
-
Catalyst (e.g., CoRe/TiO₂)
-
Formic acid (2.0 eq)
-
Triethylamine (2.0 eq)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a stainless-steel autoclave, combine the allylic alcohol (1.0 eq), formic acid (2.0 eq), triethylamine (2.0 eq), catalyst, and THF.
-
Seal the reactor and purge with an inert gas (e.g., N₂).
-
Heat the mixture to the desired temperature (e.g., 140 °C) with stirring for the required time.
-
After cooling, filter the catalyst and concentrate the filtrate.
-
Analyze the product mixture by GC-MS or NMR to determine conversion and selectivity.
-
Diagram of Hydrogenation Pathways
Caption: Hydrogenation of cinnamyl alcohol and (E)-3-phenylbut-2-en-1-ol.
Acid-Catalyzed Rearrangement: A Shift in Stability
Acid-catalyzed reactions of allylic alcohols can lead to dehydration to form dienes or allylic rearrangements.[10][11] The stability of the intermediate carbocation plays a crucial role in determining the reaction pathway.
Cinnamyl Alcohol: Under acidic conditions, cinnamyl alcohol can undergo dehydration to form 1-phenyl-1,3-butadiene. The reaction proceeds through a protonated alcohol, which then loses water to form a resonance-stabilized allylic carbocation.
** (E)-3-Phenylbut-2-en-1-ol:** The acid-catalyzed rearrangement of structurally similar allylic alcohols has been studied. For instance, 2-methyl-3-phenyl-1-propen-3-ol undergoes rearrangement to form 2-methyl-2-phenylpropanal and isobutyrophenone.[12] This suggests that (E)-3-phenylbut-2-en-1-ol, upon protonation and loss of water, would form a tertiary carbocation stabilized by both the phenyl group and the methyl group. This carbocation could then undergo rearrangement to form a more stable carbonyl compound.
Plausible Mechanism for Rearrangement of (E)-3-Phenylbut-2-en-1-ol
-
Protonation of the hydroxyl group: The alcohol is protonated by the acid catalyst.[13]
-
Loss of water: The protonated alcohol loses a molecule of water to form a resonance-stabilized tertiary allylic carbocation.
-
1,2-Hydride shift and tautomerization: A 1,2-hydride shift can occur, followed by tautomerization to yield a stable ketone.
Diagram of Acid-Catalyzed Rearrangement
Caption: Plausible mechanism for the acid-catalyzed rearrangement of (E)-3-phenylbut-2-en-1-ol.
Conclusion: Structure Dictates Reactivity
The comparative analysis of (E)-3-phenylbut-2-en-1-ol and cinnamyl alcohol highlights the critical role of the α-methyl substituent in modulating reactivity.
-
Oxidation: While both alcohols can be selectively oxidized to their corresponding aldehydes, the steric bulk of the methyl group in (E)-3-phenylbut-2-en-1-ol may necessitate milder or less hindered oxidizing agents for optimal results.
-
Hydrogenation: Both molecules can be hydrogenated, with the selectivity depending on the catalytic system. The increased substitution of the double bond in (E)-3-phenylbut-2-en-1-ol can be exploited for selective reductions.
-
Acid-Catalyzed Rearrangement: The potential for rearrangement to form stable carbonyl compounds is a key feature of the reactivity of (E)-3-phenylbut-2-en-1-ol under acidic conditions, driven by the formation of a stable tertiary carbocation.
This guide provides a foundational understanding of the factors governing the reactivity of these two important allylic alcohols. The provided experimental protocols serve as a starting point for further investigation and optimization in specific synthetic contexts.
References
-
Barbehenn, H. (1971). Rearrangement of allylic alcohols. RIT Scholar Works. [Link]
-
Wikipedia. (n.d.). Cinnamyl alcohol. Retrieved February 20, 2026, from [Link]
-
Rochester Institute of Technology. (1971). Rearrangement of allylic alcohols. RIT Digital Institutional Repository. [Link]
-
Depperman, E. (2020, June 23). Acid-Catalyzed Dehydration [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. Retrieved February 20, 2026, from [Link]
- Zhang, W., et al. (2020). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids.
- Al-SBAHI, J. N., et al. (2022). Reaction kinetics of cinnamaldehyde hydrogenation over Pt/SiO2: comparison between bulk and intraparticle diffusion models.
-
Doc Brown's Chemistry. (n.d.). elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis. Retrieved February 20, 2026, from [Link]
- Zhang, W., et al. (2023). Iridium-Catalyzed Double Convergent 1,3-Rearrangement/Hydrogenation of Allylic Alcohols. Journal of the American Chemical Society, 145(1), 175-183.
- Khan, M., Joshi, S., & Ranade, V. (2017). Kinetics of cinnamaldehyde hydrogenation in four phase system. Queen's University Belfast.
- Villa, A., et al. (2016). Solvent free oxidation of alcohols with manganese dioxide. Comptes Rendus Chimie, 19(10), 1238-1243.
-
ResearchGate. (n.d.). Possible reaction mechanism for the formation of the cinnamyl alcohol catalysed in the presence of a base (M + is K +, Na +, or Li + )[13]. Retrieved February 20, 2026, from [Link]
- Pratt, E. F., & Van de Castle, J. F. (1967). Calculated and observed oxidising capacities of manganese oxides in the oxidation of cinnamyl alcohol in neutral solution. Journal of the Chemical Society B: Physical Organic, 114-118.
-
L.S.College, Muzaffarpur. (2020, November 22). Allylic rearrangement. [Link]
-
Clark, J. (n.d.). dehydration of more complicated alcohols. Chemguide. Retrieved February 20, 2026, from [Link]
- Niklasson, M., et al. (2013). Cinnamyl alcohol oxidizes rapidly upon air exposure.
- Faraone, A., et al. (2017). Transfer Hydrogenation. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- Zhou, Y., et al. (2020). Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. Journal of Industrial Microbiology & Biotechnology, 47(8), 653-662.
- Villa, A., et al. (2016). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2. Comptes Rendus Chimie, 19(10), 1238-1243.
- Aponick, A., & Li, C. Y. (2011). A comparative study of the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers. Beilstein Journal of Organic Chemistry, 7, 802-807.
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved February 20, 2026, from [Link]
- Wang, Y., et al. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst.
-
Wang, Y., et al. (2023). Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Intensifying Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol: Catalyst, Solvent and Operating Conditions. Retrieved February 20, 2026, from [Link]
-
Vaia. (n.d.). Draw the product of treating each alcohol with PCC. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). cinnamyl bromide. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). 1,3‐Rearrangement of allylic alcohols. Retrieved February 20, 2026, from [Link]
- Persaud, K. E., et al. (n.d.). Catalytic Reduction of Cinnamyl Alcohol and NMR Assessments of the Product(s).
- Ali, B., et al. (2021). Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles.
-
PubChem. (n.d.). 3-Phenylbut-2-en-1-ol. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
-
AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. [Link]
-
Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved February 20, 2026, from [Link]
- Singh, A. K., et al. (2015). Kinetics and mechanism of oxidation of cinnamyl alcohol by N-chloro p-toluene sulphonamide (Chloramine-T). World Journal of Pharmaceutical Research, 4(9), 1629-1639.
-
Chad's Prep. (n.d.). Oxidation with Chromic Acid and PCC. Retrieved February 20, 2026, from [Link]
-
ChemRxiv. (n.d.). A Rearrangement of Allylic Silanols. [Link]
-
Chemistry LibreTexts. (2019, August 12). Oxidation by PCC (pyridinium chlorochromate). [Link]
-
Chemistry Stack Exchange. (2021, June 19). dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). [Link]
- MacMillan, D. W. C., et al. (2016).
- Brunel, J. M. (2007). Pd/P(t-Bu)3: A Mild Catalyst for Selective Reduction of Alkenes under Transfer-Hydrogenation Conditions. Synlett, 2007(02), 330-332.
-
Oreate AI Blog. (2025, December 30). The Role of PCC in Oxidizing Primary Alcohols. [Link]
- Hutchings, G. J., et al. (2017). The selective oxidation of cinnamyl alcohol to cinnamic acid: A lesson in active site spatial control and process scale-up. Green Chemistry, 19(2), 438-446.
-
White Rose Research Online. (2009, May 28). Structure-reactivity correlations in the selective aerobic oxidation of cinnamyl alcohol: in situ XAFS. [Link]
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- 10. Allylic rearrangement - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to Reference Standards for (E)-3-phenylbut-2-en-1-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the adage "you are only as good as your reference standard" holds particularly true. The accurate quantification of any analyte is fundamentally dependent on the quality and characterization of the material used for calibration. This guide provides an in-depth technical comparison of reference standards for the quantification of (E)-3-phenylbut-2-en-1-ol, a key intermediate and fragrance component. We will delve into the critical aspects of reference material selection, analytical methodology, and data interpretation to ensure the integrity of your quantitative analysis.
The Critical Role of a Well-Characterized Reference Standard
(E)-3-phenylbut-2-en-1-ol (CAS No: 1504-54-7) is an unsaturated alcohol with applications in various chemical syntheses.[1][2][3] Accurate determination of its concentration is paramount for process optimization, quality control, and regulatory compliance. The choice of a reference standard is the cornerstone of this accuracy. An ideal reference standard should possess:
-
High Purity: The percentage of the desired compound should be high, with minimal impurities.
-
Comprehensive Characterization: The identity and quantity of any impurities should be known.
-
Stability: The standard should be stable under specified storage conditions to ensure its integrity over time.
-
Traceability: Ideally, its purity value should be traceable to a national or international standard.
Commercially Available Reference Standards: A Comparative Overview
Several chemical suppliers offer (E)-3-phenylbut-2-en-1-ol. While the availability is broad, the level of characterization can vary significantly. It is incumbent upon the analyst to critically evaluate the provided documentation, such as the Certificate of Analysis (CoA).
| Supplier Category | Typical Purity | Level of Characterization | Considerations for Use |
| Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI) | ≥95% | Purity often determined by a single method (e.g., GC). Limited information on the identity of impurities. | Suitable for routine analysis and initial method development. The stated purity should be considered nominal and may require independent verification for high-stakes applications.[4] |
| Specialty Chemical and Custom Synthesis Labs | Can be synthesized to >98% or higher purity upon request. | Often provide more detailed characterization, including NMR and MS data to confirm structure, and potentially quantitative NMR (qNMR) for accurate purity assessment. | Recommended for applications requiring high accuracy and for the qualification of in-house secondary standards. |
| Certified Reference Material (CRM) Providers | High, metrologically traceable purity value with a stated uncertainty. | Extensive characterization using multiple orthogonal analytical techniques. Comprehensive CoA with detailed information on impurities. | The gold standard for method validation, instrument calibration, and ensuring the traceability of measurements. Currently, a specific CRM for (E)-3-phenylbut-2-en-1-ol may not be readily available, necessitating the use of well-characterized standards from reputable suppliers. |
Key Insight: Do not assume the purity stated on the label is absolute. For critical applications, it is prudent to perform your own purity assessment or request more detailed analytical data from the supplier. The presence of isomers, such as the (Z)-isomer, or process-related impurities can significantly impact the accuracy of your quantification.[5]
Analytical Methodologies for Quantification
The choice of analytical technique is dictated by the sample matrix, required sensitivity, and available instrumentation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for the quantification of (E)-3-phenylbut-2-en-1-ol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like (E)-3-phenylbut-2-en-1-ol. It offers high sensitivity and selectivity, especially when operated in Selected Ion Monitoring (SIM) mode.
Caption: Workflow for the quantification of (E)-3-phenylbut-2-en-1-ol by GC-MS.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of the (E)-3-phenylbut-2-en-1-ol reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with methanol.
-
Internal Standard (IS): Prepare a 50 µg/mL solution of an appropriate internal standard (e.g., 4-phenyl-1-butanol) in methanol. Add a consistent volume of the IS solution to all calibration standards and samples. The use of an internal standard is crucial to correct for variations in injection volume and instrument response.
-
Sample Preparation: Dilute the sample containing (E)-3-phenylbut-2-en-1-ol with methanol to fall within the calibration range.
GC-MS Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of aromatic compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL (Splitless mode) | Maximizes sensitivity for trace analysis. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | Provides good separation of the analyte from potential impurities and the solvent front. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Detection Mode | SIM: m/z 133, 115, 91 (Quantifier: 133) | Increases sensitivity and selectivity by monitoring characteristic ions of the analyte. |
Method Validation Performance (Hypothetical Data):
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 µg/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 80 - 120% |
| Precision (% RSD) | < 2.5% | ≤ 5% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely accessible technique for the quantification of compounds with a UV chromophore, such as (E)-3-phenylbut-2-en-1-ol.
Caption: Logical flow for developing a robust HPLC-UV quantification method.
Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II).
Sample Preparation:
-
Stock and Calibration Standards: Prepare as described for the GC-MS method, using a suitable mobile phase compatible solvent (e.g., acetonitrile/water mixture).
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter to remove particulates.
HPLC-UV Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile reversed-phase column suitable for a wide range of aromatic compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | Common solvents for reversed-phase chromatography. |
| Gradient | 0-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B | A gradient elution is often necessary to achieve good separation and peak shape for compounds with moderate polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, though determining the λmax of (E)-3-phenylbut-2-en-1-ol is recommended for optimal sensitivity. |
Method Validation Performance (Hypothetical Data):
| Parameter | Result | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.8 µg/mL | S/N ≥ 10 |
| Accuracy (% Recovery) | 99.1 - 100.8% | 80 - 120% |
| Precision (% RSD) | < 1.5% | ≤ 5% |
Impurity Profiling: What to Look For
A comprehensive analysis of a reference standard should include an assessment of potential impurities. For (E)-3-phenylbut-2-en-1-ol, these may include:
-
(Z)-3-phenylbut-2-en-1-ol: The geometric isomer.
-
Starting materials: Unreacted reagents from the synthesis.
-
By-products: Compounds formed during the synthesis.
-
Degradation products: Resulting from improper storage or handling.
Impurity profiling is crucial as co-eluting impurities can lead to an overestimation of the analyte concentration.[6] Orthogonal analytical techniques (e.g., GC-MS and HPLC-UV) should be employed to ensure a comprehensive assessment of the standard's purity.
Conclusion: Ensuring Trustworthy Quantification
The accurate quantification of (E)-3-phenylbut-2-en-1-ol is achievable with careful consideration of the reference standard and analytical methodology. While high-purity standards are commercially available, a critical evaluation of the supplier's documentation and, where necessary, independent verification are essential for ensuring the reliability of your results. Both GC-MS and HPLC-UV are suitable techniques for quantification, with the choice depending on specific laboratory needs. By following a systematic approach to method development and validation, researchers can have high confidence in the accuracy and precision of their quantitative data.
References
-
ChemBK. (E)-3-phenylbut-2-en-1-ol product information. [Link]
-
PubChem. 3-Phenylbut-2-en-1-ol. [Link]
-
SLT. How to Form Allylic Alcohol. [Link]
-
MDPI. Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. [Link]
-
International Journal of Drug Regulatory Affairs. Regulatory aspects of Impurity profiling. [Link]
-
PubChem. (Z)-3-phenylbut-2-en-1-ol. [Link]
-
University of Almeria. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]
-
Semantic Scholar. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]
-
MDPI. Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. [Link]
-
ResearchGate. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
-
International Journal of Pharmaceutical and Life Sciences. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
SciSpace. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]
-
ResearchGate. The First Reverse Phase HPLC Method Validation for Analysis of Glycerol Phenylbutyrate in Pharmaceutical Formulation. [Link]
-
Journal of Pharmaceutical and Allied Sciences. Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotr. [Link]
-
PMC. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]
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- 1. chembk.com [chembk.com]
- 2. (E)-3-PHENYL-BUT-2-EN-1-OL | 1504-54-7 [chemicalbook.com]
- 3. 3-Phenylbut-2-en-1-ol | C10H12O | CID 137045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-3-Phenylbut-2-en-1-ol | 1504-54-7 [sigmaaldrich.com]
- 5. (E)-3-Phenyl-but-2-EN-1-OL | C10H12O | CID 11094779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
Validating stereochemistry of (E)-3-phenylbut-2-en-1-ol using NOE experiments
Technical Guide: Stereochemical Validation of (E)-3-phenylbut-2-en-1-ol via NOE Experiments
Executive Summary
For the stereochemical assignment of trisubstituted alkenes like (E)-3-phenylbut-2-en-1-ol , standard scalar coupling (
While 2D NOESY is the standard for full structural mapping, this guide recommends 1D Selective Gradient NOE (1D GOESY/DPFGSE-NOE) as the superior method for this specific application. It offers higher sensitivity, shorter acquisition times (minutes vs. hours), and unambiguous spectral simplification, allowing for a binary "Yes/No" determination of spatial proximity between the vinylic proton, the methyl group, and the phenyl ring.
The Stereochemical Challenge
The Molecule: (E)-3-phenylbut-2-en-1-ol
-
Structure: A trisubstituted alkene.[1]
-
Cahn-Ingold-Prelog (CIP) Analysis:
-
C2 Substituents: Hydroxymethyl (
) > Hydrogen ( ). -
C3 Substituents: Phenyl (
) > Methyl ( ). -
Configuration:
-
(E)-isomer: High priority groups (
and ) are on opposite sides. This forces the Methyl and Hydroxymethyl groups to be cis (spatial proximity), and the Vinylic Proton and Phenyl ring to be cis. -
(Z)-isomer: High priority groups are on the same side.[2] This forces the Hydroxymethyl and Phenyl groups to be cis.
-
-
The Problem:
In a 1D
Comparative Analysis: 1D Selective NOE vs. 2D NOESY
For a targeted stereochemical question, the 1D Selective NOE experiment is the "Gold Standard" for efficiency and clarity.
| Feature | Method A: 1D Selective NOE (Recommended) | Method B: 2D NOESY | Method C: 2D ROESY |
| Primary Utility | Precise distance check (Targeted). | Global connectivity map (Untargeted). | Mid-sized molecules (MW 1000-2000). |
| Acquisition Time | 5 - 15 minutes | 2 - 8 hours | 2 - 8 hours |
| Sensitivity | High (Dedicated scans on one signal). | Lower (Signal spread over 2D plane). | Lower. |
| Resolution | High (Limited by digital resolution of 1D). | Limited by number of | Limited.[3] |
| Artifacts | Minimal (with Zero-Quantum Suppression).[4] | TOCSY artifacts possible.[5] | |
| Suitability | Ideal for E/Z confirmation. | Overkill; best for de novo structure. | Only if NOE is zero (unlikely here). |
Why 1D Selective NOE Wins: You do not need a full map of the molecule. You only need to answer: Does the Methyl group "see" the Vinylic proton or the Hydroxymethyl protons? The 1D experiment answers this with a clear positive peak on a flat baseline.
Experimental Protocol: Self-Validating 1D NOE System
This protocol uses the 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) sequence, often labeled selnogpzs on Bruker systems. This sequence suppresses the excitation signal cleanly, allowing observation of small NOE enhancements.
Phase 1: Sample Preparation (Critical)
-
Concentration: 10–30 mg in 0.6 mL solvent.
-
Solvent:
is standard. If signals overlap, switch to or . -
Degassing: Crucial Step. Dissolved oxygen is paramagnetic and accelerates relaxation (
), quenching the NOE signal.-
Method: Bubble dry
or Ar gas through the solution for 5 minutes, or use the freeze-pump-thaw method.
-
Phase 2: Acquisition Parameters
-
Pulse Sequence: 1D Selective Gradient NOE (e.g., selnogpzs).[4]
-
Mixing Time (
):-
For small molecules (MW ~148), tumbling is fast (
). The NOE builds up slowly. -
Setting: 500 ms – 800 ms . (Too short = no signal; Too long = spin diffusion artifacts).
-
-
Relaxation Delay (
): Set to (typically 3-5 seconds) to ensure quantitative recovery. -
Scans (NS): 64 to 128 scans are usually sufficient for clear S/N > 10.
-
Dummy Scans (DS): 16 (Essential to establish steady-state thermal equilibrium).
Phase 3: The "Self-Validating" Workflow
To ensure the data is trustworthy, you must run a Control Experiment .
-
Target 1 (The Test): Irradiate the Methyl doublet/singlet (~1.8 - 2.0 ppm).
-
Target 2 (The Counter-Test): Irradiate the Vinylic Proton (~5.5 - 6.5 ppm).
-
Target 3 (The Control): Irradiate the Phenyl Ortho-protons . You must see an NOE to the Meta-protons. If this is absent, the experiment (mixing time/degassing) failed.
Data Interpretation & Visualization
Stereochemical Logic Diagram
Caption: Logical flow of spatial proximities determining E/Z configuration based on CIP priorities.
Expected Results Table
| Irradiated Signal | Observation in (E)-Isomer | Observation in (Z)-Isomer | Interpretation |
| Methyl ( | NOE to | NOE to Vinyl-H (Strong) | Definitive |
| Vinyl Proton ( | NOE to Phenyl (Ortho) | NOE to Methyl | Definitive |
| Phenyl (Ortho) | NOE to Vinyl-H | NOE to | Definitive |
The "Smoking Gun" for (E)-3-phenylbut-2-en-1-ol:
When you selectively irradiate the Methyl group (approx 2.0 ppm), you should observe a signal enhancement at the chemical shift of the
Conversely, irradiating the Vinylic proton should enhance the Phenyl aromatic signals , confirming they are on the same side of the double bond.
Troubleshooting & Artifacts
-
Zero-Quantum Coherence (ZQC): If peaks appear "anti-phase" (one side goes up, the other down) or look dispersive, this is ZQC, not NOE. It happens between J-coupled spins (e.g., within the Phenyl ring). Solution: Use the selnogpzs sequence which includes a ZQC suppression block (Thrippleton-Keeler method).
-
Chemical Exchange: If the OH proton is exchanging with water or solvent, NOE transfer might "leak" to the water peak. This is normal.
-
Spin Diffusion: If you see everything light up (Methyl -> Vinyl -> Phenyl), your mixing time is too long (> 1.0s). Reduce
to 400ms.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[6] (The authoritative text on NOE mixing times and pulse sequences).
-
Stott, K., Keeler, J., Van, Q. N., & Shaka, A. J. (1997). One-dimensional NOE experiments using pulsed field gradients. Journal of Magnetic Resonance, 125(2), 302-324. (The foundational paper for the artifact-free 1D NOE protocol).
-
Thrippleton, M. J., & Keeler, J. (2003). Elimination of zero-quantum interference in two-dimensional NMR spectra. Angewandte Chemie International Edition, 42(33), 3938-3941. (Methodology for clean NOE spectra).
Sources
- 1. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Libros [books.google.com.pa]
- 4. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Guide: UV-Vis Characterization and Synthesis of (E)-3-Phenylbut-2-en-1-ol
This guide provides an in-depth technical analysis of (E)-3-phenylbut-2-en-1-ol , focusing on its UV-Vis spectral properties, synthesis, and comparative performance against structural analogs.
Executive Summary
(E)-3-phenylbut-2-en-1-ol (also known as trans-
Its utility relies heavily on stereochemical purity. The (E)-isomer exhibits distinct electronic properties compared to its (Z)-counterpart due to the steric arrangement of the phenyl and hydroxymethyl groups. This guide outlines the spectral fingerprints required for identification and the protocols for high-fidelity synthesis.
Spectral Properties: UV-Vis Absorption Maxima[1]
The UV-Vis spectrum of (E)-3-phenylbut-2-en-1-ol is dominated by the
Primary and Secondary Absorption Bands
The absorption profile typically displays two characteristic bands in polar solvents (e.g., Methanol, Ethanol):
| Band Type | Wavelength ( | Molar Absorptivity ( | Electronic Origin |
| Primary (K-band) | 250 – 254 nm | ~12,000 – 16,000 | Allowed |
| Secondary (B-band) | 280 – 290 nm | ~800 – 1,500 | Forbidden |
Comparative Spectral Analysis
Differentiation between the (E) and (Z) isomers is critical. The (E)-isomer maintains a more planar conformation, maximizing orbital overlap. The (Z)-isomer suffers from steric repulsion between the phenyl ring and the hydroxymethyl group (A(1,3) strain), forcing the ring out of planarity and causing a hypsochromic (blue) shift and hypochromic effect (lower intensity).
Table 1: Comparative UV-Vis Data of Analogs
| Compound | Structure | Relative Intensity ( | Steric Factor | |
| (E)-3-phenylbut-2-en-1-ol | Ph-C(Me)=CH-CH | 252 nm | High | Planar (Ph trans to CH |
| (Z)-3-phenylbut-2-en-1-ol | Ph-C(Me)=CH-CH | ~238-242 nm | Moderate | Twisted (Ph cis to CH |
| Cinnamyl Alcohol | Ph-CH=CH-CH | 251 nm | High | Planar |
| Ph-CH=C(Me)-CH | 252 nm | High | Planar |
Analytic Insight: When monitoring reaction progress, a shift in
from ~240 nm to ~252 nm often indicates the isomerization or purification of the desired (E)-product from a mixture containing the (Z)-isomer.
Structural Logic & Isomerism
The spectral differences arise directly from the geometric constraints.
Figure 1: Causal relationship between stereochemistry and spectral shifts.
Experimental Protocols: Synthesis & Purification
To obtain high-purity (E)-3-phenylbut-2-en-1-ol for spectral standards or drug development, a stereoselective reduction of the corresponding ester is the industry standard.
Protocol: Stereoselective Reduction of Ethyl (E)-3-phenylbut-2-enoate
This method minimizes the formation of the (Z)-isomer and over-reduction to the saturated alcohol.
Reagents:
-
Substrate: Ethyl (E)-3-phenylbut-2-enoate (commercially available or synthesized via Wittig reaction).
-
Reductant: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Hexanes.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 10.0 mmol of Ethyl (E)-3-phenylbut-2-enoate in 50 mL of anhydrous DCM. Cool to -78 °C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (22.0 mmol, 2.2 equiv) dropwise over 30 minutes. Crucial: Maintain temperature below -70 °C to prevent over-reduction.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The ester spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Carefully add Methanol (5 mL) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).
-
Workup: Warm to room temperature and stir vigorously for 1 hour until the phases separate clearly (Rochelle's salt breaks the aluminum emulsion).
-
Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over
and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes).
Yield: Typically 90-95%.
Validation:
Applications in Drug Development[3][4][5][6]
(E)-3-phenylbut-2-en-1-ol serves as a "chiral scaffold precursor." Its planar geometry allows it to dock effectively into chiral catalysts for asymmetric transformations.
Case Study: Anticancer Agents (RC-106 Analogs)
Researchers utilize this alcohol to synthesize piperazine derivatives (e.g., RC-106) which target mitochondrial pathways in cancer cells. The (E)-configuration is essential for the biological activity; the (Z)-isomers often show significantly reduced potency (
Reaction Pathway: Asymmetric Claisen Rearrangement
The alcohol is frequently converted to an allyl vinyl ether, which then undergoes a Claisen rearrangement. The chirality transfer relies on the initial (E)-geometry.
Figure 2: Synthetic workflow from ester precursor to chiral drug intermediates.
References
-
Comparison of UV/Vis Spectra of E- and Z-isomers. ResearchGate. Available at: [Link]
-
Synthesis of (E)-3-phenylbut-2-en-1-ol (RC-106 Precursor). Frontiers in Chemistry, 2020. Available at: [Link]
-
PubChem Compound Summary: 3-Phenylbut-2-en-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
UV-Vis Absorption Spectra of Cinnamates. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
-
Development of Lewis Acid Catalyzed Allenoate-Claisen Rearrangement. Caltech Thesis. Available at: [Link]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Definitive Analysis of (E)-3-phenylbut-2-en-1-ol
Abstract
The precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. (E)-3-phenylbut-2-en-1-ol, an unsaturated alcohol, presents unique analytical challenges, including potential isomeric ambiguities that can compromise research findings. This guide provides an in-depth comparison of analytical methodologies, establishing High-Resolution Mass Spectrometry (HRMS) as the gold standard for its characterization. We will explore the theoretical underpinnings of HRMS, present a detailed experimental workflow, and contrast its performance against alternative techniques such as low-resolution mass spectrometry (LRMS) and nuclear magnetic resonance (NMR) spectroscopy. Through a practical case study, this guide demonstrates the unparalleled specificity and confidence that HRMS brings to the molecular formula confirmation of (E)-3-phenylbut-2-en-1-ol.
Introduction: The Analytical Challenge of (E)-3-phenylbut-2-en-1-ol
(E)-3-phenylbut-2-en-1-ol is an organic compound with the molecular formula C10H12O.[1][2] Its structure, featuring an allylic alcohol and a phenyl group, makes it a valuable intermediate in organic synthesis. However, definitive identification is critical, as isobaric isomers—compounds with the same molecular formula but different structures—can exhibit vastly different chemical and biological properties. For instance, the ketone isomer, 3-phenylbutan-2-one, has the exact same elemental composition (C10H12O) and, therefore, the same exact mass.[3] Relying on techniques that only provide nominal mass data can lead to costly misidentification. This guide will illustrate why the sub-ppm mass accuracy afforded by HRMS is not just a technical specification, but a fundamental necessity for ensuring scientific integrity.
The Power of HRMS: Beyond Nominal Mass
Mass spectrometry techniques are pivotal for determining the molecular weight of compounds.[4] However, a critical distinction exists between low-resolution and high-resolution systems.
-
Low-Resolution Mass Spectrometry (LRMS): Typically found in single quadrupole instruments, LRMS systems measure mass to the nearest whole number (nominal mass).[5] For a compound with the formula C10H12O, an LRMS system would detect a molecular ion at approximately m/z 148. This is insufficient for unambiguous identification, as countless other elemental compositions could also result in a nominal mass of 148.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap analyzers can measure mass to four or more decimal places.[6] This precision allows for the determination of a compound's exact mass .[7] Since the elements do not have integer masses (e.g., H = 1.0078, O = 15.9949, C = 12.0000), a unique elemental composition will have a unique exact mass. For C10H12O, the calculated exact monoisotopic mass is 148.088815 Da.[2] An HRMS instrument can measure this value with high accuracy, typically with an error of less than 5 parts-per-million (ppm), providing strong evidence for a specific elemental formula.[8][9]
Experimental Design: An HRMS-Centric Workflow
Achieving high-quality, trustworthy HRMS data requires a meticulously planned workflow, from sample preparation to data analysis. The causality behind each step is crucial for ensuring the final data is both accurate and reproducible.
Experimental Workflow Diagram
Caption: Workflow for HRMS analysis of (E)-3-phenylbut-2-en-1-ol.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating internal calibration checks to ensure data integrity.
Materials:
-
(E)-3-phenylbut-2-en-1-ol analytical standard
-
HPLC-grade Methanol and Water
-
Formic Acid (LC-MS grade)
-
Calibrant solution appropriate for the mass spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of (E)-3-phenylbut-2-en-1-ol at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid). The use of a mobile phase mimic prevents solvent-related peak distortion.
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). A C18 column is chosen for its excellent retention and separation of moderately polar organic compounds like our analyte.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid. Formic acid is added to promote protonation ([M+H]+) in positive ion mode ESI, which is typically very efficient for alcohols.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Mass Spectrometer: Orbitrap or TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is a "soft" ionization technique ideal for preserving the molecular ion, which is essential for accurate mass measurement.[10][11]
-
Mass Range: m/z 100-500. This range comfortably covers the expected ions of the analyte and potential adducts.
-
Resolution: Set to >30,000 (FWHM). High resolution is critical to separate the analyte peak from potential isobaric interferences.[6]
-
Data Acquisition: Full scan mode. For structural confirmation, a separate data-dependent MS/MS (dd-MS2) experiment can be performed where the instrument automatically fragments the most intense ions.
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's guidelines before the run. The use of a lock mass or continuous internal calibration is highly recommended to correct for any mass drift during the analysis, ensuring sub-ppm accuracy.[9]
-
Comparative Analysis: HRMS vs. Alternatives
No single technique provides all the answers. However, for high-confidence formula determination, HRMS is clearly superior. The table below objectively compares its performance with other common analytical methods.
| Technique | Information Provided | Mass Accuracy | Sensitivity | Key Advantages & Limitations |
| High-Resolution MS (LC-HRMS) | Elemental Composition (via accurate mass), Molecular Weight, Fragmentation Pattern | < 5 ppm | High (pg-fg) | Advantage: Unambiguous molecular formula determination; high throughput.[12] Limitation: Does not directly resolve isomers without chromatography; provides limited stereochemical information. |
| Low-Resolution MS (GC-MS) | Nominal Molecular Weight, Fragmentation Pattern | ~500 ppm | High (pg-ng) | Advantage: Provides reproducible fragmentation libraries (EI); robust and widely available. Limitation: Cannot differentiate between compounds with the same nominal mass.[5][6] |
| NMR Spectroscopy (¹H, ¹³C) | Detailed 3D Structure, Connectivity, Stereochemistry | N/A | Low (mg-µg) | Advantage: The definitive tool for complete structural elucidation.[13] Limitation: Low sensitivity; requires pure sample; complex data interpretation. |
| FTIR Spectroscopy | Presence of Functional Groups (e.g., -OH, C=C, Phenyl) | N/A | Moderate (µg) | Advantage: Fast and simple for functional group identification. Limitation: Provides very limited information on the overall molecular structure. |
Case Study: Differentiating C10H12O Isomers
Objective: To demonstrate the power of HRMS, coupled with liquid chromatography, to distinguish (E)-3-phenylbut-2-en-1-ol from its isobaric isomer, 3-phenylbutan-2-one.
Scenario: A sample is analyzed and found to contain a compound with a molecular formula of C10H12O. Both target structures are plausible.
-
(E)-3-phenylbut-2-en-1-ol: Exact Mass = 148.088815 Da
-
3-phenylbutan-2-one: Exact Mass = 148.088815 Da[3]
Analysis and Results:
-
Chromatographic Separation: Using the LC method described above, the two isomers, having different polarities (the alcohol is more polar than the ketone), would elute at different retention times. This separation is the first and most critical step in distinguishing them.
-
HRMS Detection: The HRMS instrument would detect a peak at the respective retention times for each compound. The data for the protonated molecule ([M+H]+) would be as follows:
| Parameter | (E)-3-phenylbut-2-en-1-ol | 3-phenylbutan-2-one | Confidence Level |
| Calculated Exact Mass ([M+H]⁺) | 149.09662 Da | 149.09662 Da | N/A (Theoretical) |
| Measured Accurate Mass | 149.09655 Da | 149.09658 Da | High (Both match theory) |
| Mass Error | -0.47 ppm | -0.27 ppm | High (Both < 1 ppm) |
| Elemental Formula Confirmed | C10H13O⁺ | C10H13O⁺ | High |
Interpretation: The HRMS data confidently confirms that both separated compounds have the elemental formula C10H12O. While this is powerful information, it does not, by itself, identify the structure. However, by combining the chromatographic separation with the high-confidence formula assignment, we can definitively identify which peak corresponds to which isomer based on an authentic reference standard. Further confirmation could be obtained via MS/MS fragmentation, as the alcohol and ketone would likely exhibit different fragmentation pathways (e.g., loss of water for the alcohol).[14]
Conclusion and Recommendations
For researchers and drug development professionals working with (E)-3-phenylbut-2-en-1-ol and similar molecules, relying on low-resolution analytical techniques introduces an unacceptable level of ambiguity. High-Resolution Mass Spectrometry is the indispensable tool for rapid and high-confidence determination of elemental composition.
Key Recommendations:
-
Prioritize HRMS: Employ HRMS for all critical stages of research and development to confirm the identity of key intermediates and final products.
-
Combine with Chromatography: Always couple HRMS with a high-performance separation technique like UHPLC to resolve isomers and complex mixtures.[15]
-
Maintain Rigorous Protocols: Adhere to strict protocols for instrument calibration and sample analysis to ensure the generation of trustworthy, sub-ppm accuracy data.
By integrating this HRMS-centric workflow, scientific teams can operate with a higher degree of certainty, accelerating discovery and development while maintaining the highest standards of scientific integrity.
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A Comparative Guide to the Efficient Synthesis of (E)-3-Phenylbut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
(E)-3-phenylbut-2-en-1-ol is a valuable allylic alcohol intermediate in the synthesis of a variety of organic molecules and pharmaceutical compounds. Its stereospecific construction is crucial for controlling the stereochemistry of subsequent reactions. This guide provides a comparative analysis of three primary synthetic routes to (E)-3-phenylbut-2-en-1-ol, evaluating their efficiency, stereoselectivity, and practical applicability. The routes discussed are:
-
Two-Step Synthesis via Horner-Wadsworth-Emmons Olefination and Subsequent Reduction
-
Direct Synthesis via Luche Reduction of an α,β-Unsaturated Aldehyde
-
One-Pot Synthesis via Grignard Reaction
This guide will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative summary of their performance based on available data.
Two-Step Synthesis: Horner-Wadsworth-Emmons Olefination followed by Reduction
This approach offers excellent control over the E-stereochemistry of the double bond, a hallmark of the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The synthesis proceeds in two distinct steps: the olefination of acetophenone to form an α,β-unsaturated ester, followed by the reduction of the ester to the desired allylic alcohol.
Step 1: Horner-Wadsworth-Emmons Reaction
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than its Wittig counterpart, to react with aldehydes or ketones, yielding predominantly E-alkenes.[1][3] The greater thermodynamic stability of the transition state leading to the E-isomer is the driving force for the high stereoselectivity. The water-soluble phosphate byproduct also simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[2]
Experimental Protocol: Synthesis of Ethyl (E)-3-phenylbut-2-enoate
This protocol is adapted from established methodologies for the synthesis of α,β-unsaturated esters from ketones.[4]
-
Materials: Acetophenone, triethyl phosphonoacetate, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add triethyl phosphonoacetate (1.1 equivalents).
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to yield ethyl (E)-3-phenylbut-2-enoate.
-
Step 2: Reduction of the α,β-Unsaturated Ester
The resulting (E)-α,β-unsaturated ester can be selectively reduced to the allylic alcohol using a powerful but sterically hindered hydride reagent such as Diisobutylaluminum Hydride (DIBAL-H).[5][6] The low reaction temperature is crucial to prevent over-reduction to the saturated alcohol. Alternatively, a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be employed.[7][8]
Experimental Protocol: Reduction to (E)-3-phenylbut-2-en-1-ol
This is a general procedure for the DIBAL-H reduction of an ester to an alcohol.[6]
-
Materials: Ethyl (E)-3-phenylbut-2-enoate, Diisobutylaluminum Hydride (DIBAL-H, solution in an appropriate solvent), anhydrous toluene, methanol.
-
Procedure:
-
Dissolve the ethyl (E)-3-phenylbut-2-enoate (1.0 equivalent) in anhydrous toluene under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the DIBAL-H solution (2.0 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (E)-3-phenylbut-2-en-1-ol.
-
Caption: Direct synthesis of (E)-3-phenylbut-2-en-1-ol via Luche Reduction.
One-Pot Synthesis: Grignard Reaction
The addition of a Grignard reagent to an α,β-unsaturated aldehyde can proceed via either 1,2-addition to the carbonyl group or 1,4-conjugate addition. The reaction of cinnamaldehyde with methylmagnesium bromide is known to produce the 1,2-addition product, 1-phenylbut-2-en-1-ol, which upon acidic workup can be dehydrated to the corresponding diene. [9]By carefully controlling the reaction conditions and workup, the intermediate allylic alcohol, a mixture of (E)- and (Z)-3-phenylbut-2-en-1-ol, can be isolated. This method offers a rapid, one-pot synthesis, though stereocontrol can be a challenge.
Experimental Protocol: Grignard Reaction with Cinnamaldehyde
This protocol is adapted from a procedure for the synthesis of 1-phenyl-1,3-butadiene, where the target alcohol is an intermediate. [9]
-
Materials: Cinnamaldehyde, methylmagnesium bromide (solution in ether), anhydrous diethyl ether, 30% sulfuric acid.
-
Procedure:
-
To a solution of methylmagnesium bromide (1.03 equivalents) in anhydrous ether at a temperature below 10 °C under an inert atmosphere, add a solution of cinnamaldehyde (1.0 equivalent) in anhydrous ether dropwise.
-
After the addition is complete, stir the reaction mixture for a short period.
-
Carefully quench the reaction by pouring the mixture into a solution of 30% sulfuric acid with vigorous stirring.
-
Separate the ether layer and wash it successively with water, a sodium hydroxide/ammonium chloride solution, and water.
-
Dry the ether layer with an anhydrous drying agent.
-
Concentrate the solution under reduced pressure and purify the crude product by distillation or column chromatography to isolate the 3-phenylbut-2-en-1-ol isomers.
-
Grignard Reaction Pathway
Caption: One-pot synthesis of 3-phenylbut-2-en-1-ol via Grignard reaction.
Comparative Analysis
| Parameter | Horner-Wadsworth-Emmons & Reduction | Luche Reduction | Grignard Reaction |
| Starting Materials | Acetophenone, triethyl phosphonoacetate, reducing agent | (E)-3-phenylbut-2-enal, NaBH₄, CeCl₃·7H₂O | Cinnamaldehyde, methylmagnesium bromide |
| Number of Steps | 2 | 1 | 1 |
| Stereoselectivity (E/Z) | High E-selectivity from HWE reaction [1][2] | High retention of E-geometry | Mixture of isomers, may require separation |
| Typical Yield | Good to excellent over two steps | Generally high | Moderate to good, depends on workup |
| Key Advantages | Excellent stereocontrol, reliable | Direct, highly chemoselective, mild conditions | Rapid, one-pot procedure |
| Key Disadvantages | Longer overall synthesis | Requires synthesis of the starting enal | Potential for side reactions (1,4-addition), lower stereocontrol |
| Byproduct Removal | Aqueous extraction of phosphate, chromatography | Standard aqueous workup | Aqueous workup, potential for magnesium salt issues |
Conclusion
The choice of the most efficient synthetic route for (E)-3-phenylbut-2-en-1-ol depends on the specific requirements of the synthesis.
-
For applications where high E-stereoselectivity is paramount, the Horner-Wadsworth-Emmons olefination followed by reduction is the most reliable method. Although it involves two steps, the control over the double bond geometry is a significant advantage.
-
When efficiency and a direct approach are the primary concerns, and the starting (E)-3-phenylbut-2-enal is readily available, the Luche reduction offers a fast and high-yielding route with excellent chemoselectivity.
-
The Grignard reaction is a viable one-pot alternative , particularly for rapid access to the product, but may necessitate careful optimization and purification to isolate the desired E-isomer from the resulting mixture.
Researchers should consider the trade-offs between stereocontrol, reaction time, and the availability of starting materials when selecting the most appropriate synthetic strategy.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (E)-3-phenylbut-2-en-1-ol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (E)-3-phenylbut-2-en-1-ol, a compound used in various research and development applications. As an unsaturated aromatic alcohol, its specific chemical properties necessitate a rigorous and informed approach to its disposal to mitigate risks to personnel, facilities, and the environment. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to ensure a self-validating and fundamentally safe workflow.
Hazard Characterization and Assessment
Understanding the intrinsic hazards of (E)-3-phenylbut-2-en-1-ol is the first step in establishing a safe disposal plan. Based on its structure as an allylic alcohol and data from analogous compounds, a comprehensive hazard profile can be established.[1][2][3]
-
Flammability: Like many organic alcohols, (E)-3-phenylbut-2-en-1-ol is a combustible liquid.[1][4] Alcohol-based solutions are often classified as ignitable hazardous waste, especially at concentrations above 24%.[5] Therefore, it must be handled away from all potential ignition sources such as open flames, sparks, and hot surfaces.[1][6]
-
Toxicity and Irritation: Safety data for structurally related compounds indicate that it should be treated as a substance that can cause skin, eye, and respiratory irritation.[2][7] Allyl alcohols, as a class, can be toxic if swallowed, inhaled, or absorbed through the skin.[1]
-
Environmental Hazards: Aromatic and phenolic compounds can be toxic to aquatic life.[1][8][9] Improper release into the environment, particularly through the sewer system, is strictly prohibited to prevent contamination of waterways.[5][10][11]
Table 1: Physicochemical Properties and Hazard Summary for (E)-3-phenylbut-2-en-1-ol and Related Compounds
| Property | Value / Classification | Rationale & Source |
| Chemical Formula | C₁₀H₁₂O | (PubChem)[12] |
| Molecular Weight | 148.20 g/mol | (PubChem)[12] |
| Physical State | Liquid (at standard conditions) | Inferred from similar compounds.[7] |
| Boiling Point | 77 °C at 0.1 mm Hg | (ChemBK)[7] |
| Primary Hazards | Flammable/Combustible, Skin/Eye Irritant, Potential Acute Toxicity | Based on the chemical class (allylic alcohol) and SDS of similar compounds.[1][2][7] |
| GHS Pictograms (Inferred) | воспаление, восклицательный знак | Based on flammability and irritant properties.[2] |
| Disposal Classification | Hazardous Waste | Per EPA/RCRA guidelines for ignitable and potentially toxic chemical waste.[11][13] |
Required Personal Protective Equipment (PPE)
A thorough hazard assessment dictates the minimum required PPE for handling (E)-3-phenylbut-2-en-1-ol during routine use and disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[14][15]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves provide adequate protection against incidental splashes.[15] Always inspect gloves for tears or punctures before use.[1]
-
Eye and Face Protection: Chemical splash goggles are required to protect against splashes.[15][16] If there is a significant risk of splashing, such as during bulk transfers, a face shield should be worn in addition to goggles.[1][14]
-
Body Protection: A flame-resistant laboratory coat should be worn to protect against splashes and fire hazards. Ensure the lab coat is fully buttoned.
-
Respiratory Protection: All handling of (E)-3-phenylbut-2-en-1-ol waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1][2]
Waste Segregation and Containment Protocol
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliance with federal and local regulations.[13][17]
Step 1: Select the Appropriate Waste Container The container must be chemically compatible with (E)-3-phenylbut-2-en-1-ol. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[13][17]
Step 2: Label the Waste Container Proper labeling is a strict requirement under the Resource Conservation and Recovery Act (RCRA).[13] The label must be applied to the container before any waste is added. The label must include:
-
The full chemical name: "(E)-3-phenylbut-2-en-1-ol" (no formulas or abbreviations)[17]
-
An indication of the hazards (e.g., "Flammable," "Irritant")[18]
-
The accumulation start date (the date the first drop of waste is added).
Step 3: Segregate from Incompatible Materials (E)-3-phenylbut-2-en-1-ol waste must be stored separately from incompatible chemicals. As an alcohol, it must not be mixed with:
-
Strong Oxidizing Agents: Can cause a violent or explosive reaction.
-
Strong Acids and Bases: Can catalyze dangerous reactions.[19]
-
Aqueous Waste Streams: Unless specifically part of a neutralization protocol, keep organic solvent waste separate from aqueous waste.
Disposal Workflow: A Step-by-Step Guide
The disposal of (E)-3-phenylbut-2-en-1-ol must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be poured down the drain or placed in the regular trash. [10][11][20] The primary method of disposal is collection by a licensed professional hazardous waste disposal service.[2][21]
Protocol for Accumulating Waste in a Satellite Accumulation Area (SAA):
-
Designate the SAA: Establish an SAA at or near the point of waste generation (e.g., inside the fume hood where the experiment is conducted).[17][18] This area must be under the control of the laboratory personnel generating the waste.
-
Prepare the Container: Select and pre-label a suitable waste container as described in Section 3.
-
Add Waste: Carefully transfer the waste (E)-3-phenylbut-2-en-1-ol into the labeled container. Use a funnel if necessary, and remove it immediately after use.
-
Secure the Container: Keep the container securely closed at all times, except when actively adding waste.[10][17] This prevents the release of flammable and harmful vapors.
-
Monitor Volume: Do not overfill the container. Stop adding waste when it is 90% full to allow for vapor expansion.
-
Request Pickup: Once the container is full or has been in the SAA for the maximum allowed time (consult your institution's Environmental Health & Safety (EH&S) office, as regulations vary), arrange for it to be moved to the Central Accumulation Area (CAA) and picked up by a licensed hazardous waste contractor.[17]
Below is a diagram outlining the decision-making process for the disposal of (E)-3-phenylbut-2-en-1-ol.
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Navigating the Safe Handling of (E)-3-phenylbut-2-en-1-ol: A Guide to Personal Protective Equipment and Disposal
For research, scientific, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling (E)-3-phenylbut-2-en-1-ol (CAS 1504-54-7), focusing on the critical aspects of personal protective equipment (PPE) and operational planning. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal and environmental protection.
Immediate Safety Profile: Understanding the Risks
(E)-3-phenylbut-2-en-1-ol is an unsaturated aromatic alcohol. While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not consistently available, data from authoritative sources and structurally similar chemicals provide a clear hazard profile. The primary hazards associated with (E)-3-phenylbut-2-en-1-ol are:
-
Irritation: The compound is known to be irritating to the skin, eyes, and respiratory system.[1]
-
Potential for Sensitization: A close structural analogue, trans-4-Phenylbut-3-en-2-one, is known to cause allergic skin reactions (skin sensitization).[2][3] It is prudent to assume (E)-3-phenylbut-2-en-1-ol may also have this potential.
-
Harmful if Swallowed: Another analogue, cinnamyl alcohol, is classified as harmful if swallowed.[4]
Given these hazards, a robust PPE strategy is not merely a recommendation but a necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is dictated by the potential routes of exposure—dermal (skin), ocular (eyes), and inhalation. The following table summarizes the required PPE for handling (E)-3-phenylbut-2-en-1-ol.
| Exposure Route | Required PPE | Rationale and Expert Insight |
| Dermal (Skin) | Chemical-Resistant Gloves (Nitrile or Neoprene) | Standard latex gloves are not sufficient. Nitrile and neoprene offer superior resistance to alcohols and other organic solvents, preventing skin contact, irritation, and potential absorption.[5] Always inspect gloves for tears or punctures before use. |
| Buttoned Laboratory Coat | A clean, properly fitting lab coat made of a suitable material (e.g., cotton) provides a crucial barrier against accidental splashes and contamination of personal clothing.[6] | |
| Ocular (Eyes) | Safety Glasses with Side Shields or Chemical Splash Goggles | Direct contact with even small droplets can cause serious eye irritation.[3][4] For procedures with a higher risk of splashing (e.g., heating, transferring large volumes), chemical splash goggles are required under OSHA standards. |
| Face Shield (Task-Dependent) | When handling larger quantities (>100 mL) or performing vigorous reactions where splashing is a significant risk, a face shield should be worn in addition to safety glasses or goggles to protect the entire face.[6][7] | |
| Inhalation | Use in a Ventilated Area (Chemical Fume Hood) | As the compound is a respiratory irritant, all handling should be performed within a certified chemical fume hood to minimize the concentration of vapors in the breathing zone.[4] |
| Respiratory Protection (Task-Dependent) | For routine small-scale laboratory use within a fume hood, a respirator is typically not required. However, in the event of a large spill or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] |
Operational Plan: From Handling to Disposal
A safe workflow encompasses every step, from initial handling to final disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible.[8]
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don the appropriate chemical-resistant gloves.
-
Handling the Chemical:
-
Perform all transfers and manipulations of (E)-3-phenylbut-2-en-1-ol inside the fume hood.
-
Use compatible equipment (e.g., glass, stainless steel).
-
Keep containers tightly closed when not in use to minimize vapor release.[9]
-
-
Post-Handling:
-
After use, securely cap the container and wipe it down with a suitable solvent if necessary.
-
Decontaminate the work area.
-
-
Doffing PPE: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated waste container. Remove your lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9]
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control: If safe to do so, prevent the spill from spreading using absorbent materials (e.g., vermiculite, sand).
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-Up: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Waste containing (E)-3-phenylbut-2-en-1-ol is classified as hazardous.[3][10]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collection: Collect all waste, including contaminated consumables (like gloves and absorbent materials), in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the waste through your institution's hazardous waste program. It must be sent to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12] Do not pour down the drain.
Visualizing the PPE Decision Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently manage the risks associated with (E)-3-phenylbut-2-en-1-ol, fostering a culture of safety and scientific excellence.
References
- Sigma-Aldrich. (2010, February 27). Safety Data Sheet for trans-4-Phenylbut-3-en-2-one.
- TCI Chemicals. (2024, November 28). Safety Data Sheet for 3-Amino-1-phenylbutane.
- MilliporeSigma. (2022, October 2). Safety Data Sheet for 2-Phenylbutan-2-ol.
- Thermo Fisher Scientific. (2025, October 30). Safety Data Sheet for 3-Phenylbutyric acid.
-
PubChem. 3-Phenylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Chemsrc. (2025, August 27). (E)-3-phenylbut-2-en-1-ol.
- Fluorochem. (2024, December 19). Safety Data Sheet for 3-Phenylprop-2-en-1-ol.
- Fisher Scientific. (2023, September 22). Safety Data Sheet for trans-4-Phenyl-3-buten-2-one.
- Fisher Scientific. (2010, May 25). Safety Data Sheet for 2-Phenyl-3-butyn-2-ol.
- ChemicalBook. (E)-3-PHENYL-BUT-2-EN-1-OL.
- Seton. (2025, April 22). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?
- Thermo Fisher Scientific. (2019, February 21). Safety Data Sheet for 2-Methyl-3-buten-2-ol.
- AliMed. (2025, December 19). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?
- University of Alabama at Birmingham. (2019, November 26). Personal Protective Equipment (PPE) (OHS100) Course Material.
-
PubChem. 3-Phenylbut-2-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Ansell Canada. (2022, June 28). What are the effects of alcohol disinfectants on PPE glove performance.
- ChemBK. (2024, April 10). (E)-3-phenylbut-2-en-1-ol - Risk and Safety.
- MilliporeSigma. (E)-3-Phenylbut-2-enoic acid.
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- 5. What are the effects of alcohol disinfectants on PPE glove performance | Ansell Canada [ansell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
